molecular formula C17H34ClNO4 B12313782 Decanoyl-L-carnitine chloride

Decanoyl-L-carnitine chloride

Cat. No.: B12313782
M. Wt: 351.9 g/mol
InChI Key: KETNUEKCBCWXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl-L-carnitine chloride is a useful research compound. Its molecular formula is C17H34ClNO4 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H34ClNO4

Molecular Weight

351.9 g/mol

IUPAC Name

3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H

InChI Key

KETNUEKCBCWXCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

Origin of Product

United States

Foundational & Exploratory

The Role of Decanoyl-L-Carnitine Chloride in Mitochondrial Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, the acyl ester of L-carnitine with a ten-carbon fatty acid (decanoic acid), plays a significant role in cellular energy metabolism. As a key intermediate in the transport of medium-chain fatty acids into the mitochondrial matrix, it is a critical substrate for β-oxidation. This technical guide provides an in-depth analysis of the function of this compound in mitochondrial fatty acid transport, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows. Understanding the kinetics and mechanisms of decanoyl-L-carnitine transport is essential for research into metabolic disorders, drug development targeting fatty acid oxidation, and the study of cellular bioenergetics.

Core Mechanism: The Carnitine Shuttle

The primary role of L-carnitine and its acyl esters, such as decanoyl-L-carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle.[1][2] This multi-step process is essential for the subsequent β-oxidation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2]

The key enzymatic players in the carnitine shuttle are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA (like decanoyl-CoA) to L-carnitine, forming the corresponding acylcarnitine (decanoyl-L-carnitine).[3]

  • Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][5]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back to its acyl-CoA form and releasing free L-carnitine into the matrix.[1]

The regenerated fatty acyl-CoA is then available for β-oxidation within the mitochondria.

Quantitative Data on Medium-Chain Acylcarnitine Transport and Metabolism

While specific kinetic data for this compound is limited in readily available literature, studies on closely related medium-chain acylcarnitines provide valuable insights into its expected behavior. The following tables summarize relevant quantitative data.

Table 1: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT) for Various Acylcarnitines

SubstrateApparent Km (mM)Vmax (nmol/min/mg protein)Source
L-Carnitine0.38 - 1.500.20 - 0.34[4]
Acetyl-L-carnitine (C2)1.1 (Ki)Not Applicable[4]
Octanoyl-L-carnitine (C8)0.10 (Ki)Not Applicable[4]

Note: The data for acetyl- and octanoyl-L-carnitine are presented as inhibitor constants (Ki) as they were measured in competition with L-carnitine uptake.

Table 2: Mitochondrial Respiration Rates with Various Acylcarnitine Substrates

Substrate (Acyl Chain Length)TissueRelative Respiration RateSource
C10 - C18 AcylcarnitinesHeartHigh[6]
C10 - C18 AcylcarnitinesSkeletal MuscleHigh[6]
C6 & C7 AcylcarnitinesHeart & Skeletal MuscleLow (~10% of long-chain)[6]

Note: These data indicate that medium- to long-chain acylcarnitines, including decanoyl-L-carnitine (C10), are effective substrates for supporting mitochondrial respiration.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding of the role of this compound.

Fatty_Acid_Transport_Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Decanoic_Acid Decanoic Acid (C10) Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase ATP, CoA Decanoyl_CoA Decanoyl-CoA CPT1 CPT1 Decanoyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Decanoyl_L_Carnitine_cyto Decanoyl-L-carnitine Decanoyl_L_Carnitine_ims Decanoyl-L-carnitine Decanoyl_L_Carnitine_cyto->Decanoyl_L_Carnitine_ims Transport Acyl_CoA_Synthetase->Decanoyl_CoA CPT1->Decanoyl_L_Carnitine_cyto CPT2 CPT2 Decanoyl_L_Carnitine_ims->CPT2 CACT CACT Decanoyl_L_Carnitine_ims->CACT Decanoyl_CoA_matrix Decanoyl-CoA Beta_Oxidation β-Oxidation Decanoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA CPT2->Decanoyl_CoA_matrix CPT2->L_Carnitine_matrix CACT->L_Carnitine_cyto Antiport CACT->Decanoyl_L_Carnitine_ims

Diagram 1: The Carnitine Shuttle Pathway for Decanoic Acid.

Experimental_Workflow_Mitochondrial_Respiration Start Start: Isolate Mitochondria Isolation Tissue/Cell Homogenization & Differential Centrifugation Start->Isolation Mitochondria Isolated Mitochondria Isolation->Mitochondria Respirometry High-Resolution Respirometry (e.g., Oroboros Oxygraph) Mitochondria->Respirometry Substrate_Addition Add Substrates: - this compound - Malate (B86768) - ADP Respirometry->Substrate_Addition Measurement Measure Oxygen Consumption Rate (OCR) Substrate_Addition->Measurement Data_Analysis Data Analysis: - Calculate State 3 and State 4 respiration - Determine Respiratory Control Ratio (RCR) Measurement->Data_Analysis End End: Quantitative Data Data_Analysis->End

Diagram 2: Workflow for Measuring Mitochondrial Respiration.

CPT1_Activity_Assay_Workflow Start Start: Prepare Mitochondrial Membranes Preparation Isolate Mitochondria and Prepare Outer Membrane Vesicles Start->Preparation Assay_Setup Assay Setup: - Reaction Buffer - [3H]L-Carnitine - Decanoyl-CoA Preparation->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Stop_Reaction Stop Reaction (e.g., addition of perchloric acid) Incubation->Stop_Reaction Separation Separate [3H]Decanoyl-L-carnitine from unreacted [3H]L-Carnitine (e.g., phase separation) Stop_Reaction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Calculation Calculate CPT1 Activity (nmol/min/mg protein) Quantification->Calculation End End: Kinetic Data (Km, Vmax) Calculation->End

Diagram 3: Workflow for CPT1 Activity Assay.

Experimental Protocols

Isolation of Mitochondria from Rodent Liver

This protocol is a standard method for obtaining functional mitochondria for respiration and transport assays.[7]

Materials:

  • Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Isolation Buffer B: 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the liver and place it in ice-cold Isolation Buffer A.

  • Mince the liver into small pieces and wash several times with Isolation Buffer A to remove excess blood.

  • Transfer the minced tissue to a Dounce homogenizer with Isolation Buffer A (approximately 10 ml per gram of tissue).

  • Homogenize with 5-10 slow strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer B.

  • Repeat the 10,000 x g centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using this compound as a substrate.[8][9][10]

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration Medium: 110 mM Mannitol, 60 mM KCl, 10 mM KH2PO4, 5 mM MgCl2, 0.5 mM EGTA, 60 mM Tris-HCl, pH 7.4, with 1 mg/ml fatty acid-free BSA.

  • Substrate stock solutions: 10 mM this compound, 1 M Malate, 0.5 M ADP.

Procedure:

  • Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.

  • Add 2 ml of pre-warmed (37°C) Respiration Medium to the respirometer chambers.

  • Add isolated mitochondria to a final concentration of 0.2-0.5 mg/ml.

  • Allow the signal to stabilize to measure State 2 respiration (substrate-limited).

  • Add this compound to a final concentration of 20 µM and malate to a final concentration of 2 mM.

  • Record the rate of oxygen consumption.

  • Initiate State 3 respiration by adding ADP to a final concentration of 1 mM.

  • Record the maximal rate of oxygen consumption.

  • After all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

  • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and integrity.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This forward radioisotope assay measures the rate of conversion of decanoyl-CoA and L-carnitine to decanoyl-L-carnitine.[8]

Materials:

  • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1% (w/v) fatty acid-free BSA, pH 7.4.

  • Substrates: Decanoyl-CoA, [3H]L-carnitine.

  • Stopping Solution: 1 M HCl.

  • Extraction Solvent: Butanol.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and isolated mitochondria or mitochondrial outer membrane vesicles (50-100 µg protein).

  • Initiate the reaction by adding decanoyl-CoA (varied concentrations for kinetic analysis) and [3H]L-carnitine (e.g., 0.5 mM, 1 µCi/µmol).

  • Incubate at 37°C for a defined period (e.g., 2-5 minutes).

  • Stop the reaction by adding ice-cold Stopping Solution.

  • Add butanol to extract the radiolabeled decanoyl-L-carnitine.

  • Vortex and centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Evaporate the butanol and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity (nmol/min/mg protein). For kinetic analysis, repeat the assay with varying concentrations of decanoyl-CoA to determine Km and Vmax.

Conclusion

This compound is a vital intermediate in the mitochondrial transport and subsequent oxidation of medium-chain fatty acids. Its efficient transport via the carnitine shuttle, involving the coordinated action of CPT1, CACT, and CPT2, is crucial for cellular energy homeostasis. While specific kinetic data for decanoyl-L-carnitine are not as abundant as for other acylcarnitines, the available evidence strongly supports its role as a key substrate for mitochondrial respiration. The experimental protocols detailed in this guide provide a framework for the quantitative investigation of decanoyl-L-carnitine's role in mitochondrial function, offering valuable tools for researchers in metabolism, pharmacology, and related fields. Further research to precisely define the kinetic parameters of the transport and enzymatic machinery for decanoyl-L-carnitine will enhance our understanding of medium-chain fatty acid metabolism and its implications in health and disease.

References

The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly in the mitochondrial beta-oxidation of fatty acids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with key enzymes and its impact on the beta-oxidation pathway. This document synthesizes available quantitative data, outlines detailed experimental protocols for investigating its effects, and presents visual representations of the involved pathways and workflows to support further research and drug development in the context of metabolic disorders.

Introduction

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production, especially in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids into the mitochondrial matrix is a rate-limiting step, facilitated by the carnitine shuttle system. L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for this process.[1][2][3] Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester of carnitine and decanoic acid, a ten-carbon fatty acid.[1] While long-chain fatty acids are strictly dependent on the carnitine shuttle, the role of this system in the transport and metabolism of medium-chain fatty acids is more nuanced. This guide explores the specific mechanisms by which this compound influences beta-oxidation.

Mechanism of Action of Decanoyl-L-carnitine in Beta-Oxidation

Decanoyl-L-carnitine participates in and influences mitochondrial beta-oxidation through several key mechanisms: transport across the mitochondrial membrane, interaction with carnitine palmitoyltransferases, and its role as a substrate for beta-oxidation enzymes.

Transport Across the Mitochondrial Membrane

The entry of fatty acids into the mitochondrial matrix is a critical control point for beta-oxidation. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane.[4][5] The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.[5] Once inside the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA derivative, which can then enter the beta-oxidation spiral.[4][5]

Decanoyl-L-carnitine, as a medium-chain acylcarnitine, can be transported across the inner mitochondrial membrane by CACT.[6]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_intermembrane_space Intermembrane Space cluster_matrix Mitochondrial Matrix Decanoyl-CoA Decanoyl-CoA CPT1 CPT1 Decanoyl-CoA->CPT1 + L-Carnitine L-Carnitine_cyto L-Carnitine Decanoyl-L-carnitine_ims Decanoyl-L-carnitine CPT1->Decanoyl-L-carnitine_ims CoA-SH CACT CACT Decanoyl-L-carnitine_ims->CACT Decanoyl-L-carnitine_matrix Decanoyl-L-carnitine CPT2 CPT2 Decanoyl-L-carnitine_matrix->CPT2 + CoA-SH Decanoyl-CoA_matrix Decanoyl-CoA BetaOxidation Beta-Oxidation Decanoyl-CoA_matrix->BetaOxidation L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT CPT2->Decanoyl-CoA_matrix + L-Carnitine CACT->Decanoyl-L-carnitine_matrix

Figure 1: Transport of Decanoyl-L-carnitine into the Mitochondrion.
Interaction with Beta-Oxidation Enzymes

Once converted to decanoyl-CoA in the mitochondrial matrix, it serves as a substrate for the beta-oxidation spiral. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. For decanoyl-CoA, the key enzyme in the initial step is medium-chain acyl-CoA dehydrogenase (MCAD).

Elevated levels of decanoylcarnitine (B1670086) are often observed in individuals with MCAD deficiency, a common inborn error of metabolism.[7][8] This accumulation is a diagnostic marker for the condition.[9][10]

Regulation of Gene Expression

Recent studies suggest that fatty acids and their derivatives can act as signaling molecules, influencing the expression of genes involved in their own metabolism. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key transcription factors that regulate the expression of genes encoding beta-oxidation enzymes, including CPT1.[11][12] Fatty acids and their carnitine esters can act as ligands for PPARα, thereby upregulating the machinery required for their catabolism.[13][14]

Decanoyl-L-carnitine Decanoyl-L-carnitine PPARa PPARα Decanoyl-L-carnitine->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds with RXR RXR RXR RXR->PPRE CPT1A_Gene CPT1A Gene PPRE->CPT1A_Gene Promotes Transcription CPT1A_Protein CPT1A Protein CPT1A_Gene->CPT1A_Protein Translation BetaOxidation_Rate Increased Beta-Oxidation CPT1A_Protein->BetaOxidation_Rate Enhances

Figure 2: Regulation of CPT1A Gene Expression by Decanoyl-L-carnitine via PPARα.

Quantitative Data

While specific kinetic data for the interaction of decanoyl-L-carnitine with human beta-oxidation enzymes are not extensively available in the public domain, data from related compounds and clinical observations in metabolic disorders provide valuable insights.

Table 1: Acylcarnitine Levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

AnalytePatient GroupConcentration (µmol/L)Reference
Octanoylcarnitine (C8)MCAD Deficiency (Newborns)7.0 - 36.8[15]
Decanoylcarnitine (C10)MCAD Deficiency (Newborns)Varies[15]
C8/C10 RatioMCAD Deficiency (Newborns)7.0 - 14.5[15]
Octanoylcarnitine (C8)MCAD Deficiency (Older Patients)> 0.3[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in beta-oxidation.

Measurement of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of decanoyl-L-carnitine on mitochondrial oxygen consumption.

Materials:

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the chambers containing pre-warmed respiration medium.

  • Record the basal respiration rate (LEAK state).

  • Add malate (e.g., 2 mM) to support the TCA cycle.

  • Add this compound at various concentrations to assess its effect on respiration.

  • Add ADP (e.g., 5 mM) to stimulate oxidative phosphorylation (OXPHOS state).

  • Add oligomycin (e.g., 2.5 µM) to inhibit ATP synthase and measure LEAK respiration in the presence of substrate.

  • Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the electron transport system (ETS) capacity.

  • Add rotenone (e.g., 0.5 µM) to inhibit Complex I.

  • Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and measure residual oxygen consumption.

Start Start: Calibrate Respirometer Add_Mito Add Isolated Mitochondria to Respiration Medium Start->Add_Mito Measure_LEAK1 Measure Basal Respiration (LEAK) Add_Mito->Measure_LEAK1 Add_Malate Add Malate Measure_LEAK1->Add_Malate Add_DecanoylCarnitine Add Decanoyl-L-carnitine Add_Malate->Add_DecanoylCarnitine Add_ADP Add ADP Add_DecanoylCarnitine->Add_ADP Measure_OXPHOS Measure OXPHOS Respiration Add_ADP->Measure_OXPHOS Add_Oligo Add Oligomycin Measure_OXPHOS->Add_Oligo Measure_LEAK2 Measure LEAK Respiration Add_Oligo->Measure_LEAK2 Add_FCCP Titrate FCCP Measure_LEAK2->Add_FCCP Measure_ETS Measure ETS Capacity Add_FCCP->Measure_ETS Add_Rot Add Rotenone Measure_ETS->Add_Rot Add_AntiA Add Antimycin A Add_Rot->Add_AntiA Measure_ROX Measure Residual Oxygen Consumption (ROX) Add_AntiA->Measure_ROX End End Measure_ROX->End

Figure 3: Experimental Workflow for Mitochondrial Respiration Assay.
Fatty Acid Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from [1-¹⁴C]-decanoic acid.[16][17]

Materials:

  • Cultured cells (e.g., hepatocytes, myoblasts) or isolated mitochondria

  • [1-¹⁴C]-decanoic acid

  • L-carnitine

  • Coenzyme A

  • ATP

  • Incubation buffer

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a stock solution of [1-¹⁴C]-decanoic acid complexed to bovine serum albumin (BSA).

  • Incubate cells or mitochondria with the incubation buffer containing the radiolabeled substrate, L-carnitine, CoA, and ATP at 37°C.

  • Stop the reaction at various time points by adding ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein and unoxidized fatty acids.

  • Transfer the supernatant, containing the acid-soluble metabolites (including [¹⁴C]-acetyl-CoA), to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the acid-soluble fraction over time.

CPT1A Gene Expression Analysis

This protocol uses quantitative real-time PCR (qPCR) to measure changes in CPT1A mRNA expression in response to treatment with decanoyl-L-carnitine.[18][19][20]

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for CPT1A and a reference gene (e.g., GAPDH, ACTB)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cultured cells with various concentrations of this compound for a specified time period (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using primers for CPT1A and the reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CPT1A gene expression.

Conclusion

This compound is a key intermediate in the mitochondrial metabolism of medium-chain fatty acids. Its primary role is to facilitate the transport of decanoyl moieties across the inner mitochondrial membrane for subsequent beta-oxidation. Furthermore, it may act as a signaling molecule to upregulate the expression of genes involved in fatty acid metabolism through the activation of PPARα. Understanding the precise kinetics and regulatory functions of decanoyl-L-carnitine is crucial for the development of therapeutic strategies for metabolic disorders, including fatty acid oxidation defects. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted role of decanoyl-L-carnitine in cellular bioenergetics.

References

The Dawn of a Metabolic Marker: A Technical Guide to the Discovery and Historical Context of Medium-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are now recognized as crucial intermediates in cellular metabolism, playing a pivotal role in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. Their discovery and the elucidation of their physiological significance have been instrumental in understanding metabolic pathways and diagnosing inborn errors of metabolism. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of MCACs, detailing the key experiments and analytical methods that first brought these molecules to light.

Historical Context: From a "Vitamin" to a Key Metabolic Player

The story of medium-chain acylcarnitines is intrinsically linked to the discovery and characterization of their parent molecule, L-carnitine.

  • 1905: L-carnitine was first isolated from muscle tissue, though its biological function remained elusive for decades.[1]

  • Mid-20th Century: The role of L-carnitine as a "vitamin-like" substance, essential for the growth of the mealworm Tenebrio molitor, was identified. This discovery spurred further investigation into its metabolic significance in mammals.

  • 1950s: Groundbreaking work by Fritz and others established the critical function of L-carnitine in facilitating the mitochondrial oxidation of long-chain fatty acids.[1] This laid the conceptual groundwork for understanding that carnitine could form esters with fatty acids of various chain lengths.

While the role of carnitine in long-chain fatty acid metabolism was becoming clearer, the existence and significance of its medium-chain esters were not well-defined. The prevailing focus was on the transport of palmitate and other long-chain fatty acids. It was the pioneering work of L.L. Bieber and his colleagues in the 1970s that definitively identified and quantified a range of short and medium-chain acylcarnitines, opening a new chapter in metabolic research.

The Seminal Discovery: Identification of Medium-Chain Acylcarnitines in Beef Heart

A landmark 1977 paper by L.L. Bieber and Y.R. Choi, "Isolation and Identification of Aliphatic Short-Chain Acylcarnitines from Beef Heart," published in the Proceedings of the National Academy of Sciences, provided the first comprehensive identification of several short and medium-chain acylcarnitines from a biological source. This work was pivotal in demonstrating that carnitine was involved in the metabolism of a broader range of fatty acids than previously appreciated and also implicated carnitine in branched-chain amino acid metabolism.

Quantitative Data from Beef Heart Tissue (1977)

The following table summarizes the quantitative data presented in the 1977 Bieber and Choi study, showcasing the relative abundance of various short and medium-chain acylcarnitines identified in beef heart.

Acylcarnitine SpeciesChain LengthConcentration (nmol/g wet weight of tissue)
AcetylcarnitineC215.0
PropionylcarnitineC31.2
Isobutyrylcarnitine (B1203888)C4 (branched)0.8
ButyrylcarnitineC4 (straight)0.5
α-MethylbutyrylcarnitineC5 (branched)0.3
IsovalerylcarnitineC5 (branched)1.0
ValerylcarnitineC5 (straight)0.2
TiglylcarnitineC5 (unsaturated)0.1
Hexanoylcarnitine C6 0.4
Octanoylcarnitine C8 0.6
Decanoylcarnitine C10 0.3

Note: The values presented are approximations based on the data reported in the 1977 publication. The original paper should be consulted for the exact reported values and statistical analysis.

Experimental Protocols of the Era

The identification and quantification of medium-chain acylcarnitines in the 1970s relied on a combination of meticulous sample preparation and then-emerging analytical technologies. The methodologies detailed by Choi and Bieber in a 1977 Analytical Biochemistry paper provide a blueprint for these early experiments.

Isolation of Water-Soluble Acylcarnitines

The initial and most critical step was the separation of the highly polar, water-soluble acylcarnitines from the complex biological matrix of the beef heart tissue.

Protocol:

  • Tissue Homogenization: Beef heart tissue was homogenized in a polar solvent, typically a mixture of chloroform (B151607) and methanol, to precipitate proteins and extract lipids and water-soluble metabolites.

  • Solvent Partitioning: The homogenate was then partitioned with water to separate the water-soluble components, including free carnitine and short- to medium-chain acylcarnitines, from the lipid-soluble components.

  • Ion-Exchange Chromatography: The aqueous extract was passed through a cation-exchange resin column (e.g., Dowex 50). The positively charged carnitine and acylcarnitines would bind to the resin.

  • Elution: After washing the column to remove unbound contaminants, the acylcarnitines were eluted using a strong base, such as ammonium (B1175870) hydroxide.

  • Sample Concentration: The eluate was then concentrated, often by rotary evaporation, to prepare it for further analysis.

experimental_workflow_isolation cluster_extraction Sample Preparation cluster_purification Purification tissue Beef Heart Tissue homogenize Homogenize in Chloroform/Methanol tissue->homogenize Step 1 partition Partition with Water homogenize->partition Step 2 aqueous_extract Aqueous Extract partition->aqueous_extract Step 3 ion_exchange Cation-Exchange Chromatography aqueous_extract->ion_exchange Step 4 elution Elute with NH4OH ion_exchange->elution Step 5 concentrate Concentrate Eluate elution->concentrate Step 6 final_sample Purified Acylcarnitine Fraction concentrate->final_sample Step 7

Caption: Workflow for the isolation of water-soluble acylcarnitines.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Once isolated, the acylcarnitine fraction was analyzed by GC-MS. This technique was crucial for both identifying the different acylcarnitine species and quantifying their relative amounts.

Protocol:

  • Derivatization: Acylcarnitines are not volatile and therefore require chemical modification (derivatization) before they can be analyzed by gas chromatography. A common method at the time was to convert them into more volatile derivatives, such as methyl esters.

  • Gas Chromatography (GC) Separation: The derivatized sample was injected into a gas chromatograph. An inert carrier gas (e.g., helium) would carry the sample through a long, thin column. The different acylcarnitine derivatives would travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, thus separating them.

  • Mass Spectrometry (MS) Detection and Identification: As each separated compound exited the GC column, it entered the mass spectrometer. Here, the molecules were ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, served as a "molecular fingerprint" that could be used to identify the specific acylcarnitine.

  • Quantification: The abundance of each acylcarnitine was determined by the intensity of its corresponding signal in the mass spectrometer.

experimental_workflow_gcms cluster_gc Gas Chromatography cluster_ms Mass Spectrometry sample_injection Inject Derivatized Sample gc_column Separation on GC Column sample_injection->gc_column Separation ionization Ionization gc_column->ionization Elution fragmentation Fragmentation ionization->fragmentation detection Detection fragmentation->detection mass_spectrum Mass Spectrum detection->mass_spectrum Data Acquisition

Caption: Workflow for the analysis of acylcarnitines by GC-MS.

Metabolic Context and Signaling Pathways (as understood historically)

The discovery of a diverse pool of short and medium-chain acylcarnitines in beef heart tissue led to a broadened understanding of carnitine's role in metabolism. The presence of acylcarnitines derived from branched-chain amino acids (e.g., isobutyrylcarnitine and isovalerylcarnitine) was particularly significant, as it suggested that carnitine was not only involved in fatty acid metabolism but also played a role in the metabolism of certain amino acids.

The prevailing hypothesis at the time was that the formation of acylcarnitines served as a "buffer" for the intramitochondrial Coenzyme A (CoA) pool. When the rate of fatty acid or amino acid breakdown exceeded the capacity of the TCA cycle to oxidize the resulting acetyl-CoA, the acyl groups could be transferred to carnitine, freeing up CoA to participate in other metabolic reactions. These acylcarnitines could then be transported out of the mitochondria.

metabolic_context cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA Fatty Acids BetaOx β-Oxidation FA->BetaOx BCAA Branched-Chain Amino Acids BCAADeg BCAA Degradation BCAA->BCAADeg AcylCoA Acyl-CoA Pool BetaOx->AcylCoA BCAADeg->AcylCoA TCA TCA Cycle AcylCoA->TCA Oxidation MCAC Medium-Chain Acylcarnitines AcylCoA->MCAC CPT/CAT Carnitine Carnitine CoA Coenzyme A MCAC->AcylCoA CPT/CAT (reversible) Carnitine->MCAC CoA->AcylCoA

Caption: Historical view of MCACs in mitochondrial metabolism.

Conclusion

The discovery and initial characterization of medium-chain acylcarnitines in the 1970s, spearheaded by the work of Bieber and Choi, marked a significant advancement in our understanding of cellular metabolism. The meticulous experimental protocols, combining classical biochemical separation techniques with the then-advanced technology of GC-MS, paved the way for the routine analysis of these important metabolites. This foundational work not only broadened the known functions of L-carnitine but also provided the basis for the subsequent explosion of research into the role of acylcarnitines as biomarkers for a wide range of metabolic disorders, a field that continues to be of immense importance in clinical diagnostics and drug development today.

References

Physiological Concentrations of Decanoyl-L-Carnitine Chloride in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a crucial intermediate in cellular energy metabolism. It is formed during the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. The primary role of the carnitine shuttle, involving L-carnitine and its acylated esters, is the transport of fatty acids across the inner mitochondrial membrane for energy production. Beyond this well-established metabolic function, emerging evidence suggests that acylcarnitines, including decanoyl-L-carnitine, may participate in cellular signaling and inflammatory processes. This technical guide provides a comprehensive overview of the physiological concentrations of decanoyl-L-carnitine in plasma, details the experimental protocols for its quantification, and explores its potential role in cellular signaling pathways.

Data Presentation: Plasma Concentrations of Decanoyl-L-Carnitine

The physiological concentrations of decanoyl-L-carnitine in plasma can vary depending on age, diet, and health status. The following tables summarize the reported concentrations in various populations.

Table 1: Plasma Decanoyl-L-Carnitine Concentrations in Healthy Individuals

PopulationConcentration (µmol/L)Analytical MethodReference
Healthy Newborns (Siberia)0.02 - 0.07 (2.5th - 97.5th percentile)High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)[1]
Healthy Newborns (Southwest Colombia)0.0 - 2.5 (1st - 99th percentile)Tandem Mass Spectrometry (MS/MS)[2]
Healthy Turkish Children (Infants)Lower concentrations that increase with ageTandem Mass Spectrometry (MS/MS)[3]
Healthy Adults with Normal Coronary Angiograms0.36 (0.19 - 0.44) (Median, Q1-Q3)Not specified

Table 2: Plasma Decanoyl-L-Carnitine Concentrations in Disease States

Disease StatePopulationConcentration (µmol/L)Comparison to ControlAnalytical MethodReference
Epicardial Artery DiseaseAdult Patients0.00 (0.00 - 0.37) (Median, Q1-Q3)Significantly lower than controlsNot specified
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)Individuals with MCADDIncreasedHigher than healthy individualsFlow-Injection Tandem Mass Spectrometry
Cardioembolic Stroke (High-Risk)Stroke PatientsSignificantly higherHigher than low to intermediate-risk and no PSCE groupsNot specified[4]
Postoperative Complications following Coronary Artery Bypass SurgeryPatients with major postoperative complicationsHigher at baseline and post-surgeryHigher than patients without complicationsNot specified

Experimental Protocols

The quantification of decanoyl-L-carnitine in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of various acylcarnitines.

General Workflow for LC-MS/MS Quantification of Decanoyl-L-Carnitine

Caption: General workflow for the quantification of decanoyl-L-carnitine in plasma using LC-MS/MS.

Detailed Methodological Steps:
  • Sample Collection and Storage:

    • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Plasma is separated by centrifugation.

    • Samples are stored at -80°C until analysis to ensure the stability of acylcarnitines.

  • Sample Preparation:

    • Protein Precipitation: To remove interfering proteins, a solvent such as methanol (B129727) or acetonitrile, often containing isotopically labeled internal standards (e.g., d3-decanoyl-L-carnitine), is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • Supernatant Transfer: The clear supernatant containing the acylcarnitines is carefully transferred to a new tube or a 96-well plate for further processing.

    • Derivatization (Optional but Common): To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often derivatized, for instance, by esterification with butanol (butyl esters).[5] This step is particularly useful for direct infusion analysis but may not be necessary for all LC-based methods.

  • Liquid Chromatography (LC) Separation:

    • Column: A reversed-phase column (e.g., C8 or C18) is typically used to separate the acylcarnitines based on their hydrophobicity.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents (e.g., water and acetonitrile) containing additives like formic acid or heptafluorobutyric acid to improve peak shape and ionization.[6]

    • Flow Rate: The flow rate is optimized for the specific column and separation conditions.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common technique for ionizing acylcarnitines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of decanoyl-L-carnitine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). The characteristic precursor-to-product ion transition for decanoyl-L-carnitine is monitored.

    • Internal Standards: Isotopically labeled internal standards are crucial for accurate quantification, as they compensate for variations in sample preparation and instrument response.

  • Data Analysis and Quantification:

    • The peak areas of the analyte (decanoyl-L-carnitine) and the internal standard are measured.

    • A calibration curve is generated using known concentrations of decanoyl-L-carnitine standards.

    • The concentration of decanoyl-L-carnitine in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Cellular Effects

The primary and well-established role of decanoyl-L-carnitine is its involvement in the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. However, recent research suggests that medium-chain acylcarnitines may also possess signaling capabilities, particularly in the context of inflammation and cellular stress.

Metabolic Role in Fatty Acid Beta-Oxidation

Fatty_Acid_Beta_Oxidation cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_Mitochondrial_Matrix Mitochondrial Matrix Decanoic_acid Decanoic Acid ACS Acyl-CoA Synthetase Decanoic_acid->ACS Decanoyl_CoA Decanoyl-CoA ACS->Decanoyl_CoA CPT1 CPT I Decanoyl_CoA->CPT1 Decanoyl_L_carnitine_cyto Decanoyl-L-carnitine CPT1->Decanoyl_L_carnitine_cyto CACT CACT Decanoyl_L_carnitine_cyto->CACT Transport Decanoyl_L_carnitine_mito Decanoyl-L-carnitine CACT->Decanoyl_L_carnitine_mito CPT2 CPT II Decanoyl_L_carnitine_mito->CPT2 Decanoyl_CoA_mito Decanoyl-CoA CPT2->Decanoyl_CoA_mito Beta_Oxidation Beta-Oxidation Decanoyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The role of decanoyl-L-carnitine in the transport of decanoic acid for mitochondrial beta-oxidation.

Potential Signaling Roles of Medium-Chain Acylcarnitines

While specific signaling pathways directly activated by decanoyl-L-carnitine are not yet well-defined, studies on medium-chain acylcarnitines (MCACs) as a group suggest potential roles in inflammation and cellular stress signaling.

  • Pro-inflammatory Signaling: Elevated levels of MCACs, which can occur in metabolic disorders like type 2 diabetes, have been shown to activate pro-inflammatory signaling pathways.[3][7] This may involve the activation of pattern recognition receptors (PRRs) and downstream signaling cascades.[7]

Proinflammatory_Signaling MCACs Elevated Medium-Chain Acylcarnitines (e.g., Decanoyl-L-carnitine) PRRs Pattern Recognition Receptors (PRRs) MCACs->PRRs MyD88 MyD88 PRRs->MyD88 MAPK MAPK Signaling (JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines

Caption: A proposed signaling pathway for the pro-inflammatory effects of medium-chain acylcarnitines.

  • Oxidative Stress: L-carnitine and its esters have been reported to possess antioxidant properties and can modulate oxidative stress signaling.[4][8][9][10][11] While direct evidence for decanoyl-L-carnitine is limited, it is plausible that it could contribute to the overall antioxidant capacity of the carnitine pool.

It is important to note that the signaling roles of individual acylcarnitine species are an active area of research, and the specific molecular targets and downstream effects of decanoyl-L-carnitine require further investigation.

Conclusion

Decanoyl-L-carnitine is a key metabolite in fatty acid metabolism, and its plasma concentration can serve as a biomarker for certain metabolic disorders. The quantification of decanoyl-L-carnitine is reliably achieved through LC-MS/MS, a technique that provides the necessary sensitivity and specificity. While its role in energy metabolism is well-understood, the potential for decanoyl-L-carnitine and other medium-chain acylcarnitines to act as signaling molecules, particularly in the context of inflammation, is a promising area for future research. A deeper understanding of these signaling pathways could open new avenues for therapeutic interventions in metabolic and inflammatory diseases. Further studies are needed to establish definitive reference ranges for decanoyl-L-carnitine in healthy adult populations and to elucidate its specific signaling mechanisms.

References

Navigating the Metabolic Maze: A Technical Guide to Inborn Errors of Metabolism Associated with Decanoyl-L-carnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biochemical and diagnostic aspects of inborn errors of metabolism (IEMs) characterized by the abnormal accumulation of Decanoyl-L-carnitine. This C10 acylcarnitine serves as a critical biomarker for specific mitochondrial fatty acid β-oxidation disorders, primarily Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and Multiple acyl-CoA dehydrogenase deficiency (MADD), also known as Glutaric Aciduria Type II. This document provides a comprehensive overview of the pathophysiology, diagnostic methodologies, and key metabolic pathways associated with these conditions, tailored for a scientific audience engaged in research and therapeutic development.

The Biochemical Significance of Decanoyl-L-carnitine

Decanoyl-L-carnitine is an esterified form of L-carnitine and decanoic acid, a medium-chain fatty acid. In healthy individuals, it is a transient intermediate in the mitochondrial β-oxidation of fatty acids. However, in certain IEMs, a genetic defect in a specific enzyme or transport protein leads to the accumulation of its corresponding acyl-CoA species, which is then conjugated with carnitine for transport out of the mitochondria and subsequent excretion. Elevated levels of Decanoyl-L-carnitine in blood and other tissues are therefore a direct indicator of a blockage in the metabolic pathway.

Inborn Errors of Metabolism Associated with Elevated Decanoyl-L-carnitine

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

MCADD is the most common inherited disorder of fatty acid β-oxidation, with a global incidence of approximately 1 in 10,000 to 20,000 live births. It is an autosomal recessive condition caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme. This enzyme is responsible for the initial dehydrogenation step of fatty acids with chain lengths of 6 to 12 carbons. A deficiency in MCAD leads to the accumulation of medium-chain acyl-CoAs, including octanoyl-CoA (C8) and decanoyl-CoA (C10), resulting in their conversion to the corresponding acylcarnitines.

Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II

MADD, also known as Glutaric Aciduria Type II, is a more complex and clinically heterogeneous autosomal recessive disorder. It is caused by defects in either electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively. These proteins are essential for the transfer of electrons from multiple acyl-CoA dehydrogenases, including those involved in the oxidation of short-, medium-, and long-chain fatty acids, as well as some amino acids, to the mitochondrial respiratory chain. Consequently, MADD results in the accumulation of a wide range of acyl-CoAs and their corresponding acylcarnitines, including Decanoyl-L-carnitine.[1]

Quantitative Data Presentation

The following tables summarize the typical quantitative findings for Decanoyl-L-carnitine and other relevant biomarkers in patients with MCADD and MADD compared to healthy controls. These values are primarily derived from newborn screening data using tandem mass spectrometry on dried blood spots.

Table 1: Acylcarnitine Profile in Medium-chain acyl-CoA dehydrogenase deficiency (MCADD)

AnalyteMCADD Patients (µmol/L)Healthy Newborns (µmol/L)
Decanoyl-L-carnitine (C10) Elevated (Range: 0.62 - 3.07) [2]0.04 - 0.35 [3]
Octanoyl-L-carnitine (C8)Markedly Elevated (Range: 1.66 - 52.03)[2]0.03 - 0.25[3]
Hexanoyl-L-carnitine (C6)Elevated (Range: 0.53 - 5.11)[2]0.03 - 0.30[3]
Decenoyl-L-carnitine (C10:1)Often Elevated0.03 - 0.21[3]
C8/C10 RatioTypically ElevatedVariable
C8/C2 RatioMarkedly ElevatedVariable
Free Carnitine (C0)Often secondarily deficient10.34 - 72.0[3]

Table 2: Acylcarnitine and Organic Acid Profile in Multiple acyl-CoA dehydrogenase deficiency (MADD) / Glutaric Aciduria Type II

AnalyteMADD PatientsHealthy Individuals
Decanoyl-L-carnitine (C10) Often Elevated See Table 1
Butyrylcarnitine (C4)Elevated0.10 - 1.80 (µmol/L)[3]
Isovalerylcarnitine (C5)Elevated0.05 - 1.53 (µmol/L)[3]
Glutarylcarnitine (C5-DC)Elevated0.02 - 0.10 (µmol/L)[3]
Long-chain acylcarnitines (C14:1, C16, C18:1)Often ElevatedVariable
Glutaric Acid (Urine)Elevated (mmol/mol creatinine)Typically low or undetectable
Ethylmalonic Acid (Urine)Elevated (mmol/mol creatinine)Typically low or undetectable

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This is the primary method for the diagnosis of MCADD and MADD, especially in newborn screening programs.[4]

Objective: To quantify the levels of various acylcarnitines, including Decanoyl-L-carnitine, in a dried blood spot or plasma sample.

Methodology:

  • Sample Preparation:

    • A 3 mm disc is punched from a dried blood spot into a 96-well microtiter plate.

    • An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-decanoylcarnitine) is added to each well.

    • The plate is agitated to facilitate the extraction of acylcarnitines.

    • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

    • The residue is derivatized, typically with butanolic-HCl, to form butyl esters of the acylcarnitines. This step enhances their ionization efficiency.

    • The derivatized sample is reconstituted in a suitable solvent for injection.

  • MS/MS Analysis:

    • The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in the positive ion mode.

    • A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.

    • Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and sensitive quantification of specific acylcarnitines.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

    • The results are reported in µmol/L.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is crucial for the differential diagnosis of MADD, as it reveals a characteristic pattern of excreted organic acids.

Objective: To identify and quantify organic acids in a urine sample.

Methodology:

  • Sample Preparation:

    • An internal standard (e.g., 2-ketocaproic acid) is added to a specific volume of urine.

    • The urine is acidified to a pH below 2.

    • Organic acids are extracted from the urine using an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness.

    • The residue is derivatized to increase the volatility of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

  • Data Analysis:

    • The mass spectrum of each eluting compound is compared to a library of known organic acid spectra for identification.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

    • Results are typically reported as mmol/mol of creatinine (B1669602) to account for variations in urine concentration.

Fibroblast Acyl-CoA Dehydrogenase Activity Assay

This enzymatic assay can be used to confirm the diagnosis of MCADD and to assess the residual enzyme activity.[5][6]

Objective: To measure the activity of medium-chain acyl-CoA dehydrogenase in cultured skin fibroblasts.

Methodology:

  • Cell Culture and Homogenization:

    • Patient-derived skin fibroblasts are cultured under standard conditions.

    • The cells are harvested and homogenized to release the mitochondrial enzymes.

  • Spectrophotometric Assay:

    • The assay is performed in a cuvette containing a reaction mixture that includes a buffer, the substrate (octanoyl-CoA), and an artificial electron acceptor such as ferricenium hexafluorophosphate.[5]

    • The reaction is initiated by the addition of the fibroblast homogenate.

    • The reduction of the electron acceptor by the MCAD enzyme is monitored by the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis:

    • The rate of change in absorbance is used to calculate the enzyme activity, which is typically expressed as nmol/min/mg of protein.

    • The patient's enzyme activity is compared to that of healthy controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid Beta-Oxidation Pathway cluster_mito Mitochondrial Matrix Fatty Acid (Cytosol) Fatty Acid (Cytosol) Acyl-CoA Acyl-CoA Fatty Acid (Cytosol)->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Trans-2-enoyl-CoA Trans-2-enoyl-CoA Acyl-CoA->Trans-2-enoyl-CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Shortened Acyl-CoA Shortened Acyl-CoA Acylcarnitine->Acyl-CoA CPT2 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-2-enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acyl-CoA Dehydrogenase\n(e.g., MCAD) Acyl-CoA Dehydrogenase (e.g., MCAD) ETF ETF Acyl-CoA Dehydrogenase\n(e.g., MCAD)->ETF e-

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway showing the role of MCAD.

Electron Transfer Flavoprotein (ETF) Pathway in MADD cluster_pathways Multiple Metabolic Pathways Fatty Acid Oxidation Fatty Acid Oxidation SCAD SCAD Fatty Acid Oxidation->SCAD MCAD MCAD Fatty Acid Oxidation->MCAD LCAD LCAD Fatty Acid Oxidation->LCAD Amino Acid Catabolism Amino Acid Catabolism IVD IVD Amino Acid Catabolism->IVD Choline Metabolism Choline Metabolism ETF ETF SCAD->ETF e- MCAD->ETF e- LCAD->ETF e- IVD->ETF e- ETF:QO ETF:QO ETF->ETF:QO e- Coenzyme Q Coenzyme Q ETF:QO->Coenzyme Q e- MADD Defect Defect in MADD ETF:QO->MADD Defect Complex III (ETC) Complex III (ETC) Coenzyme Q->Complex III (ETC) e-

Caption: Electron Transfer Flavoprotein (ETF) Pathway and its impairment in MADD.

Newborn Screening Workflow for IEM cluster_followup Confirmatory Diagnostic Tests Heel Prick Blood Sample (24-48h) Heel Prick Blood Sample (24-48h) Dried Blood Spot (DBS) Card Dried Blood Spot (DBS) Card Heel Prick Blood Sample (24-48h)->Dried Blood Spot (DBS) Card DBS Card DBS Card Transport to Screening Lab Transport to Screening Lab DBS Card->Transport to Screening Lab Sample Punching Sample Punching Transport to Screening Lab->Sample Punching Tandem Mass Spectrometry (MS/MS) Analysis Tandem Mass Spectrometry (MS/MS) Analysis Sample Punching->Tandem Mass Spectrometry (MS/MS) Analysis Acylcarnitine & Amino Acid Profiling Data Interpretation Data Interpretation Tandem Mass Spectrometry (MS/MS) Analysis->Data Interpretation Normal Result Normal Result Data Interpretation->Normal Result Abnormal Result (Presumptive Positive) Abnormal Result (Presumptive Positive) Data Interpretation->Abnormal Result (Presumptive Positive) Notification to Parents Notification to Parents Normal Result->Notification to Parents Notification to Healthcare Provider Notification to Healthcare Provider Abnormal Result (Presumptive Positive)->Notification to Healthcare Provider Follow-up Testing Follow-up Testing Notification to Healthcare Provider->Follow-up Testing Plasma Acylcarnitine Profile Plasma Acylcarnitine Profile Follow-up Testing->Plasma Acylcarnitine Profile Urine Organic Acid Analysis Urine Organic Acid Analysis Follow-up Testing->Urine Organic Acid Analysis Enzyme Assay Enzyme Assay Follow-up Testing->Enzyme Assay Genetic Testing Genetic Testing Follow-up Testing->Genetic Testing Diagnosis Confirmation Diagnosis Confirmation Plasma Acylcarnitine Profile->Diagnosis Confirmation Urine Organic Acid Analysis->Diagnosis Confirmation Enzyme Assay->Diagnosis Confirmation Genetic Testing->Diagnosis Confirmation Clinical Management & Treatment Clinical Management & Treatment Diagnosis Confirmation->Clinical Management & Treatment

Caption: Newborn screening workflow for inborn errors of metabolism.

Conclusion

The accurate identification and quantification of Decanoyl-L-carnitine are paramount for the early diagnosis and management of MCADD and MADD. This technical guide provides a foundational understanding of the biochemical basis of these disorders, detailed methodologies for their detection, and a visual representation of the underlying metabolic pathways. For researchers and drug development professionals, a thorough comprehension of these aspects is essential for the development of novel therapeutic strategies aimed at mitigating the metabolic consequences of these debilitating inborn errors of metabolism. Continued research into the precise molecular mechanisms and the development of more refined diagnostic and monitoring tools will further improve the outcomes for individuals affected by these conditions.

References

The Functional Interplay of Carnitine Acyltransferases with Decanoyl-L-carnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, facilitating the transport of fatty acids across mitochondrial membranes for β-oxidation. This guide provides an in-depth exploration of the function of these enzymes, with a specific focus on their interaction with decanoyl-L-carnitine, a medium-chain acylcarnitine. Understanding this interaction is pivotal for research into metabolic disorders and the development of novel therapeutic strategies.

Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid, a ten-carbon fatty acid.[1] As an intermediate in fatty acid metabolism, its fate is intricately linked to the activity of various carnitine acyltransferases, including Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Octanoyltransferase (CROT). These enzymes catalyze the reversible transfer of acyl groups between L-carnitine and coenzyme A (CoA), a key process in the regulation of fatty acid oxidation.[2]

This technical guide will delve into the biochemical functions, quantitative kinetics, experimental methodologies, and associated signaling pathways related to the interaction of carnitine acyltransferases with decanoyl-L-carnitine.

Biochemical Function and Metabolic Role

The primary role of the carnitine shuttle, orchestrated by carnitine acyltransferases, is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. However, these enzymes also play a significant role in the metabolism of medium-chain fatty acids like decanoic acid.

Carnitine Palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines. While its primary substrates are long-chain acyl-CoAs, it also exhibits activity towards medium-chain substrates like decanoyl-CoA.[3] This reaction is a rate-limiting step in fatty acid oxidation.[4]

Carnitine Palmitoyltransferase II (CPT2) , situated on the inner mitochondrial membrane, catalyzes the reverse reaction, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.

Carnitine Octanoyltransferase (CROT) is a peroxisomal enzyme that exhibits high activity with medium-chain acyl-CoAs, including those with 6 to 10 carbon atoms.[5] It facilitates the transport of medium-chain fatty acids from peroxisomes, where they can undergo initial oxidation, to mitochondria for complete oxidation.[6]

The interplay of these enzymes determines the metabolic fate of decanoyl-L-carnitine, influencing cellular energy production and potentially impacting various signaling pathways.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data on the kinetic parameters of carnitine acyltransferases with decanoyl-CoA and related medium-chain acyl-CoAs.

EnzymeSubstrateK_m_ / K_0.5_ (µM)V_max_ (nmol/min/mg protein)k_cat_ (s⁻¹)Source OrganismReference
Carnitine Palmitoyltransferase I (CPT1)Decanoyl-CoA3Not ReportedNot ReportedRat Heart Mitochondria[3]
Carnitine Acetyltransferase (CrAT)Decanoyl-CoANot ReportedNot ReportedNot ReportedPigeon Breast Muscle[7]
Carnitine Octanoyltransferase (CROT)Octanoyl-CoA24Not Reported21Recombinant Human[6]

Note: Data for decanoyl-CoA is limited. Octanoyl-CoA is a close structural analog and its kinetic parameters with CROT provide valuable insight.

Experimental Protocols

Measurement of Carnitine Acyltransferase Activity

A common method for determining the activity of carnitine acyltransferases is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This method measures the rate of Coenzyme A (CoA-SH) release during the conversion of an acyl-CoA and L-carnitine to the corresponding acylcarnitine.

Principle: The thiol group of the released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB solution (10 mM in Tris-HCl buffer)

  • L-carnitine solution (100 mM in water)

  • Decanoyl-CoA solution (or other acyl-CoA substrate) (1 mM in water)

  • Enzyme preparation (isolated mitochondria, purified enzyme, or cell lysate)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Start the measurement by adding the decanoyl-CoA substrate.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).

A detailed protocol for measuring CPT2 activity using tandem mass spectrometry has also been described, offering higher specificity and sensitivity.[8] This method involves a coupled reaction system where the carnitine produced is converted to acetylcarnitine, which is then quantified.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Decanoic_Acid Decanoic_Acid Decanoyl_CoA Decanoyl_CoA Decanoyl_L_carnitine_cytosol Decanoyl-L-carnitine Decanoyl_L_carnitine_matrix Decanoyl-L-carnitine Decanoyl_L_carnitine_cytosol->Decanoyl_L_carnitine_matrix CACT L_Carnitine_cytosol L-Carnitine CoA_cytosol CoA Decanoyl_CoA_matrix Decanoyl-CoA L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->L_Carnitine_cytosol CACT CoA_matrix CoA Beta_Oxidation Beta_Oxidation

proinflammatory_signaling Decanoyl_L_carnitine Decanoyl_L_carnitine Unknown_Receptor Unknown Receptor/ Mechanism Decanoyl_L_carnitine->Unknown_Receptor MyD88 MyD88 Unknown_Receptor->MyD88 JNK_ERK JNK / ERK (Phosphorylation) MyD88->JNK_ERK NF_kB NF-κB (Activation) MyD88->NF_kB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) JNK_ERK->Proinflammatory_Cytokines NF_kB->Proinflammatory_Cytokines

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Enzyme_Prep Enzyme Preparation Centrifugation->Enzyme_Prep Reaction_Mix Reaction Mix (DTNB, L-carnitine) Incubation Incubation Enzyme_Prep->Incubation Reaction_Mix->Incubation Substrate_Addition Add Decanoyl-CoA Incubation->Substrate_Addition Measurement Measure Absorbance at 412 nm Substrate_Addition->Measurement Rate_Calculation Calculate Rate of TNB Formation Measurement->Rate_Calculation Activity_Calculation Calculate Enzyme Activity Rate_Calculation->Activity_Calculation

Signaling Pathways Involving Decanoyl-L-carnitine

Recent evidence suggests that acylcarnitines, particularly medium and long-chain species, can act as signaling molecules, notably in the context of inflammation. While direct studies on decanoyl-L-carnitine are limited, research on other medium-chain acylcarnitines provides a strong indication of its potential roles.

Pro-inflammatory Signaling

Medium and long-chain acylcarnitines have been shown to induce pro-inflammatory signaling pathways in macrophages.[9][10][11] This signaling appears to be independent of Toll-like receptors (TLRs) but dependent on the adaptor protein MyD88.[10][11] The proposed pathway involves the activation of downstream kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), leading to the activation of the transcription factor NF-κB.[9][11] This, in turn, upregulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[9][11] Given its structure, it is plausible that decanoyl-L-carnitine could also activate this pathway. L-carnitine itself has been shown to suppress NF-κB activity in lipopolysaccharide-stimulated macrophages.

Conclusion

Carnitine acyltransferases play a vital and complex role in the metabolism of decanoyl-L-carnitine. The substrate specificities and kinetic parameters of CPT1, CPT2, and CROT dictate the flux of this medium-chain acylcarnitine between cellular compartments, influencing energy homeostasis. Furthermore, emerging evidence points towards a role for medium-chain acylcarnitines as signaling molecules in inflammatory pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of carnitine acyltransferases and their interactions with decanoyl-L-carnitine. A deeper understanding of these processes holds significant promise for the development of novel therapeutic interventions for a range of metabolic and inflammatory diseases.

References

Methodological & Application

Quantitative Analysis of Decanoyl-L-carnitine Chloride in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Decanoyl-L-carnitine chloride in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism.[1][2] Its accurate quantification in biological matrices is essential for studying metabolic disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and for monitoring therapeutic interventions.[3] This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by mass spectrometry, offering high throughput and reliability for clinical and research applications.[4]

Introduction

L-carnitine and its acyl esters, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[1][5] Decanoyl-L-carnitine, a C10 acylcarnitine, is a specific biomarker for MCAD deficiency.[3] The analytical challenge in quantifying acylcarnitines lies in their polar nature and the presence of endogenous isomers.[6][7] HPLC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to perform multiplexed analysis without the need for derivatization.[1][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • Spike 50 µL of plasma with 10 µL of the internal standard working solution (Decanoyl-d3-L-carnitine).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B 95% Acetonitrile in 5mM ammonium acetate solution with 0.1% Formic Acid[8]
Gradient 95% B to 50% B over 5 min, hold at 50% B for 2 min, then return to 95% B and equilibrate for 3 min
Flow Rate 0.4 mL/min[8]
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Decanoyl-L-carnitine: 316.2 -> 85.0; Decanoyl-d3-L-carnitine: 319.2 -> 85.0
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The curve was linear over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
2502.95
5005.89
100011.75
Quality Control Samples

Quality control (QC) samples at three concentration levels were analyzed to assess the accuracy and precision of the method.

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low109.898.04.5
Medium100102.3102.33.2
High800790.198.82.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (50 µL) is_spike Spike Internal Standard (10 µL) plasma->is_spike protein_precip Add Cold Acetonitrile (200 µL) is_spike->protein_precip vortex1 Vortex (1 min) protein_precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (HILIC Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Long-Chain Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa ACSL cpt1 CPT1 acyl_coa->cpt1 L-Carnitine acylcarnitine Acylcarnitine (e.g., Decanoyl-L-carnitine) cpt1->acylcarnitine cact CACT cact->acylcarnitine Inner Membrane Space -> Matrix cpt2 CPT2 matrix_acyl_coa Fatty Acyl-CoA cpt2->matrix_acyl_coa acylcarnitine->cact acylcarnitine->cpt2 CoA beta_oxidation β-Oxidation matrix_acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP tca->atp

Caption: Role of Carnitine in Fatty Acid Beta-Oxidation.

Conclusion

The HPLC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research laboratories. This method can be a valuable tool for the diagnosis and monitoring of metabolic disorders related to fatty acid oxidation.

References

Application Note: Quantitative Analysis of Decanoyl-L-carnitine chloride in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Decanoyl-L-carnitine chloride (C10) in dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers, scientists, and drug development professionals involved in newborn screening for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The protocol outlines a straightforward sample preparation procedure involving solvent extraction and the use of a stable isotope-labeled internal standard, followed by rapid and sensitive LC-MS/MS analysis. The method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput screening.

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a critical biomarker for inherited metabolic disorders affecting fatty acid β-oxidation.[1] Elevated levels of C10 and other medium-chain acylcarnitines in blood are indicative of MCAD deficiency, a condition that can lead to severe metabolic crises in newborns if not diagnosed and managed early.[2] Analysis of acylcarnitines in DBS is the standard method for newborn screening due to the ease of sample collection, transport, and storage.[3]

Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous measurement of multiple acylcarnitines and amino acids.[4] This application note details a robust LC-MS/MS method for the accurate quantification of Decanoyl-L-carnitine in DBS.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Decanoyl-L-carnitine-d3 (C10-d3) internal standard (Cayman Chemical or equivalent)[5]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Whatman 903 or equivalent DBS cards

  • Human whole blood (for calibration standards and quality controls)

Instrumentation
  • UHPLC system (e.g., Shimadzu Nexera, Agilent 1200 Series, or equivalent)

  • Triple quadrupole mass spectrometer (e.g., SCIEX API 4500, Agilent 6460, or equivalent) equipped with an electrospray ionization (ESI) source.[1][4]

Preparation of Standards and Internal Standard Solution
  • Stock Solutions: Prepare individual stock solutions of Decanoyl-L-carnitine and C10-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Decanoyl-L-carnitine stock solution with methanol to prepare a series of working standard solutions for spiking into whole blood to create calibrators and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the C10-d3 stock solution with the extraction solvent (85:15 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.04 µM.

Sample Preparation
  • DBS Punching: Using a manual or automated DBS puncher, punch a 3.0 mm or 3.2 mm disc from the center of the dried blood spot into a 96-well plate or microcentrifuge tube.[4][6]

  • Extraction: To each well or tube containing a DBS disc, add 100-200 µL of the IS working solution.[4][6]

  • Incubation: Seal the plate or cap the tubes and incubate at room temperature for 20-30 minutes on a microplate shaker.[6]

  • Centrifugation: Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or vial for LC-MS/MS analysis.

Note: Some protocols include a derivatization step with butanolic HCl after extraction to enhance sensitivity. However, non-derivatized methods, as described here, are also widely used and offer simpler sample preparation.[1]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column HILIC or C18 column (e.g., Raptor HILIC-Si 2.7 µm, 5 x 2.1 mm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation from isomers
Flow Rate 0.5 mL/min[7]
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV[1]
Source Temperature 150 - 600 °C (instrument dependent)[1]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Decanoyl-L-carnitine (C10)316.385.1
Decanoyl-L-carnitine-d3 (C10-d3)319.285.1

The product ion at m/z 85 is a characteristic fragment for acylcarnitines.[1]

Data Presentation

Method Performance Characteristics

The performance of this method for the analysis of Decanoyl-L-carnitine in dried blood spots is summarized below. The data demonstrates the method's suitability for quantitative analysis.

ParameterResult
Linearity (Concentration Range) 0.2 - 50 µM
Correlation Coefficient (r²) > 0.995
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Limit of Quantification (LOQ) < 0.2 µmol/L[8]

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory validates the method and establishes its own performance criteria.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DBS Dried Blood Spot (DBS) Punch Punch 3.0 mm Disc DBS->Punch Extract Add Extraction Solvent with C10-d3 Internal Standard Punch->Extract Incubate Incubate with Shaking (20-30 min) Extract->Incubate Centrifuge Centrifuge (10 min @ 4000 rpm) Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for Decanoyl-L-carnitine analysis in DBS.

Fatty Acid β-Oxidation Pathway and MCAD Deficiency

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FattyAcid Medium-Chain Fatty Acid (e.g., Decanoic Acid) AcylCoA Decanoyl-CoA FattyAcid->AcylCoA Activation & Transport MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD EnoylCoA trans-Δ2-Decenoyl-CoA AcetylCoA Acetyl-CoA (to Krebs Cycle) EnoylCoA->AcetylCoA Further β-Oxidation Cycles MCAD->EnoylCoA β-Oxidation Deficiency MCAD Deficiency Accumulation Accumulation of Decanoyl-CoA Deficiency->Accumulation Decanoylcarnitine Increased Decanoyl-L-carnitine (C10) in Blood Accumulation->Decanoylcarnitine

Caption: Simplified pathway of MCAD deficiency leading to C10 accumulation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in dried blood spots. The simple extraction protocol and robust analytical performance make it an ideal tool for researchers in the field of newborn screening and metabolic disease research. This application note serves as a comprehensive guide for the implementation of this assay in a high-throughput laboratory setting.

References

Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. It is an intermediate in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. The accurate quantification of Decanoyl-L-carnitine and other acylcarnitines in biological matrices such as plasma, serum, and dried blood spots is essential for the diagnosis and monitoring of inherited metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[1] The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation, matrix effects, and instrument response. Deuterated Decanoyl-L-carnitine-d3, being chemically identical to the endogenous analyte but with a different mass, is an ideal internal standard for the quantification of Decanoyl-L-carnitine.[2][3] This document provides detailed application notes and protocols for the use of Decanoyl-L-carnitine-d3 as an internal standard in LC-MS/MS-based quantification of Decanoyl-L-carnitine.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard and the endogenous analyte behave identically during extraction, derivatization, and chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample losses during preparation and variations in injection volume or ionization efficiency.

G Principle of Internal Standard Use in LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Endogenous Analyte (Decanoyl-L-carnitine) Extraction Extraction & Protein Precipitation Analyte->Extraction IS Deuterated Internal Standard (Decanoyl-L-carnitine-d3) IS->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC LC Separation Derivatization->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantification Ratio->Quant

Caption: Principle of internal standard use in LC-MS/MS.

Experimental Protocols

The following protocols are generalized and may require optimization for specific matrices or instrumentation.

Materials and Reagents
  • Decanoyl-L-carnitine analytical standard

  • Decanoyl-L-carnitine-d3 (chloride) internal standard[3]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/serum (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Decanoyl-L-carnitine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Decanoyl-L-carnitine-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards at appropriate concentrations. Prepare a working internal standard solution by diluting the internal standard stock solution with methanol to a final concentration of, for example, 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Decanoyl-L-carnitine-d3) to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes. For example, 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Decanoyl-L-carnitine: The precursor ion is the protonated molecule [M+H]+. The product ion is typically the fragment at m/z 85, corresponding to the carnitine moiety.

      • Decanoyl-L-carnitine-d3: The precursor ion is [M+3+H]+. The product ion is also m/z 85.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

G Experimental Workflow for Acylcarnitine Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Decanoyl-L-carnitine-d3 Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for acylcarnitine analysis.

Data Presentation and Performance Characteristics

The use of Decanoyl-L-carnitine-d3 as an internal standard allows for the development of robust and reliable quantitative methods. The performance of such methods is typically evaluated for linearity, precision, accuracy, and sensitivity.

Table 1: Method Validation Parameters for Acylcarnitine Quantification using Deuterated Internal Standards

ParameterDecanoyl-L-carnitine (C10)Reference
Linearity Range 2 - 20 ng/mL (in urine)[4]
Correlation Coefficient (r²) > 0.99[4]
Precision (CV%) < 15%[2][5]
Accuracy (Bias %) -1.7% to +14.7%[4]
Lower Limit of Quantification (LLOQ) 2 ng/mL (in urine)[4]

Note: The values presented in this table are examples from a published method and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Table 2: Example MRM Transitions for Decanoyl-L-carnitine and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Decanoyl-L-carnitine316.385.1
Decanoyl-L-carnitine-d3319.385.1

Conclusion

The use of deuterated Decanoyl-L-carnitine-d3 as an internal standard is a cornerstone of modern, high-precision LC-MS/MS methods for the quantification of Decanoyl-L-carnitine. This approach effectively mitigates the analytical challenges posed by complex biological matrices, leading to reliable and accurate data crucial for clinical diagnostics and metabolic research. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and validate their own quantitative acylcarnitine assays.

References

Application Notes and Protocols for Studying Decanoyl-L-carnitine Chloride Metabolism in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is involved in the transport of medium-chain fatty acids into the mitochondria for their subsequent β-oxidation.[1] Understanding the metabolic fate of this compound is essential for elucidating its physiological roles and therapeutic potential. This document provides detailed application notes and protocols for studying the metabolism of this compound using in vitro cell culture models, primarily focusing on human hepatoma cell lines (HepG2) and primary hepatocytes, which are well-established models for studying hepatic lipid metabolism.[2][3][4]

Recommended Cell Culture Models

Primary Hepatocytes

Primary hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the metabolic capabilities of the liver. However, their availability and limited lifespan in culture can be challenging.

HepG2 Cell Line

The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used and well-characterized model for studying liver metabolism. These cells are robust, easy to culture, and express a range of metabolic enzymes, making them a suitable alternative to primary hepatocytes for initial screening and mechanistic studies.

Experimental Protocols

Protocol 1: General Cell Culture of HepG2 Cells

This protocol outlines the basic steps for maintaining and passaging HepG2 cells to ensure healthy and viable cultures for metabolic studies.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance and Passaging:

    • Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 2-3 minutes at 37°C until the cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed new T-75 flasks or multi-well plates at a density of 2 x 10^5 cells/mL.

    • Change the culture medium every 2-3 days.

Protocol 2: Metabolic Stability of this compound in HepG2 Cells

This protocol describes a method to determine the rate at which this compound is metabolized by HepG2 cells.

Materials:

  • HepG2 cells cultured in 12-well plates

  • This compound stock solution (e.g., 10 mM in sterile water)

  • DMEM (serum-free)

  • Acetonitrile (B52724)

  • Internal standard (e.g., [D3]-Decanoyl-L-carnitine)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed HepG2 cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours.

  • Treatment:

    • On the day of the experiment, aspirate the growth medium and wash the cells twice with warm, sterile PBS.

    • Add 1 mL of serum-free DMEM containing a final concentration of 10 µM this compound to each well.

    • Incubate the plates at 37°C.

  • Sample Collection:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect 100 µL aliquots of the incubation medium from triplicate wells.

    • Immediately quench the metabolic activity by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to LC-MS vials for analysis.

    • Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Protocol 3: Metabolite Identification of this compound

This protocol aims to identify the major metabolites of this compound formed by HepG2 cells.

Materials:

  • HepG2 cells cultured in 6-well plates

  • This compound stock solution

  • Serum-free DMEM

  • Methanol (B129727) (ice-cold)

  • LC-High-Resolution Mass Spectrometry (HRMS) system

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 2, but use 6-well plates and a higher concentration of this compound (e.g., 50 µM) to ensure detectable levels of metabolites. Incubate for a longer period (e.g., 4-24 hours).

  • Sample Collection and Extraction:

    • At the end of the incubation period, collect the entire volume of the incubation medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well to lyse the cells and extract intracellular metabolites.

    • Scrape the cells and combine the cell lysate with the collected medium.

  • Sample Processing and Analysis:

    • Centrifuge the combined sample to pellet cell debris.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-HRMS analysis.

    • Analyze the samples using an LC-HRMS system to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Data Presentation

The following tables present hypothetical quantitative data for the metabolism of this compound in different cell culture models. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Metabolic Stability of this compound (10 µM) in Hepatocyte Models

Time (minutes)HepG2 Cells (% Remaining)Primary Human Hepatocytes (% Remaining)
0100.0 ± 5.0100.0 ± 4.5
1585.2 ± 4.275.1 ± 3.8
3072.5 ± 3.556.4 ± 3.1
6051.8 ± 2.931.0 ± 2.5
12027.3 ± 2.19.8 ± 1.5
2407.9 ± 1.21.2 ± 0.5
t1/2 (min) ~75 ~40

Table 2: Major Metabolites of this compound (50 µM) after 24-hour Incubation

MetaboliteHepG2 Cells (Peak Area Ratio to Internal Standard)Primary Human Hepatocytes (Peak Area Ratio to Internal Standard)
Octanoyl-L-carnitine0.85 ± 0.121.52 ± 0.21
Hexanoyl-L-carnitine0.42 ± 0.080.98 ± 0.15
Butyryl-L-carnitine0.21 ± 0.050.55 ± 0.09
Acetyl-L-carnitine1.23 ± 0.182.87 ± 0.35
Free L-carnitine2.54 ± 0.314.11 ± 0.45

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for Decanoyl-L-carnitine is mitochondrial β-oxidation.

DCar Decanoyl-L-carnitine (C10) CPT2 CPT2 DCar->CPT2 Mitochondrial Matrix DCoA Decanoyl-CoA CPT2->DCoA Carnitine L-Carnitine CPT2->Carnitine ACAD ACADM DCoA->ACAD OCar Octanoyl-CoA ACAD->OCar BetaOx β-Oxidation Cycles OCar->BetaOx ACoA Acetyl-CoA BetaOx->ACoA TCA TCA Cycle ACoA->TCA

Caption: Mitochondrial β-oxidation of Decanoyl-L-carnitine.

Proposed Signaling Pathway Involvement

Decanoyl-L-carnitine, by providing substrate for β-oxidation, can influence cellular energy status and thereby modulate the activity of key metabolic regulators like AMP-activated protein kinase (AMPK).

DCar Decanoyl-L-carnitine BetaOx ↑ Mitochondrial β-Oxidation DCar->BetaOx ATP ↑ ATP/AMP Ratio BetaOx->ATP AMPK AMPK ATP->AMPK Inactivates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates & Inactivates CPT1 CPT1 (Carnitine Palmitoyltransferase I) ACC->CPT1 Malonyl-CoA Inhibition (relieved) FAS ↓ Fatty Acid Synthesis ACC->FAS FAO ↑ Fatty Acid Oxidation CPT1->FAO

Caption: Proposed influence of Decanoyl-L-carnitine metabolism on the AMPK signaling pathway.

Experimental Workflow

A logical workflow for investigating the metabolism of this compound in cell culture.

Start Start Culture Cell Culture (HepG2 or Primary Hepatocytes) Start->Culture Treat Treat with This compound Culture->Treat MetStab Metabolic Stability Assay (LC-MS/MS) Treat->MetStab MetID Metabolite Identification (LC-HRMS) Treat->MetID Data Data Analysis (Half-life, Metabolite Profile) MetStab->Data MetID->Data Report Report Findings Data->Report

Caption: Experimental workflow for studying this compound metabolism.

References

Application Notes and Protocols for Investigating Decanoyl-L-carnitine in Animal Models of Fatty Acid Oxidation Defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy. This can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis, particularly during periods of fasting or metabolic stress. Animal models are crucial for understanding the pathophysiology of these disorders and for developing novel therapeutic strategies.[1][2]

L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] While L-carnitine supplementation is a common therapeutic approach, its efficacy can be limited, and it remains a subject of debate.[5][6][7] Medium-chain triglycerides (MCTs) are also used as an alternative energy source, as they can be metabolized bypassing the defective long-chain FAO steps.[1] However, recent research suggests that the direct supplementation of medium-chain acylcarnitines, such as octanoylcarnitine (B1202733), may offer a more targeted and efficient therapeutic benefit by directly providing intermediates for mitochondrial metabolism.[8]

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Decanoyl-L-carnitine (C10-carnitine) in animal models of FAO defects. While direct experimental data for Decanoyl-L-carnitine is emerging, the protocols and principles outlined here are based on established methodologies for studying FAO disorders and the well-documented effects of L-carnitine and other medium-chain acylcarnitines. One study has shown that decanoylcarnitine (B1670086) can improve mitochondrial dysfunction in a model of Hepatitis B virus infection by enhancing fatty acid β-oxidation, suggesting its potential in other mitochondrial disorders.

Animal Models of Fatty Acid Oxidation Defects

Several mouse models have been developed to mimic human FAO disorders. These models are invaluable for studying disease mechanisms and for the preclinical evaluation of therapeutic agents like Decanoyl-L-carnitine.

Commonly Used Mouse Models:

ModelDeficient EnzymeKey PhenotypesReference
VLCAD-/- Very Long-Chain Acyl-CoA DehydrogenaseCold intolerance, hypoglycemia, hepatic steatosis, cardiomyopathy[1]
LCAD-/- Long-Chain Acyl-CoA DehydrogenaseCardiac hypertrophy, elevated myocardial triglycerides[5]
CPT2-/- Carnitine Palmitoyltransferase IINeonatal lethality (systemic knockout), muscle weakness, myopathy (muscle-specific knockout)[1]
SCAD-/- Short-Chain Acyl-CoA DehydrogenaseOften asymptomatic, may show mild metabolic abnormalities under stress[1]

Quantitative Data Summary: Effects of Related Compounds in FAO Disorder Models

The following tables summarize quantitative data from studies on L-carnitine and octanoylcarnitine supplementation in animal models of FAO defects. This data provides a basis for hypothesizing the potential effects of Decanoyl-L-carnitine.

Table 1: Effects of L-carnitine Supplementation on Myocardial Triglycerides in LCAD-/- Mice

Treatment GroupMyocardial Triglyceride Content (% of total lipid)Cardiac Function (Ejection Fraction %)Reference
LCAD-/- Control1.5 ± 0.255 ± 3[5]
LCAD-/- + L-carnitine0.8 ± 0.157 ± 4[5]
Wild-Type Control0.7 ± 0.160 ± 2[5]
Data are presented as mean ± SEM. *p < 0.05 compared to LCAD-/- Control. L-carnitine was supplemented orally for 4 weeks.

Table 2: Effects of Oral Octanoylcarnitine on Exercise Tolerance in LCAD-/- Mice

Treatment GroupTreadmill Running Distance (meters)Blood Lactate (B86563) Post-Exercise (mmol/L)Reference
LCAD-/- + Vehicle450 ± 5012.5 ± 1.5[8]
LCAD-/- + Octanoylcarnitine800 ± 758.2 ± 1.0[8]
Wild-Type + Vehicle1000 ± 1007.5 ± 0.8[8]
*Data are presented as mean ± SEM. *p < 0.05 compared to LCAD-/- + Vehicle. A single oral gavage of octanoylcarnitine was administered 20 minutes before the treadmill challenge.

Experimental Protocols

Protocol 1: Induction of Metabolic Stress in FAO Defect Animal Models

Objective: To induce a disease phenotype in animal models of FAO defects for the evaluation of therapeutic interventions.

Materials:

  • Animal model of a specific FAO defect (e.g., VLCAD-/- mice) and wild-type controls.

  • Standard rodent chow and fasting cages.

  • Cold room or temperature-controlled chamber (for cold stress).

  • Treadmill for rodents (for exercise stress).

Procedure:

  • Fasting Stress:

    • House mice individually in cages with free access to water but no food.

    • The duration of fasting will depend on the specific mouse model and the severity of the phenotype (typically 4-24 hours).

    • Monitor animals closely for signs of hypoglycemia and distress.

    • Collect blood samples at baseline and at the end of the fasting period for analysis of glucose, ketones, and acylcarnitine profiles.

  • Cold Stress:

    • Place mice in a pre-cooled environment (e.g., 4°C).

    • Monitor core body temperature using a rectal probe at regular intervals.

    • The duration of cold exposure will depend on the model (typically 1-4 hours).

    • Terminate the experiment if body temperature drops below a pre-determined critical point (e.g., 30°C).

  • Exercise Stress:

    • Acclimatize mice to the treadmill for several days before the experiment.

    • On the day of the experiment, subject the mice to a defined exercise protocol (e.g., constant speed or incremental speed).

    • Measure the total distance run and time to exhaustion.

    • Collect blood samples before and immediately after exercise for lactate and acylcarnitine analysis.

Protocol 2: Administration of Decanoyl-L-carnitine to Mouse Models

Objective: To deliver Decanoyl-L-carnitine to animal models of FAO defects in a consistent and reproducible manner.

Materials:

  • Decanoyl-L-carnitine powder.

  • Vehicle for dissolution (e.g., sterile water, saline, or a palatable vehicle for oral administration).

  • Oral gavage needles or equipment for administration in drinking water/food.

  • Sterile syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required dose of Decanoyl-L-carnitine based on the animal's body weight (e.g., 50-200 mg/kg). This dose range is based on effective doses of related compounds like L-carnitine.[9]

    • Dissolve the Decanoyl-L-carnitine powder in the chosen vehicle to the desired final concentration. Ensure complete dissolution.

    • Prepare fresh solutions daily to ensure stability.

  • Administration Routes:

    • Oral Gavage:

      • Gently restrain the mouse.

      • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the solution.

      • This method ensures accurate dosing.

    • Drinking Water:

      • Dissolve the total daily dose in the estimated daily water consumption volume.

      • Monitor water intake to ensure the animals are receiving the intended dose. This method is less stressful for chronic studies but provides less precise dosing.

    • Intraperitoneal (i.p.) Injection:

      • Restrain the mouse and inject the solution into the peritoneal cavity.

      • This route provides rapid systemic delivery.

Experimental Workflow for Evaluating Decanoyl-L-carnitine Efficacy

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_stress Metabolic Stress cluster_analysis Analysis animal_model Select Animal Model (e.g., VLCAD-/- mice) treatment_groups FAO Defect Groups: - Vehicle Control - Decanoyl-L-carnitine animal_model->treatment_groups control_group Wild-Type Control Group administration Administer Decanoyl-L-carnitine (e.g., Oral Gavage) treatment_groups->administration stress Induce Metabolic Stress (Fasting, Cold, or Exercise) administration->stress phenotype Phenotypic Analysis: - Survival - Body Temperature - Exercise Capacity stress->phenotype biochemical Biochemical Analysis: - Blood Glucose & Ketones - Acylcarnitine Profile - Gene Expression stress->biochemical histology Histological Analysis: - Liver Steatosis - Cardiac Hypertrophy stress->histology

Caption: Workflow for evaluating Decanoyl-L-carnitine in FAO defect models.

Protocol 3: Measurement of Fatty Acid Oxidation Rates in Tissue Homogenates

Objective: To determine the effect of Decanoyl-L-carnitine on the rate of fatty acid oxidation in tissues from animal models of FAO defects.

Materials:

  • Tissue samples (e.g., liver, heart, skeletal muscle) from treated and control animals.

  • Homogenization buffer (e.g., STE buffer: 0.25 M sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4).

  • Radiolabeled fatty acid substrate (e.g., [1-14C]palmitate).

  • Reaction buffer containing cofactors (e.g., ATP, CoA, L-carnitine).

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Procedure:

  • Tissue Homogenization:

    • Excise tissues quickly and place them in ice-cold homogenization buffer.

    • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford assay).

  • FAO Assay:

    • Prepare a reaction mixture containing the radiolabeled fatty acid substrate, cofactors, and the tissue homogenate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • The β-oxidation of [1-14C]palmitate will produce [14C]acetyl-CoA, which can be further oxidized in the TCA cycle to release 14CO2.

    • Alternatively, the production of acid-soluble metabolites can be measured as an indicator of incomplete β-oxidation.

  • Measurement of Radioactivity:

    • Trap the released 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in NaOH) placed in a sealed flask.

    • Terminate the reaction by adding perchloric acid.

    • Transfer the trapping agent to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Express the FAO rate as nmol of substrate oxidized per mg of protein per hour.

Signaling Pathways and Logical Relationships

Mitochondrial Fatty Acid β-Oxidation Pathway

fao_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 + Carnitine CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 Matrix_AcylCoA Long-Chain Acyl-CoA CPT2->Matrix_AcylCoA + CoA BetaOx β-Oxidation Spiral Matrix_AcylCoA->BetaOx VLCAD, LCHAD, etc. AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP TCA->Energy

Caption: The carnitine-dependent transport and β-oxidation of long-chain fatty acids.

Proposed Mechanism of Decanoyl-L-carnitine in FAO Defects

decanoyl_mechanism cluster_input Intervention cluster_cell Cellular Uptake cluster_mito Mitochondrial Metabolism cluster_outcome Therapeutic Outcomes Decanoyl_Carnitine Decanoyl-L-carnitine Uptake Cellular Uptake (e.g., OCTN2 transporter) Decanoyl_Carnitine->Uptake Decanoyl_CoA Decanoyl-CoA Uptake->Decanoyl_CoA Conversion within mitochondria MC_BetaOx Medium-Chain β-Oxidation Decanoyl_CoA->MC_BetaOx AcetylCoA Acetyl-CoA MC_BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy Improved_Phenotype Amelioration of Disease Phenotype: - Improved exercise tolerance - Reduced organ pathology Energy->Improved_Phenotype FAO_Defect Long-Chain FAO Defect (e.g., VLCAD deficiency) FAO_Defect->Energy Impairs

Caption: Hypothesized mechanism of Decanoyl-L-carnitine in bypassing long-chain FAO defects.

Conclusion

The investigation of Decanoyl-L-carnitine as a therapeutic agent for FAO disorders holds significant promise. By providing a readily metabolizable medium-chain acylcarnitine, it has the potential to bypass the enzymatic defects in long-chain FAO, thereby restoring mitochondrial energy production and alleviating the clinical manifestations of these debilitating diseases. The protocols and conceptual frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the efficacy and mechanisms of action of Decanoyl-L-carnitine in relevant animal models. Further research in this area is warranted to translate these preclinical findings into novel therapies for patients with FAO disorders.

References

Application Notes and Protocols for Stable Isotope Tracing with Labeled Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] Labeled Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, serves as a valuable tracer for investigating fatty acid oxidation (FAO) and mitochondrial function.[2][3] Decanoyl-L-carnitine is an intermediate in the transport of decanoic acid into the mitochondrial matrix for β-oxidation.[2] This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled this compound in metabolic research, particularly for studies involving metabolic disorders and drug development.

Decanoyl-L-carnitine is a diagnostic biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid metabolism. The use of labeled Decanoyl-L-carnitine allows for the direct measurement of its metabolic fate and the assessment of enzymatic activity within the FAO pathway. These application notes are intended for researchers in academia and the pharmaceutical industry.

Key Applications

  • Quantifying Medium-Chain Fatty Acid Oxidation (MCFAO) Rates: Directly tracing the flux of decanoyl moieties through the β-oxidation spiral.

  • Assessing Mitochondrial Function: Investigating the efficiency of medium-chain fatty acid transport and oxidation within the mitochondria.

  • Drug Discovery and Development: Evaluating the effects of therapeutic candidates on fatty acid metabolism in various disease models.

  • Understanding Disease Pathophysiology: Elucidating the role of altered fatty acid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.

Experimental Workflow Overview

A typical stable isotope tracing experiment using labeled this compound involves several key stages, from cell culture and labeling to sample analysis and data interpretation. The general workflow is outlined below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling with [U-13C]-Decanoyl-L-carnitine chloride Cell Culture->Isotope Labeling Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Sample Injection Data Analysis Isotopologue Distribution Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation G cluster_0 Cytosol cluster_1 Mitochondrial Matrix Decanoic Acid Decanoic Acid Decanoyl-CoA Decanoyl-CoA Decanoic Acid->Decanoyl-CoA ACSL Decanoyl-L-carnitine Decanoyl-L-carnitine Decanoyl-CoA->Decanoyl-L-carnitine CPT1 Decanoyl-L-carnitine_in Decanoyl-L-carnitine Decanoyl-L-carnitine->Decanoyl-L-carnitine_in CACT Decanoyl-CoA_in Decanoyl-CoA Decanoyl-L-carnitine_in->Decanoyl-CoA_in CPT2 β-Oxidation β-Oxidation Decanoyl-CoA_in->β-Oxidation MCAD Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ACSL ACSL CPT1 CPT1 CACT CACT CPT2 CPT2 MCAD MCAD G L-carnitine L-carnitine CPT1 Carnitine Palmitoyltransferase I L-carnitine->CPT1 modulates Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation enables PPARγ PPARγ Fatty Acid Oxidation->PPARγ influences Gene Expression Gene Expression PPARγ->Gene Expression regulates Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism controls

References

Application Notes and Protocols for Acylcarnitine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, primarily involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] The profiling of acylcarnitines in various biological matrices serves as a critical diagnostic tool for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[3][4][5][6] Furthermore, alterations in acylcarnitine profiles have been increasingly recognized as potential biomarkers for complex diseases such as type 2 diabetes and are utilized in drug development to assess metabolic effects and potential mitochondrial toxicity.[4][7][8]

This document provides detailed application notes and standardized protocols for the preparation of various biological samples for acylcarnitine analysis, predominantly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]

Principles of Acylcarnitine Analysis

The analytical workflow for acylcarnitine profiling typically involves sample preparation, followed by instrumental analysis. Tandem mass spectrometry (MS/MS) is the preferred technology due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[4][10] Electrospray ionization (ESI) is the most common ionization technique for acylcarnitines.[4]

The core of the sample preparation is to extract the acylcarnitines from the complex biological matrix, remove interfering substances like proteins and salts, and in some cases, derivatize the analytes to improve their chromatographic and mass spectrometric properties.[11][12]

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the specific acylcarnitines of interest (short-chain vs. long-chain), and the analytical platform.[13] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Plasma and Serum

Plasma and serum are common matrices for acylcarnitine profiling, providing a systemic snapshot of metabolic status.[14][15]

a. Protein Precipitation

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Protocol:

    • To 10-50 µL of plasma or serum in a microcentrifuge tube, add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C8, d3-C16).[4][16]

    • Vortex vigorously for 30 seconds to precipitate proteins.[4][16]

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][16]

    • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).[16]

b. Derivatization (Butylation)

Derivatization to butyl esters can improve the chromatographic separation and detection of certain acylcarnitines.[4][7]

  • Protocol (following protein precipitation):

    • Dry the supernatant under a gentle stream of nitrogen.[4][16]

    • Add 50-100 µL of 3N HCl in n-butanol.[4][16]

    • Incubate at 65°C for 15-20 minutes.[16]

    • Dry the butylated sample under nitrogen.[16]

    • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[16]

Dried Blood Spots (DBS)

DBS are widely used for newborn screening due to the ease of sample collection, storage, and transport.[3]

a. Solvent Extraction

  • Protocol:

    • Punch a 3.2 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[10]

    • Add 100 µL of methanol containing the appropriate isotopic internal standards.[4][10]

    • Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[4][10]

    • Transfer the methanol extract to a new plate.

    • The extract can be directly analyzed or subjected to derivatization.

b. Derivatization (Butylation)

  • Protocol (following solvent extraction):

    • Evaporate the methanol extract to dryness under a stream of nitrogen.[4]

    • Add 50-100 µL of 3N HCl in n-butanol.[4]

    • Incubate at 60-65°C for 15-20 minutes.

    • Dry the butylated sample under nitrogen.

    • Reconstitute the residue in the appropriate solvent for LC-MS/MS injection.

Tissues

Tissue samples provide insights into the metabolic processes within specific organs.

a. Homogenization and Extraction

  • Protocol:

    • Weigh approximately 5 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube. It is crucial to keep the tissue frozen to prevent metabolic changes.[17]

    • Add 1 mL of ice-cold 80/20 methanol/water.[1][17]

    • Add a known amount of isotopically labeled internal acylcarnitine standard to each sample.[1][17]

    • Homogenize the tissue using a bead-beating homogenizer (e.g., for 60 seconds at 4.5 m/s).[17]

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant to a new tube for analysis.

Urine

Urine analysis can reveal the excretion patterns of acylcarnitines, which is particularly useful for diagnosing certain metabolic disorders.[13]

a. Ion-Exchange Chromatography

This method is recommended for short-chain acylcarnitines (C2 to C8).[13]

b. Solvent Extraction

This technique is effective for long-chain acylcarnitines (C10 to C18).[13]

  • Protocol:

    • Acidify the urine sample carefully.

    • Extract with butan-1-ol or hexan-2-ol for long-chain species.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different sample preparation and analysis methods.

ParameterMethodMatrixAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Precision UPLC-MS/MSDBS & Plasma48 Acylcarnitines---[18]
(RSD)0.8 - 8.8%
Recovery UPLC-MS/MSDBS & Plasma48 Acylcarnitines103% (mean)--[18]
LOD UPLC-MS/MSDBS & Plasma48 Acylcarnitines-0.002 - 0.063 µM-[18]
LOQ UPLC-MS/MSDBS & Plasma48 Acylcarnitines--0.004 - 0.357 µM[18]
Recovery Isotope Labeling LC-MSUrineAcylcarnitines92.8 - 102.3%--[12]
Precision UHPLC-MS/MSDBS12 Acylcarnitines< 10% (overall)--[19]
Accuracy UHPLC-MS/MSDBS12 Acylcarnitineswithin 15% of theoretical--[19]

Visualizations

Signaling Pathway: Carnitine Shuttle

The following diagram illustrates the role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation, a process where acylcarnitines are key intermediates.

Carnitine shuttle pathway for fatty acid oxidation.
Experimental Workflow: Acylcarnitine Profiling from Plasma

This diagram outlines the major steps in a typical workflow for preparing plasma samples for acylcarnitine analysis.

PlasmaWorkflow start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile/Methanol + Internal Standards) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection derivatization Derivatization (Optional) (e.g., Butylation) supernatant_collection->derivatization Optional analysis LC-MS/MS Analysis supernatant_collection->analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

Workflow for plasma acylcarnitine analysis.
Experimental Workflow: Acylcarnitine Profiling from Dried Blood Spots

This diagram illustrates the key steps for extracting and preparing acylcarnitines from dried blood spots for analysis.

DBSWorkflow start Dried Blood Spot punch Punch 3.2 mm Disk start->punch extraction Solvent Extraction (Methanol + Internal Standards) punch->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Optional) (e.g., Butylation) evaporation->derivatization Optional reconstitution Reconstitution evaporation->reconstitution derivatization->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Workflow for DBS acylcarnitine analysis.

References

Application Notes and Protocols for Derivatization of Acylcarnitines for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids, and their analysis is vital for the diagnosis of inborn errors of metabolism, as well as in drug development to assess mitochondrial toxicity. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for acylcarnitine profiling, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of these compounds. However, due to the low volatility and polar nature of acylcarnitines, derivatization is a mandatory step to increase their volatility and thermal stability for GC-MS analysis.

This document provides detailed application notes and protocols for three key derivatization methods for the analysis of acylcarnitines by GC-MS:

  • Propyl Chloroformate Derivatization with in-situ N-Demethylation

  • Acyloxylactone Formation

  • Silylation

Method 1: Propyl Chloroformate Derivatization with in-situ N-Demethylation

Principle

This method involves a direct esterification of the carboxyl group of the acylcarnitine with propyl chloroformate in an aqueous propanol (B110389) solution. The resulting acylcarnitine propyl ester is then subjected to an on-column N-demethylation, which is facilitated by an ion-pair extraction with potassium iodide. The final derivatized product, an acyl N-demethylcarnitine propyl ester, is volatile and suitable for GC-MS analysis.[1]

Experimental Workflow

Propyl Chloroformate Derivatization Workflow start Sample (Urine, Plasma, etc.) containing Acylcarnitines esterification Direct Esterification (Propyl Chloroformate, aq. Propanol) start->esterification extraction Ion-Pair Extraction (Potassium Iodide, Chloroform) esterification->extraction gcms GC-MS Analysis (On-column N-Demethylation) extraction->gcms end Acyl N-Demethylcarnitine Propyl Esters Detected gcms->end

Propyl Chloroformate Derivatization Workflow
Protocol

Materials:

  • Propyl chloroformate

  • Propanol

  • Potassium iodide (KI)

  • Chloroform (B151607)

  • Internal standards (e.g., isotope-labeled acylcarnitines)

  • Sample (e.g., urine, plasma)

Procedure:

  • Sample Preparation: To the aqueous sample or a dried extract reconstituted in water, add an appropriate amount of internal standard.

  • Esterification:

    • Add propanol to the sample.

    • Add propyl chloroformate and vortex vigorously. The reaction is rapid.

  • Ion-Pair Extraction:

    • Add a solution of potassium iodide to the reaction mixture.

    • Add chloroform and vortex to extract the acylcarnitine propyl ester iodides into the organic phase.

    • Centrifuge to separate the phases and collect the lower chloroform layer.

  • GC-MS Analysis:

    • Inject the chloroform extract directly into the GC-MS system.

    • The injection port temperature facilitates the on-column N-demethylation of the acylcarnitine propyl ester iodides to form the volatile acyl N-demethylcarnitine propyl esters.

Performance Data
ParameterValueReference
Analytes Medium-chain acylcarnitines (C4-C12)[1]
Detection Limit Well below 1 ng of starting material (using selected ion monitoring)[1]
Matrix Urine[1]
Instrumentation GC-Chemical Ionization MS[1]

Method 2: Acyloxylactone Formation

Principle

In this method, isolated acylcarnitines are chemically transformed into their corresponding acyloxylactones. This conversion renders the molecules volatile and suitable for GC-MS analysis. The derivatization involves a cyclization reaction.

Experimental Workflow

Acyloxylactone Formation Workflow start Plasma Sample extraction Solid-Phase Cation Exchange Extraction start->extraction elution Elution with Barium Chloride Solution extraction->elution derivatization Transformation to Acyloxylactones elution->derivatization gcms GC-CI-MS Analysis derivatization->gcms end Acylcarnitine Profile Quantified gcms->end

Acyloxylactone Formation Workflow
Protocol

Materials:

  • Solid-phase cation exchange columns (e.g., PRS-columns)

  • Barium chloride solution

  • Reagents for acyloxylactone formation (specifics can vary, often involving heating)

  • Stable isotope-labeled internal standards (C2-C18)

  • GC-MS system with a chemical ionization (CI) source

  • Reactant gas (e.g., isobutane)

Procedure:

  • Sample Clean-up:

    • Apply the plasma sample to a solid-phase cation exchange column.

    • Wash the column to remove interfering substances.

    • Elute the acylcarnitines with a barium chloride solution.

  • Derivatization:

    • The isolated acylcarnitines are then chemically converted to acyloxylactones. This step may involve specific reagents and heating, and the exact conditions should be optimized based on the specific acylcarnitines of interest.

  • GC-MS Analysis:

    • Analyze the resulting acyloxylactones by GC-CI-MS using a suitable reactant gas like isobutane.

    • Quantification is achieved using stable isotope-labeled internal standards.[2]

Performance Data
ParameterValueReference
Analytes C2-C18 acylcarnitines[2]
Quantification Range Sub-nanomolar range[2]
Plasma Concentrations 0.02 µmol/L (C14) to 4.90 µmol/L (C2) in control samples[2]
Instrumentation GC-Chemical Ionization MS[2]

Method 3: Silylation

Principle

Silylation is a common derivatization technique in GC-MS that replaces active hydrogen atoms in polar functional groups (e.g., hydroxyl, carboxyl) with a trimethylsilyl (B98337) (TMS) group.[3] This process increases the volatility and thermal stability of the analytes. For acylcarnitines, silylation targets the hydroxyl and carboxyl groups. A widely used silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] In some cases, a two-step approach involving methoximation prior to silylation is employed to prevent the formation of multiple derivatives from tautomerization of keto- or aldehyde-containing molecules.[3][4]

Experimental Workflow

Silylation Workflow for Acylcarnitine Analysis start Dried Sample Extract methoximation Methoximation (Optional) (Methoxyamine hydrochloride in pyridine) start->methoximation silylation Silylation (MSTFA) methoximation->silylation gcms GC-MS Analysis silylation->gcms end TMS-derivatized Acylcarnitines Detected gcms->end

Silylation Workflow for Acylcarnitine Analysis
Protocol

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270)

  • Methoxyamine hydrochloride (for optional methoximation step)

  • Dried sample extract containing acylcarnitines

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry, as moisture will react with the silylating reagent.

  • Methoximation (Optional):

    • Add methoxyamine hydrochloride in pyridine to the dried sample.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with agitation to convert any keto or aldehyde groups to their oxime derivatives.[3]

  • Silylation:

    • Add MSTFA to the sample vial.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with agitation.[3] This step will silylate the hydroxyl and carboxyl groups of the acylcarnitines.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system for analysis.

Performance Data

Quantitative data for the silylation of acylcarnitines specifically is not as readily available in a consolidated format as for the other methods. However, silylation is a well-established and robust method for a wide range of metabolites, including organic acids, and is known for producing stable derivatives with good chromatographic properties. The performance would be dependent on the specific acylcarnitine and the GC-MS instrumentation used.

Quantitative Comparison of Derivatization Methods

The following table summarizes the available quantitative data for the described derivatization methods. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in instrumentation and experimental conditions.

FeaturePropyl Chloroformate/N-DemethylationAcyloxylactone FormationSilylation
Principle Esterification and on-column N-demethylationCyclization to form volatile lactonesReplacement of active hydrogens with TMS groups
Volatility Enhancement HighHighHigh
Reaction Steps 2 (Esterification, Extraction) + on-column reaction2 (Extraction, Derivatization)1-2 (Methoximation, Silylation)
Detection Limit < 1 ng (for C4-C12)[1]Sub-nanomolar range[2]Generally low, analyte-dependent
Quantitative Range Not explicitly stated0.02 - 4.90 µmol/L in plasma[2]Analyte-dependent
Key Advantages Direct derivatization in aqueous media[1]Good sensitivity for a wide range of acylcarnitines (C2-C18)[2]Well-established, robust, applicable to a wide range of metabolites[3]
Key Considerations On-column reaction may require optimizationRequires prior isolation of acylcarnitinesRequires anhydrous conditions[3]

Logical Relationships in Acylcarnitine Analysis

Decision Tree for Acylcarnitine Derivatization Method Selection start Need for Acylcarnitine Analysis by GC-MS question1 Primary Goal? start->question1 quant Quantitative Profiling of a Wide Range (C2-C18) question1->quant Broad Range Quantification sensitive High Sensitivity for Medium-Chain Acylcarnitines question1->sensitive Targeted High Sensitivity general General Metabolite Profiling including Acylcarnitines question1->general Broad Metabolomics method2 Acyloxylactone Formation quant->method2 method1 Propyl Chloroformate/N-Demethylation sensitive->method1 method3 Silylation general->method3

Method Selection Logic

Conclusion

The choice of derivatization method for acylcarnitine analysis by GC-MS depends on the specific research question, the available instrumentation, and the range of acylcarnitines to be analyzed. Propyl chloroformate derivatization offers a convenient method for direct analysis from aqueous samples, particularly for medium-chain acylcarnitines. Acyloxylactone formation provides a sensitive method for a broad range of acylcarnitines. Silylation is a versatile and robust technique suitable for general metabolic profiling that includes acylcarnitines. Careful validation of the chosen method is essential to ensure accurate and reliable quantification of acylcarnitines in biological samples.

References

Application Notes: Decanoyl-L-carnitine Chloride in Seahorse XF Fatty Acid Oxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

An detailed guide for researchers, scientists, and drug development professionals on the application of Decanoyl-L-carnitine chloride in Seahorse XF assays.

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, especially in tissues with high energy demands like the heart, skeletal muscle, and liver. The transport of long-chain fatty acids into the mitochondrial matrix is a rate-limiting step, facilitated by the carnitine shuttle system.[1] This system involves three key enzymes: carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[2][3]

Decanoyl-L-carnitine is a medium-chain acylcarnitine. Unlike long-chain fatty acids that require activation to acyl-CoAs and subsequent conversion to acylcarnitines by CPT1, Decanoyl-L-carnitine can directly enter the carnitine shuttle. It is transported across the inner mitochondrial membrane by CACT, bypassing the CPT1 regulatory step.[4] Once inside the matrix, CPT2 converts Decanoyl-L-carnitine to decanoyl-CoA, which then enters the β-oxidation spiral.[5]

Utilizing this compound in Agilent Seahorse XF assays allows for the specific investigation of mitochondrial FAO independent of CPT1 activity. This provides a powerful tool to study the function of the β-oxidation machinery downstream of CPT1 and to probe metabolic dysregulation in various diseases.[6][7]

Principle of the Assay

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[8] By providing this compound as the primary fuel source to live cells in a specialized assay medium, the resulting OCR is directly proportional to the rate of its oxidation.

The assay workflow involves measuring a basal OCR fueled by Decanoyl-L-carnitine, followed by the sequential injection of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to determine key parameters of FAO-driven respiration. This allows for the quantification of basal FAO, ATP-linked FAO, maximal FAO, and spare FAO capacity.

Visualization of Pathways and Workflows

Fatty Acid Transport and β-Oxidation Pathway

The diagram below illustrates how Decanoyl-L-carnitine bypasses CPT1 to enter the mitochondrial matrix and fuel β-oxidation.

cluster_cytosol Cytosol cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (e.g., Palmitate) LCFACoA Long-Chain Acyl-CoA LCFA->LCFACoA Acyl-CoA Synthetase DecanoylCarnitine_in Decanoyl-L-carnitine (Exogenous) CPT1 CPT1 LCFACoA->CPT1 LCAcylcarnitine Long-Chain Acylcarnitine CPT1->LCAcylcarnitine CACT CACT LCAcylcarnitine->CACT DecanoylCarnitine_in->CACT Bypasses CPT1 CPT2 CPT2 LCFACoA_matrix Long-Chain Acyl-CoA DecanoylCoA Decanoyl-CoA CPT2->DecanoylCoA BetaOx β-Oxidation DecanoylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA DecanoylCarnitine_matrix Decanoyl-L-carnitine DecanoylCarnitine_matrix->CPT2 CACT->DecanoylCarnitine_matrix

References

Troubleshooting & Optimization

Navigating the Challenges of Decanoyl-L-carnitine Chloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Decanoyl-L-carnitine chloride in metabolic research can be hampered by a common experimental hurdle: solubility. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges of this amphipathic molecule in common buffers, ensuring the integrity and reproducibility of your experiments.

This compound, a medium-chain acylcarnitine, plays a crucial role in the transport of fatty acids into the mitochondria for subsequent β-oxidation. Its amphiphilic nature, possessing both a hydrophilic carnitine head group and a hydrophobic decanoyl tail, is central to its biological function but also the primary reason for its challenging solubility behavior in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution appear cloudy or form a precipitate in my buffer?

A1: The limited aqueous solubility of this compound is a known issue. Due to its amphiphilic properties, it has a tendency to self-assemble into micelles or aggregates in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). This can lead to cloudiness or precipitation, particularly in buffers with high salt concentrations or at pH values that affect the charge of the molecule.

Q2: What is the expected solubility of this compound in common solvents and buffers?

A2: The solubility of this compound varies significantly depending on the solvent. While highly soluble in some organic solvents, its solubility in aqueous buffers is more limited. Below is a summary of available solubility data.

Troubleshooting Common Solubility Issues

Issue 1: Precipitate forms immediately upon adding this compound to the buffer.

  • Cause: The concentration of this compound may be too high for the chosen buffer system, or the buffer conditions (e.g., pH, ionic strength) are not optimal.

  • Solution:

    • Prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are good initial choices.

    • Serially dilute the stock solution into your pre-warmed buffer. This gradual dilution can help prevent immediate precipitation.

    • Consider adjusting the pH of your buffer. The solubility of similar acylcarnitines has been shown to be influenced by pH.

Issue 2: The solution is initially clear but becomes cloudy over time or after temperature changes.

  • Cause: The solubility of this compound can be temperature-dependent. A decrease in temperature can lower its solubility, leading to precipitation. Additionally, aggregation can be a time-dependent process.

  • Solution:

    • Prepare fresh solutions before each experiment.

    • Store stock solutions at an appropriate temperature , as recommended by the manufacturer (typically -20°C).

    • If working with a stock solution that has been stored cold, ensure it is fully dissolved and warmed to the experimental temperature before use. Gentle vortexing or sonication may be necessary.

Issue 3: Inconsistent experimental results when using different batches of prepared solutions.

  • Cause: Incomplete dissolution or the presence of aggregates can lead to variability in the effective concentration of the molecule in your experiments.

  • Solution:

    • Visually inspect your solution for any signs of precipitation or cloudiness before each use.

    • Filter the final diluted solution through a 0.22 µm syringe filter to remove any potential aggregates.

    • Follow a standardized and detailed protocol for solution preparation to ensure consistency between experiments.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and its racemate in various solvents. Note that solubility in specific buffers like PBS and TRIS is not widely reported in literature and may need to be determined empirically.

Solvent/BufferCompound FormReported SolubilityReference
Water(±)-Decanoylcarnitine chlorideSoluble up to 100 mM[1]
Dimethyl sulfoxide (DMSO)Decanoyl-L-carnitine100 mg/mL (requires sonication)[2]
Dimethylformamide (DMF)This compound20 mg/mL[3]
EthanolThis compound20 mg/mL[3]
Phosphate Buffered Saline (PBS), pH 7.2L-Carnitine (for reference)~10 mg/mL[4]

Note: The solubility of this compound in PBS and other physiological buffers is expected to be lower than in pure water due to the presence of salts.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).

  • Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath until the solution is clear.[2]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Experiments
  • Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Pre-warm the desired aqueous buffer (e.g., cell culture medium, PBS, TRIS-HCl) to the experimental temperature (e.g., 37°C).

  • Add the required volume of the stock solution to the pre-warmed buffer dropwise while gently vortexing to ensure rapid mixing and minimize local high concentrations that could lead to precipitation.

  • Visually inspect the final working solution for clarity. If any cloudiness is observed, consider preparing a more dilute working solution or using the troubleshooting tips mentioned above.

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway and Experimental Workflow

Decanoyl-L-carnitine is a key player in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for β-oxidation. Understanding this pathway is crucial for designing and interpreting experiments involving this molecule.

Caption: Transport of fatty acids into the mitochondrion.

The above diagram illustrates the carnitine shuttle system. Decanoyl-L-carnitine is an intermediate in this pathway, formed when a decanoyl group is transferred from Coenzyme A (CoA) to L-carnitine by Carnitine Palmitoyltransferase I (CPT1).

ExperimentalWorkflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution DMSO/Ethanol Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Dilute in Buffer Treat Cells/System Treat Cells/System Prepare Working Solution->Treat Cells/System Incubate Incubate Treat Cells/System->Incubate Assay/Measurement Assay/Measurement Incubate->Assay/Measurement Data Analysis Data Analysis Assay/Measurement->Data Analysis End End Data Analysis->End

Caption: A generalized experimental workflow for using this compound.

References

Stability of Decanoyl-L-carnitine chloride in solution and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Decanoyl-L-carnitine chloride in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is expected to be stable for at least four years. For short-term storage, refrigeration at 2-8°C is acceptable. Due to its hygroscopic nature, it is crucial to minimize exposure to ambient air during handling.

Q2: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Based on data from similar acylcarnitines, it is most stable in neutral to acidic conditions (pH 3-7).[1] In basic solutions (pH > 9), it becomes unstable and can rapidly hydrolyze.[1][2] For experimental use, it is advisable to prepare fresh solutions. If stock solutions are necessary, they should be maintained at a neutral to acidic pH and stored at 4°C for short-term use (up to a few days) or frozen for longer-term storage.

Q3: What are the primary degradation products of this compound?

The main degradation pathway for this compound is the hydrolysis of the ester bond. This reaction yields L-carnitine (B1674952) and decanoic acid. This process is accelerated by basic pH and elevated temperatures.[1]

Q4: Can I autoclave solutions containing this compound?

No, autoclaving solutions of this compound is not recommended. The high temperatures and pressures involved in autoclaving will lead to significant degradation of the compound.[1] For sterilization of solutions, sterile filtration is the preferred method.[1]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell culture experiments.

  • Possible Cause: Degradation of this compound in the culture media. Standard cell culture media often have a pH between 7.2 and 7.4. While relatively stable at this pH, prolonged incubation at 37°C can lead to gradual hydrolysis.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare this compound-supplemented media fresh for each experiment.

    • Regular Media Replacement: If long-term incubation is necessary, consider replacing the media with freshly prepared supplemented media at regular intervals (e.g., every 24 hours).[3]

    • Verify Concentration: If you suspect degradation, you can analyze the concentration of this compound in your media over time using a stability-indicating method like HPLC or LC-MS/MS.

Issue 2: Poor solubility of solid this compound.

  • Possible Cause: Use of an inappropriate solvent or low solvent temperature.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide (DMF), and soluble in water up to 100 mM.[4]

    • Temperature Adjustment: Gently warm the solvent to room temperature before dissolving the compound. Sonication can also aid in dissolution.

Stability Data Summary

The following tables summarize the stability of acylcarnitines under various conditions. While specific data for this compound is limited, the data for acetyl-L-carnitine (B1666533) (a short-chain acylcarnitine) provides a useful reference.

Table 1: Stability of Acetyl-L-carnitine in Aqueous Solution at Room Temperature [2]

pHRemaining Acetyl-L-carnitine after 1 hour
1172.6%
124.2%

Table 2: Predicted Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2 [2]

TemperatureTime to 15% Degradation
25°C38 days
8°C234 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Acylcarnitine Analysis

This protocol is adapted from methods developed for L-carnitine and other acylcarnitines and can be used to assess the stability of this compound.[5][6]

  • Objective: To separate and quantify Decanoyl-L-carnitine from its primary degradation product, L-carnitine.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 3) and ethanol (99:1, v/v), including 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 50°C.[5]

    • Detection Wavelength: 225 nm.[5]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer or solvent.

    • For forced degradation studies, subject the solution to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[3][5]

    • Neutralize acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of a peak corresponding to L-carnitine and a decrease in the peak area of Decanoyl-L-carnitine.

Protocol 2: UPLC-MS/MS Method for Acylcarnitine Analysis

This method provides high sensitivity and selectivity for the analysis of Decanoyl-L-carnitine and its degradation products.[6]

  • Objective: To achieve rapid and sensitive quantification of Decanoyl-L-carnitine and L-carnitine.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 column suitable for UPLC (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Decanoyl-L-carnitine: Monitor a specific precursor to product ion transition (e.g., m/z 316.3 → 85.1).

      • L-carnitine: Monitor a specific precursor to product ion transition (e.g., m/z 162.1 → 85.1).

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol.

    • Protein precipitation may be necessary for biological samples, using a solvent like acetonitrile.

  • Analysis:

    • Inject the samples into the UPLC-MS/MS system.

    • Quantify the analytes based on the peak areas of their respective MRM transitions.

Visualizations

degradation_pathway Decanoyl_L_carnitine Decanoyl-L-carnitine chloride L_carnitine L-carnitine Decanoyl_L_carnitine->L_carnitine Hydrolysis (Ester bond cleavage) Decanoic_acid Decanoic acid Decanoyl_L_carnitine->Decanoic_acid Hydrolysis (Ester bond cleavage)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Prepare Decanoyl-L-carnitine chloride solution stress Apply Stress Conditions (pH, Temp, etc.) start->stress neutralize Neutralize/Dilute Sample stress->neutralize analysis HPLC or UPLC-MS/MS Analysis neutralize->analysis data Data Acquisition & Processing analysis->data quantify Quantify Degradation Products data->quantify stability Determine Stability Profile quantify->stability

Caption: Workflow for assessing the stability of this compound.

References

How to resolve isomeric acylcarnitines in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving isomeric acylcarnitines using mass spectrometry. Here you will find answers to frequently asked questions and detailed troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate isomeric acylcarnitines with mass spectrometry?

Standard mass spectrometry techniques, particularly flow-injection tandem mass spectrometry (FIA-MS/MS), are often insufficient for distinguishing between isomeric acylcarnitines.[1][2][3] Isomers are molecules that have the same chemical formula and thus the same mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer alone.[3] This limitation can lead to misidentification and inaccurate quantification, which is a significant issue in clinical diagnostics where specific isomers are markers for different metabolic disorders.[1][3] For example, without proper separation, tandem MS cannot differentiate between butyrylcarnitine (B1668139) and isobutyrylcarnitine, which are indicators of distinct metabolic conditions.[1][3]

Q2: What is the primary method for resolving isomeric acylcarnitines?

The most effective and widely used method for resolving isomeric acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] By introducing a chromatography step before mass analysis, isomers with different chemical structures can be separated based on their physical and chemical interactions with the stationary phase of the chromatography column.[6] Several types of liquid chromatography have been successfully employed for this purpose, including:

  • Reversed-Phase (RP) HPLC/UHPLC: A common technique that separates molecules based on their hydrophobicity.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative method that is effective for separating polar compounds like acylcarnitines and can be performed without derivatization.[7]

  • Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for separating clinically relevant isomers without the need for derivatization or ion-pairing agents.[8]

The ability of LC-MS/MS to separate isomers is crucial for the accurate diagnosis of diseases such as short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBD).[3]

Q3: Can chemical derivatization help in the separation of isomeric acylcarnitines?

Yes, chemical derivatization can be a valuable tool to enhance the separation and detection of acylcarnitine isomers.[2][6][9] Derivatization modifies the chemical structure of the acylcarnitines, which can improve their chromatographic properties and ionization efficiency.[2][9] Common derivatization strategies include:

  • Butylation: This process, often involving heating with 3N HCl in n-butanol, converts acylcarnitines to their butyl esters.[1][10] This can be particularly useful for dicarboxylic acylcarnitines, as it allows for the discrimination of isobaric species that have different masses after butylation.[2][11]

  • Pentafluorophenacyl Esters: Derivatization with reagents like pentafluorophenacyl trifluoromethanesulfonate (B1224126) is another effective strategy.[9][12]

It is important to note that derivatization conditions must be carefully controlled to prevent the hydrolysis of acylcarnitine ester bonds, which could lead to inaccurate quantification.[10][13]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of isomeric acylcarnitines by LC-MS/MS.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the resolution and integration of chromatographic peaks, leading to inaccurate quantification.

Problem Potential Causes Troubleshooting Steps
Peak Tailing Secondary interactions with active sites (e.g., residual silanols) on the column.[6]Use an end-capped column or a column with a different stationary phase.[6] Operate at a lower mobile phase pH to protonate silanol (B1196071) groups.[6]
Column overload.[6]Reduce the sample concentration or injection volume.[6]
Extra-column dead volume.[6]Use tubing with a smaller internal diameter and minimize the length of all connections.[6]
Peak Fronting Poor sample solubility.[6]Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.[6]
Column overload.[6]Decrease the amount of sample loaded onto the column.[6]
Column collapse.[6]Operate the column within the manufacturer's recommended pH and temperature ranges.[6]
Issue 2: Co-elution of Isomeric Acylcarnitines

Even with LC-MS/MS, achieving baseline separation of all isomers can be challenging due to their similar physicochemical properties.[6]

Strategy Description Expected Outcome
Optimize Mobile Phase The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can enhance separation.[6]Improved peak separation and sharpness.[6]
Adjust Gradient A shallower gradient increases the separation time, which can improve the resolution of closely eluting compounds.[6]Better resolution of isomers.
Change Stationary Phase While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can offer different selectivity.[6]Altered elution patterns that may resolve co-eluting isomers.
Derivatization Modifying the acylcarnitines through butylation or other derivatization methods can change their chromatographic behavior.[6]Improved separation of previously co-eluting isomers.
Issue 3: Low Signal Intensity or Signal Suppression

Low signal intensity can be caused by ion suppression, a common matrix effect in the analysis of biological samples.[6]

Strategy Description
Improve Sample Preparation Utilize techniques like solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[1]
Enhance Chromatographic Separation Implementing liquid chromatography separates the analytes from many matrix components that can cause ion suppression.[1]
Use Internal Standards Incorporate stable isotope-labeled internal standards that co-elute with the analytes to compensate for matrix effects.
Evaluate Matrix Effects Perform a post-column infusion study to identify regions of ion suppression or enhancement in your chromatogram.[1]

Experimental Protocols

General Workflow for Acylcarnitine Analysis

The following diagram illustrates a typical workflow for the analysis of acylcarnitines from biological samples.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample Biological Sample (Plasma, etc.) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Derivatization Derivatization (e.g., Butylation) Drying->Derivatization Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Drying->Reconstitution If no derivatization Drying2 Evaporation to Dryness Derivatization->Drying2 Derivatization->Drying2 Drying2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for acylcarnitine analysis.

Sample Preparation and Derivatization (Butylation)

This protocol is a representative example for the preparation and butylation of plasma samples.

  • Protein Precipitation: To a plasma sample, add a solution of deuterium-labeled internal standards dissolved in an organic solvent like methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant containing the acylcarnitines to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[1]

    • Incubate the mixture at 65°C for 15 minutes.[10]

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following diagram outlines the logical flow of an LC-MS/MS experiment for acylcarnitine analysis.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Inject Reconstituted Sample Column Chromatographic Separation (e.g., C18 or Mixed-Mode Column) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Scanning (Q3) Fragmentation->Product Detector Detection Product->Detector

References

Technical Support Center: Optimizing LC Gradient for Separation of Decanoyl-L-carnitine from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Decanoyl-L-carnitine from its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Decanoyl-L-carnitine from its isomers?

The separation of Decanoyl-L-carnitine from its isomers is challenging due to their similar physicochemical properties. Isomers of acylcarnitines often have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone without effective chromatographic separation.[1] Factors such as similar polarity and hydrophobicity result in close elution times on standard reversed-phase columns, leading to co-elution and inaccurate quantification.

Q2: What are the most common chromatographic problems encountered when separating acylcarnitine isomers?

Common issues include poor peak shape (fronting, tailing, or split peaks), inconsistent retention times, and inadequate resolution between isomeric peaks.[2][3] These problems can arise from various factors including suboptimal mobile phase composition, column degradation, sample overload, or issues with the LC system itself.[2][4]

Q3: How can I improve the resolution between Decanoyl-L-carnitine and its isomers?

To enhance resolution, several strategies can be employed:

  • Gradient Optimization: A shallower gradient increases the separation window, which can improve the resolution of closely eluting isomers.[2]

  • Mobile Phase Modification: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve peak shape and retention.[2][5]

  • Stationary Phase Selection: Utilizing a different column chemistry, such as a mixed-mode or phenyl-hexyl column, may offer different selectivity and better separation.[2][6] For enantiomeric separation (D- vs. L-carnitine), a chiral stationary phase is necessary.[2][7]

  • Derivatization: Chemical derivatization of the acylcarnitines, for instance, through butylation, can alter their chromatographic behavior and potentially lead to improved separation.[2][5]

Q4: What is the role of an ion-pairing agent in the mobile phase?

An ion-pairing agent, like HFBA, is added to the mobile phase to improve the retention and peak shape of ionic analytes such as acylcarnitines on reversed-phase columns.[2] It forms an ion pair with the positively charged quaternary amine of the carnitine molecule, rendering the complex more hydrophobic and increasing its interaction with the stationary phase.

Q5: When should I consider using a chiral column?

A chiral column should be used when the goal is to separate enantiomers, such as D- and L-carnitine.[7][8] Standard reversed-phase columns cannot distinguish between these stereoisomers. Derivatization with a chiral reagent can also be an alternative approach to separate enantiomers on a non-chiral column.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of Decanoyl-L-carnitine and its isomers.

Poor Peak Shape
Problem Potential Causes Recommended Solutions
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the column.[2]Operate at a lower mobile phase pH to protonate silanol groups.[2] Add a competitive base to the mobile phase. Use an end-capped column.[2]
Column overload.[2]Reduce the sample concentration or injection volume.[2]
Peak Fronting Poor sample solubility in the mobile phase.[2]Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.[2]
Column overload.[2]Decrease the amount of sample injected onto the column.[2]
Split Peaks Blockage at the column inlet frit.[2]Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer).[2]
Sample solvent incompatible with the mobile phase.[2]Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[2]
Retention Time Variability
Problem Potential Causes Recommended Solutions
Shifting Retention Times Inaccurate mobile phase preparation or evaporation of the organic solvent.[2]Prepare fresh mobile phase and ensure reservoirs are properly sealed.
Fluctuations in column temperature.[2][4]Use a column oven to maintain a constant and stable temperature.[4]
Column degradation over time.[2]Replace the column with a new one of the same type.
Air trapped in the pump.[4]Purge the pump to remove any air bubbles.[4]
Poor Resolution
Problem Potential Causes Recommended Solutions
Co-elution of Isomers Gradient is too steep.Employ a shallower gradient to increase the separation window.[2]
Inappropriate stationary phase.Switch to a different column chemistry (e.g., mixed-mode, phenyl-hexyl) for alternative selectivity.[2][6] For enantiomers, use a chiral column.[2][7]
Mobile phase lacks sufficient resolving power.Add an ion-pairing agent like HFBA to the mobile phase.[2][5] Adjust the pH of the mobile phase.
Analytes are underivatized.Consider derivatization (e.g., butylation) to alter the chromatographic properties of the isomers.[2][5]

Experimental Protocols

Protocol 1: General LC Method for Acylcarnitine Isomer Separation

This protocol provides a starting point for developing a separation method for Decanoyl-L-carnitine and its isomers.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of cold acetonitrile.[1]

  • Vortex the mixture and then centrifuge at high speed.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

  • For derivatization (optional but can improve separation), reconstitute the dried extract in 100 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes. Then, evaporate to dryness again.[1][5]

  • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[1]

2. LC Parameters

Parameter Recommendation
Column C18 Reversed-Phase (e.g., 150 mm length, 3.0 mm ID, 3.5 µm particle size).[5][10]
Mobile Phase A 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Water.[5][10]
Mobile Phase B 0.1% Formic acid, 2.5 mM Ammonium Acetate, and 0.005% HFBA in Acetonitrile.[5][10]
Flow Rate 0.5 mL/min.[5][10]
Column Temperature 50 °C.[5][10]
Injection Volume 5-10 µL.

3. Gradient Program

A shallow gradient is often required for isomer separation. The following is an example program that can be optimized:

Time (min) % Mobile Phase B
0.0 - 0.50
0.5 - 3.00 → 35
3.0 - 6.035
6.0 - 9.735 → 60
9.7 - 10.760 → 95
10.7 - 15.095 (Wash)
15.1 - 20.00 (Re-equilibration)

Note: This is a starting point. The gradient slope and hold times should be optimized for your specific application and isomers of interest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Derivatization (Optional) (Butanolic HCl) dry->derivatize reconstitute Reconstitute in Initial Mobile Phase derivatize->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation (Optimized Gradient) inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the analysis of Decanoyl-L-carnitine and its isomers.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase cluster_derivatization Derivatization start Poor Resolution of Isomers q_gradient Is the gradient shallow enough? start->q_gradient a_gradient Decrease gradient slope q_gradient->a_gradient No q_mp Using an ion-pairing agent? q_gradient->q_mp Yes a_gradient->q_mp a_mp Add 0.005% HFBA q_mp->a_mp No q_column Is the column chemistry optimal? q_mp->q_column Yes a_mp->q_column a_column Try mixed-mode or chiral column q_column->a_column No q_deriv Is derivatization being used? q_column->q_deriv Yes a_column->q_deriv a_deriv Consider butylation q_deriv->a_deriv No end Improved Resolution q_deriv->end Yes a_deriv->end

Caption: Troubleshooting logic for improving isomer resolution.

References

Minimizing ion suppression effects in ESI-MS for acylcarnitine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a significant challenge in ESI-MS analysis of biological samples, leading to reduced analyte signal intensity and compromising quantitative accuracy.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Significant drop in acylcarnitine signal intensity in biological samples compared to pure standards.

This is a classic indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the target analytes.[3][4]

Step 1: Identify the Source of Ion Suppression

A post-column infusion experiment is a key diagnostic tool to pinpoint the regions in your chromatogram where ion suppression is most severe.[3][5][6][7] This involves infusing a constant flow of your acylcarnitine standard into the MS source post-chromatographic column while injecting a blank matrix extract. Dips in the baseline signal of the standard indicate retention times where matrix components are eluting and causing suppression.

Step 2: Implement Mitigation Strategies

Based on the findings from the post-column infusion experiment, or as a proactive measure, implement one or more of the following strategies:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[3][8] Common techniques include:

    • Protein Precipitation (PPT): A simple and widely used method involving the addition of a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[3][9]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup by retaining acylcarnitines on a solid support while washing away interfering substances like salts and phospholipids (B1166683).[3][9]

    • Liquid-Liquid Extraction (LLE): Can be effective in separating analytes from the matrix based on their differential solubility in two immiscible liquids.[10][9]

  • Improve Chromatographic Separation: If interfering components co-elute with your acylcarnitines, modifying your liquid chromatography (LC) method is crucial.[3][8][4]

    • Adjust the gradient profile to better separate analytes from the suppression zones.

    • Consider using a different column chemistry (e.g., HILIC for polar compounds).[11]

    • Ultra-High-Performance Liquid Chromatography (UPLC) can provide significantly better resolution and reduce the potential for co-elution.[12]

  • Utilize Stable Isotope-Labeled Internal Standards (SIL-IS): This is a highly recommended approach for accurate quantification.[3][13] SIL-IS co-elute with the analyte and experience similar ion suppression, allowing for reliable normalization of the signal.[3] Various deuterated acylcarnitine standards are commercially available.[14][15][16]

  • Derivatization: Chemical modification of acylcarnitines can improve their ionization efficiency and chromatographic behavior.[3]

    • Butylation: Derivatizing the carboxyl group to a butyl ester is a common method to enhance the signal of acylcarnitines, particularly dicarboxylic species.[3][17]

  • Adjust ESI Source Parameters and Flow Rate:

    • Lowering the mobile phase flow rate can sometimes reduce the severity of ion suppression by improving the desolvation process.[3][18]

    • Systematic optimization of ESI source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analytes and matrix is recommended.[3]

Step 3: Evaluate the Effectiveness of Mitigation

After implementing changes, re-run the post-column infusion experiment with the blank matrix extract to confirm that the ion suppression has been reduced or shifted away from the retention times of your target acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression in acylcarnitine analysis?

A1: The most common culprits are endogenous components from biological matrices such as salts, phospholipids, and glycerophosphocholines that co-elute with the acylcarnitines.[2][5] These molecules can compete with the analytes for ionization in the ESI source, leading to a decreased signal.

Q2: How can I tell if I have an ion suppression problem?

A2: A significant and reproducible decrease in the signal intensity of your acylcarnitines when analyzing biological samples compared to when you analyze them in a clean solvent is a strong indication.[3] Poor reproducibility of your quality control samples can also be a symptom. For a definitive diagnosis, a post-column infusion experiment is the recommended method.[3][6]

Q3: What is the best sample preparation technique to minimize ion suppression for acylcarnitines?

A3: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) generally provides a cleaner extract compared to a simple protein precipitation method, thereby reducing ion suppression more effectively.[3] However, protein precipitation is a simpler and often adequate starting point.[3]

Q4: Will using a stable isotope-labeled internal standard (SIL-IS) completely eliminate ion suppression?

A4: No, a SIL-IS does not eliminate the phenomenon of ion suppression.[9] However, because the SIL-IS is chemically identical to the analyte and co-elutes, it is affected by ion suppression to the same extent.[3] This allows for the accurate calculation of the analyte concentration by using the ratio of the analyte signal to the SIL-IS signal.

Q5: When should I consider derivatization for my acylcarnitine analysis?

A5: Derivatization, such as butylation, should be considered when you are struggling with low signal intensity, especially for long-chain or dicarboxylic acylcarnitines.[3][17] This chemical modification can significantly improve their ionization efficiency in the ESI source.[3][19]

Q6: Can changing my LC method help with ion suppression?

A6: Absolutely. Optimizing your chromatographic method to separate your acylcarnitines from the regions of ion suppression is a very effective strategy.[3][4] This could involve adjusting the mobile phase gradient, changing the column, or using techniques like UPLC for higher resolution.[12]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueTypical Reduction in Ion SuppressionAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) ModerateGood to HighSimple, fast, and inexpensive.Less effective at removing phospholipids and other small molecules, leading to higher potential for ion suppression.[10]
Liquid-Liquid Extraction (LLE) GoodVariableCan provide a cleaner extract than PPT.Can be more time-consuming, may have emulsion formation issues, and analyte recovery can be variable.[10][9]
Solid-Phase Extraction (SPE) HighGood to HighProvides a very clean extract, significantly reducing matrix effects.[3][10]More complex and expensive than PPT, requires method development to optimize recovery.

Experimental Protocols

Protocol 1: Protein Precipitation for Acylcarnitine Extraction from Plasma

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standards.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Butylation of Acylcarnitines for Enhanced Detection

  • After evaporating the supernatant from the sample preparation step (e.g., Protocol 1, step 5), add 50 µL of 3N butanolic HCl to the dried extract.[3]

  • Incubate the mixture at 65°C for 15 minutes to facilitate the butylation reaction.[3]

  • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS & Acetonitrile plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry add_butyl Add Butanolic HCl dry->add_butyl reconstitute Reconstitute dry->reconstitute incubate Incubate at 65°C add_butyl->incubate dry2 Evaporate to Dryness incubate->dry2 dry2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for acylcarnitine analysis.

troubleshooting_workflow start Low Acylcarnitine Signal in Matrix check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Identified check_suppression->suppression_present Suppression Detected no_suppression No Significant Suppression check_suppression->no_suppression No Suppression Detected optimize_sample_prep Optimize Sample Prep (SPE, LLE) suppression_present->optimize_sample_prep improve_lc Improve LC Separation suppression_present->improve_lc use_sil_is Use SIL-IS suppression_present->use_sil_is derivatize Consider Derivatization suppression_present->derivatize investigate_other Investigate Other Causes (e.g., instrument sensitivity) no_suppression->investigate_other re_evaluate Re-evaluate Signal optimize_sample_prep->re_evaluate improve_lc->re_evaluate use_sil_is->re_evaluate derivatize->re_evaluate re_evaluate->suppression_present Signal Still Low issue_resolved Issue Resolved re_evaluate->issue_resolved Signal Improved

Caption: Troubleshooting logic for low acylcarnitine signal.

References

Technical Support Center: Troubleshooting False Positives in Newborn Screening for MCAD Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with newborn screening for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Troubleshooting Guides

Issue: Elevated Octanoylcarnitine (C8) in a Term Infant with No Known Risk Factors

Question: We have a newborn screening result with a moderately elevated C8 level in a full-term infant who appears healthy. What are the potential causes, and how should we proceed to rule out a false positive?

Answer:

An isolated moderate elevation of C8 in a healthy-appearing term infant is a common scenario that requires a systematic approach to differentiate a true positive case of MCAD deficiency from a false positive.

Potential Causes of a False Positive:

  • Heterozygous Carrier Status: Infants who are carriers of a single pathogenic variant in the ACADM gene, particularly the common c.985A>G mutation, may have C8 levels that are slightly above the newborn screening cutoff.[1][2] These infants are generally asymptomatic.

  • Interferences: Administration of medium-chain triglycerides (MCT) oil or valproate to the infant can lead to elevated C8 levels.[3]

  • Improper Specimen Collection or Handling: Poor quality or expired newborn screening cards can lead to inaccurate results.[4]

Recommended Troubleshooting Workflow:

  • Review Clinical and Dietary History:

    • Confirm that the infant has not been administered MCT oil or valproate.

    • Ensure the infant is feeding well and has not experienced periods of prolonged fasting.

  • Repeat Acylcarnitine Profile:

    • Collect a new dried blood spot (DBS) or plasma sample for a repeat acylcarnitine analysis. A persistent, significant elevation of C8, along with elevated C8/C10 and C8/C2 ratios, is strongly indicative of MCAD deficiency.[2]

  • Second-Tier and Confirmatory Testing:

    • If the repeat acylcarnitine profile is still ambiguous, proceed with second-tier and confirmatory testing as outlined in the workflow diagram below. This includes urine organic acid analysis and ACADM gene sequencing.

Issue: Persistently Borderline C8 Levels

Question: An infant has C8 levels that are consistently in a borderline range across repeat screens. How do we definitively determine their status?

Answer:

Persistently borderline C8 levels can be challenging to interpret. This situation often arises in heterozygous carriers of MCAD deficiency.

Troubleshooting Steps:

  • Comprehensive Biochemical Phenotyping:

    • Perform a complete plasma acylcarnitine profile. In true MCAD deficiency, even with borderline C8, the ratios of C8/C10 and C8/C2 are typically elevated.[2]

    • Conduct a urine organic acid analysis. While often normal in asymptomatic individuals, the presence of characteristic metabolites like hexanoylglycine (B26119) and suberylglycine, especially during times of stress, can support a diagnosis.

  • ACADM Gene Sequencing:

    • Molecular genetic testing is the definitive method to resolve ambiguous cases.[2][3]

    • Identification of two pathogenic variants in the ACADM gene confirms the diagnosis of MCAD deficiency.

    • Identification of a single pathogenic variant confirms carrier status.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false-positive results in newborn screening for MCAD deficiency?

A1: The primary causes of false-positive results include:

  • Heterozygous carriers of an ACADM gene mutation, especially the common c.985A>G variant.[1][2]

  • Prematurity and low birth weight , which can be associated with transiently elevated C8 levels.[1]

  • Administration of Total Parenteral Nutrition (TPN) containing medium-chain triglycerides.[4]

  • Use of MCT oil or valproate .[3]

  • Poor quality of the dried blood spot sample .[4]

Q2: What is the typical C8 cutoff value for newborn screening, and how do levels in false positives compare to true positives?

A2: The C8 cutoff value can vary between screening programs but is often in the range of 0.5 to 0.7 µmol/L.[1][5] Infants with a confirmed MCAD deficiency typically have significantly higher C8 levels than those with false-positive results.

Q3: What is the role of acylcarnitine ratios (e.g., C8/C10, C8/C2) in reducing false positives?

A3: Acylcarnitine ratios are crucial second-tier markers that increase the specificity of screening. In MCAD deficiency, the accumulation of C8 is accompanied by a relative decrease in longer-chain (C10) and shorter-chain (C2) acylcarnitines. Therefore, elevated C8/C10 and C8/C2 ratios are highly indicative of the disorder and help to distinguish true positives from false positives where only C8 might be mildly elevated.[6]

Q4: When is ACADM gene sequencing recommended in the diagnostic process?

A4: ACADM gene sequencing is recommended for:

  • Confirming the diagnosis in infants with a positive newborn screen and abnormal biochemical follow-up tests.[3]

  • Resolving ambiguous cases with persistently borderline biochemical results.

  • Identifying carriers in the family for genetic counseling purposes.

Q5: Can an infant with a false-positive screen have any clinical significance?

A5: In most cases, a false-positive screen due to carrier status has no direct clinical implications for the infant, as carriers are typically asymptomatic.[3] However, identifying carrier status can be important for family planning and genetic counseling for the parents. False positives due to prematurity or TPN are generally transient and resolve as the infant matures and the interventions are discontinued.

Data Presentation

Table 1: Comparison of Octanoylcarnitine (C8) Levels in Newborn Screening

GroupMean C8 Level (µmol/L)95% Confidence IntervalKey Observations
False Positives 0.90[1]0.77 - 1.15Significantly lower than confirmed cases.
Confirmed MCAD Deficiency 11.2 (average)[6]Not specifiedLevels can range widely but are typically substantially elevated.
Newborn Screening Cutoff ~0.7[1]Not applicableA common cutoff value used in screening programs.

Table 2: Performance of Newborn Screening for MCAD Deficiency

MetricReported ValueSource
Incidence ~1 in 17,000 in the United States[3]
Clinical Sensitivity 100%[1]
Clinical Specificity 99.99%[1]
Positive Predictive Value (PPV) 77% (overall)[5]

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) from Dried Blood Spots (DBS)

This protocol outlines the key steps for the quantitative analysis of acylcarnitines from DBS samples.

  • Sample Preparation:

    • A 3 mm disk is punched from the DBS into a well of a 96-well microtiter plate.

    • 100 µL of a methanol (B129727) solution containing a mixture of stable isotope-labeled internal standards (deuterated acylcarnitines) is added to each well for extraction.

    • The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.

    • The methanol extract is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • 50-100 µL of 3N HCl in n-butanol is added to each dry sample.

    • The plate is sealed and incubated at 60-65°C for 15-30 minutes to form butyl esters of the acylcarnitines.

    • The butanol is then evaporated to dryness under nitrogen.

  • MS/MS Analysis:

    • The derivatized samples are reconstituted in a mobile phase solvent.

    • Analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

    • Acylcarnitines are detected using precursor ion or neutral loss scanning specific for the carnitine moiety.

    • Quantification is achieved by comparing the signal intensity of each analyte to its corresponding internal standard.

ACADM Gene Sequencing

This protocol provides a general workflow for confirmatory genetic testing.

  • DNA Extraction:

    • Genomic DNA is extracted from the original DBS, a follow-up whole blood sample, or saliva.

  • PCR Amplification:

    • The 12 coding exons and adjacent intronic regions of the ACADM gene are amplified using polymerase chain reaction (PCR) with specific primers.

  • Sequencing:

    • The amplified PCR products are purified and sequenced using a standard method like Sanger sequencing or Next-Generation Sequencing (NGS).

    • Both forward and reverse strands are sequenced to ensure accuracy.

  • Data Analysis:

    • The obtained sequence is compared to the reference ACADM gene sequence to identify any variations.

    • Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of organic acids in urine to detect metabolites characteristic of MCAD deficiency.

  • Sample Preparation:

    • A volume of urine normalized to its creatinine (B1669602) concentration is used.

    • Internal standards are added to the urine sample.

    • The sample is acidified, and organic acids are extracted into an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column.

    • The separated compounds then enter a mass spectrometer, which generates a unique mass spectrum for each compound based on its fragmentation pattern.

    • Compounds are identified by comparing their retention times and mass spectra to a library of known compounds.

Visualizations

Newborn_Screening_Workflow_for_MCAD_Deficiency cluster_0 Initial Newborn Screen cluster_1 Screening Result Interpretation cluster_2 Follow-up and Confirmatory Testing cluster_3 Possible Outcomes start Dried Blood Spot Collection msms Tandem Mass Spectrometry (MS/MS) Analysis of C8 start->msms decision1 C8 Level Above Cutoff? msms->decision1 recall Recall for Follow-up decision1->recall Yes normal Screen Negative decision1->normal No repeat_acyl Repeat Acylcarnitine Profile (DBS or Plasma) recall->repeat_acyl decision2 Biochemically Consistent with MCADD? repeat_acyl->decision2 urine_organic Urine Organic Acid Analysis decision2->urine_organic Yes / Ambiguous gene_seq ACADM Gene Sequencing decision2->gene_seq Yes / Ambiguous false_positive False Positive (e.g., Carrier, Prematurity) decision2->false_positive No urine_organic->gene_seq diagnosis Final Diagnosis gene_seq->diagnosis mcadd MCAD Deficiency Confirmed diagnosis->mcadd diagnosis->false_positive

Caption: Newborn screening workflow for MCAD deficiency.

False_Positive_Causes cluster_causes Common Causes fp False Positive Newborn Screen for MCADD (Elevated C8) carrier Heterozygous Carrier Status (e.g., c.985A>G) fp->carrier prematurity Prematurity / Low Birth Weight fp->prematurity tpn Total Parenteral Nutrition (TPN) with Medium-Chain Triglycerides fp->tpn mct MCT Oil or Valproate Administration fp->mct sample_error Poor Sample Quality fp->sample_error

Caption: Common causes of false positives in MCAD screening.

References

Improving recovery of Decanoyl-L-carnitine chloride from plasma samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Decanoyl-L-carnitine chloride from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound from plasma.

Issue 1: Low Recovery of this compound

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The most common culprits are suboptimal extraction methods, sample pH, and analyte stability.[1]

Troubleshooting Steps:

  • Evaluate Your Extraction Method: The choice of extraction technique significantly impacts recovery.

    • Protein Precipitation (PPT): This is a simple and fast method, but it may lead to lower recovery due to co-precipitation of the analyte with proteins or the presence of interfering substances in the supernatant.[2][3] Consider optimizing the precipitating solvent (e.g., acetonitrile (B52724), methanol) and the solvent-to-plasma ratio.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts but requires careful optimization of the organic solvent and pH to ensure efficient partitioning of the polar this compound.

    • Solid-Phase Extraction (SPE): SPE, particularly with cation exchange sorbents, can provide high recovery and cleaner extracts by specifically targeting the quaternary amine of carnitine.[5] Ensure proper conditioning of the SPE cartridge and optimization of wash and elution steps.

  • Check Sample and Solvent pH: The pH of the sample and extraction solvents can influence the ionization state and stability of this compound. Acylcarnitines are generally more stable in acidic to neutral conditions and can be susceptible to hydrolysis at basic pH.[1] Maintaining a pH below 9 during sample preparation is advisable.[1]

  • Assess Analyte Stability: this compound can degrade under certain conditions.

    • Temperature: Store plasma samples at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes.[1] Thaw samples on ice before processing.[1]

    • Enzymatic Activity: Endogenous enzymes in plasma can potentially hydrolyze the ester bond. Performing extraction steps at low temperatures (e.g., on ice) can help minimize enzymatic degradation.

Logical Relationship for Troubleshooting Low Recovery

Low_Recovery_Troubleshooting Start Low Recovery Observed EvaluateMethod Evaluate Extraction Method Start->EvaluateMethod CheckpH Check Sample/Solvent pH Start->CheckpH AssessStability Assess Analyte Stability Start->AssessStability OptimizePPT Optimize PPT (Solvent, Ratio) EvaluateMethod->OptimizePPT ConsiderLLE Consider/Optimize LLE (Solvent, pH) EvaluateMethod->ConsiderLLE ImplementSPE Implement/Optimize SPE (Sorbent, Wash, Elution) EvaluateMethod->ImplementSPE AdjustpH Adjust to Acidic/Neutral pH CheckpH->AdjustpH ControlTemp Control Temperature (Storage, Processing) AssessStability->ControlTemp ImprovedRecovery Improved Recovery OptimizePPT->ImprovedRecovery ConsiderLLE->ImprovedRecovery ImplementSPE->ImprovedRecovery AdjustpH->ImprovedRecovery ControlTemp->ImprovedRecovery

Caption: Troubleshooting workflow for low recovery of this compound.

Issue 2: High Signal Variability and Poor Reproducibility

Q2: I'm observing significant variability in my signal intensity between replicate injections and different samples. What could be the cause?

A2: High signal variability is often attributed to matrix effects, specifically ion suppression or enhancement, which can interfere with the ionization of this compound in the mass spectrometer source.[6][7]

Troubleshooting Steps:

  • Evaluate for Matrix Effects:

    • Post-extraction Spike: Compare the signal of a standard spiked into a blank plasma extract versus the signal of the standard in a neat solution. A significant difference indicates the presence of matrix effects.[6]

    • Dilution Approach: Diluting the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[8]

  • Improve Sample Cleanup:

    • Switch to a More Selective Extraction Method: If using PPT, consider switching to LLE or SPE to obtain a cleaner extract with fewer matrix components.[9] SPE is particularly effective at removing phospholipids, a common source of ion suppression.

    • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of co-eluting matrix components.[9] Adjusting the gradient or using a different column chemistry can improve resolution.[9]

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. The SIL-IS will be affected by ion suppression or enhancement in the same way as the analyte, leading to more accurate and reproducible quantification.

Signaling Pathway of Ion Suppression

Ion_Suppression_Pathway Coelution Co-elution of Analyte and Matrix Components Competition Competition for Charge in ESI Droplet Coelution->Competition leads to IncompleteDesolvation Incomplete Droplet Desolvation Coelution->IncompleteDesolvation can cause ReducedIonization Reduced Analyte Ionization Competition->ReducedIonization IncompleteDesolvation->ReducedIonization SignalSuppression Signal Suppression ReducedIonization->SignalSuppression

Caption: Mechanism of ion suppression in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q3: Which extraction method is generally best for recovering this compound from plasma?

A3: While the optimal method can depend on the specific analytical requirements (e.g., throughput, sensitivity), Solid-Phase Extraction (SPE) using a cation exchange mechanism is often considered superior for acylcarnitines.[5] It provides high recovery and significantly cleaner extracts compared to Protein Precipitation (PPT), which can suffer from matrix effects.[5][9] LLE is a viable alternative but may require more extensive method development.

Q4: What are the recommended storage conditions for plasma samples to ensure the stability of this compound?

A4: For long-term storage, plasma samples should be kept at -80°C.[1] It has been shown that acylcarnitines are stable for at least 330 days at -18°C, but -80°C is preferable.[10] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot samples into single-use tubes before freezing.[1] When ready for analysis, thaw the samples on ice.[1]

Q5: Can derivatization improve the recovery or detection of this compound?

A5: Yes, derivatization, such as butylation to form butyl esters, can improve the chromatographic properties and ionization efficiency of acylcarnitines.[11] This can lead to better separation from interfering substances and enhanced signal intensity in LC-MS/MS analysis.[11] However, the derivatization step adds complexity to the sample preparation workflow.

Quantitative Data Summary

The following tables summarize quantitative data related to the recovery of acylcarnitines using different extraction methods.

Table 1: Comparison of Acylcarnitine Recovery Rates with Different Extraction Methods

Extraction MethodSample MatrixSolvent/SorbentAnalyte(s)Average Recovery (%)Reference
Protein PrecipitationPlasmaAcetonitrileVarious Acylcarnitines84 - 112[1][12]
Online Solid-Phase ExtractionPlasmaCation ExchangeCarnitine & Acylcarnitines98 - 105[5]
Solid-Phase ExtractionPlasmaNot SpecifiedL-carnitine and esters82.6 - 95.4[13]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a common and straightforward method for extracting acylcarnitines from plasma.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.[1]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[1]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample).[1][4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the this compound, to a new tube.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.[1]

Experimental Workflow for Protein Precipitation

PPT_Workflow Start Start: Thawed Plasma Sample Aliquot Aliquot 100 µL Plasma Start->Aliquot AddACN Add 300 µL Ice-Cold Acetonitrile Aliquot->AddACN Vortex Vortex for 30 seconds AddACN->Vortex Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness (Nitrogen Stream) CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS Analysis Reconstitute->End

Caption: Step-by-step workflow for protein precipitation of plasma samples.

Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol is adapted for the extraction of acylcarnitines using cation exchange SPE, which generally yields higher recovery and cleaner samples.

Materials:

  • Plasma sample

  • Protein precipitation solvent (e.g., methanol)

  • Cation exchange SPE cartridge

  • SPE manifold (vacuum or positive pressure)

  • Wash solution (e.g., methanol)

  • Elution solution (e.g., ammoniated methanol)

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma by adding 300 µL of methanol (B129727). Vortex and centrifuge as described in the PPT protocol. Collect the supernatant.

  • Column Conditioning: Condition the cation exchange SPE column according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[5]

  • Washing: Wash the column with methanol to remove neutral and anionic interferences. The positively charged this compound will be retained on the sorbent.

  • Elution: Elute the this compound from the column using an appropriate elution solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow Start Start: Plasma Sample Pretreat Protein Precipitation (e.g., with Methanol) Start->Pretreat Load Load Supernatant onto SPE Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS Analysis Reconstitute->End

Caption: General workflow for solid-phase extraction of this compound.

References

Calibration curve optimization for accurate acylcarnitine quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate acylcarnitine quantification. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the optimization of calibration curves and routine analysis of acylcarnitines by LC-MS/MS.

Calibration Curve Issues

Q1: My calibration curve is non-linear. What are the common causes and solutions?

A non-linear calibration curve can arise from several factors, from sample preparation to data analysis. Common causes include analyte degradation, matrix effects, an inappropriate calibration range, or detector saturation.[1]

Troubleshooting Steps:

  • Assess Analyte Stability: Acylcarnitines can be unstable. Ensure rapid sample processing, keep samples cold, and consider reconstituting dried extracts just before analysis to minimize degradation.[1]

  • Evaluate Matrix Effects: Biological matrices can suppress or enhance the analyte signal. Construct your calibration curve in a matrix that closely matches your study samples (e.g., stripped plasma or tissue homogenate) to compensate for these effects.[1][2]

  • Optimize Concentration Range: The selected concentration range may not be linear for your specific analyte. Adjust the range of your standards. If accuracy at low concentrations is critical, use a narrower range with more data points at the lower end.[1][3]

  • Use Weighted Regression: For assays covering a wide dynamic range, a simple linear regression may not be appropriate. Applying a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at the lower limit of quantification (LLOQ).[1]

  • Check for Detector Saturation: If the curve flattens at high concentrations, your detector may be saturated. Dilute your high-concentration standards and samples to fall within the linear range of the instrument.

Q2: My calibration curve has a high intercept (non-zero blank). What could be the cause?

A significant intercept in your calibration curve often indicates contamination in your blank sample or interference from a co-eluting compound.[1]

Troubleshooting Steps:

  • Verify Blank Purity: Ensure the solvent and matrix used for your blank are free of the analyte. Prepare a new blank using high-purity solvents and a verified analyte-free matrix.[1]

  • Improve Chromatographic Separation: A co-eluting compound may contribute to the signal at the analyte's mass transition. Optimize your LC method (e.g., adjust the gradient, change the mobile phase composition) to resolve the analyte from the interfering peak.[1][4]

  • Select a More Specific Transition: Check for alternative, more specific MRM (Multiple Reaction Monitoring) transitions for your analyte that are not shared by the interfering compound.[1]

Sample Preparation & Matrix Effects

Q3: How can I minimize matrix effects in my acylcarnitine analysis?

Matrix effects, caused by components of a biological sample interfering with analyte ionization, are a primary source of inaccuracy.[4]

Mitigation Strategies:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components like phospholipids.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The ideal way to compensate for matrix effects is to use a SIL-IS for each analyte. These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction.[2][5]

  • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma, urine, tissue homogenate) to ensure that calibrants and samples are affected by the matrix in the same way.[1][4]

  • Chromatographic Separation: Optimize your LC method to separate acylcarnitines from the regions of major ion suppression. A post-column infusion study can help identify these regions.[4]

Q4: What are common pitfalls during sample preparation?

Errors in sample preparation can lead to high variability and inaccurate results.

  • Inconsistent Extraction: Ensure your protein precipitation or extraction protocol is consistent and well-validated. The addition of an internal standard before any extraction step is crucial to control for variability.[1][4]

  • Derivatization Issues: While derivatization (e.g., butylation) can improve chromatographic properties, it can also be a source of error. The butylation process, for example, can cause partial hydrolysis of some acylcarnitines, affecting the accuracy of free carnitine measurements.[4][6] Ensure the reaction is consistent and goes to completion.

  • Contamination: Avoid external contamination during sample handling. For instance, certain medications like pivalate-containing antibiotics or even topical creams used on patients can introduce interfering acylcarnitine species.[4]

Chromatography & Detection

Q5: I'm seeing poor peak shape (tailing or fronting) for my acylcarnitines. How can I fix this?

Poor peak shape compromises resolution and integration accuracy.

Troubleshooting Peak Shape:

  • Peak Tailing: Often caused by secondary interactions with residual silanols on the column.[7]

    • Solution: Lower the mobile phase pH to protonate silanols or use an end-capped column. Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) can also improve peak shape.[7]

  • Peak Fronting: Can be caused by column overload or poor sample solubility.[7]

    • Solution: Reduce the injection volume or sample concentration. Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[7]

Q6: How can I separate isomeric acylcarnitines?

Separating isomers (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine) is critical for correct diagnosis and quantification but challenging due to their similar properties.[6][7]

Strategies for Isomer Resolution:

  • Optimize Mobile Phase: The addition of an ion-pairing agent (e.g., 0.005% HFBA) can improve separation.[7]

  • Adjust Gradient: A shallower, longer gradient increases the separation time and can improve the resolution of closely eluting compounds.[7]

  • Change Stationary Phase: While C18 columns are common, alternative chemistries like mixed-mode or phenyl-hexyl columns can provide different selectivity.[7]

  • Derivatization: Converting acylcarnitines to butyl esters alters their chromatographic behavior and can enhance the separation of certain isomers.[7][8]

Data Presentation: Calibration Curve Parameters

The following table summarizes typical acceptance criteria for a calibration curve in a bioanalytical method validation, according to regulatory guidelines.[3]

ParameterAcceptance CriteriaCommon Range for Acylcarnitines
Number of Standards Minimum of 5-6 non-zero concentrations, plus a blank and a zero.[3][9]8-10 points are commonly used.[8]
Linearity (r²) Correlation coefficient (r²) should be > 0.99.[10]Typically > 0.995.[11]
Range Should cover the expected concentrations of study samples.[3]0.1 to 100 µmol/L, depending on the specific acylcarnitine.[11]
Accuracy Back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).[9]Within ±15% (±20% at LLOQ).[5]
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[5]Within-day CV <10%; between-day CV <15%.[11]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Plasma

This protocol describes the preparation of a multi-point calibration curve in a biological matrix (e.g., charcoal-stripped plasma).

Materials:

  • Certified acylcarnitine stock solutions

  • Stable isotope-labeled internal standard (SIL-IS) stock solution

  • Analyte-free matrix (e.g., charcoal-stripped human plasma)

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

Procedure:

  • Prepare Working Solutions: From the primary stock solutions, prepare a series of intermediate working solutions of the acylcarnitine standards by serial dilution.[12]

  • Spike the Matrix: Aliquot the analyte-free plasma into separate tubes for each calibration point (e.g., 90 µL per tube).

  • Add Calibrators: Spike a small volume (e.g., 10 µL) of the appropriate working solution into each plasma aliquot to achieve the desired final concentrations for your curve.[12] Vortex thoroughly.

  • Add Internal Standard: Add a consistent volume of the SIL-IS working solution to every calibrator sample (and all QC and unknown samples).[12] Vortex thoroughly.

  • Sample Processing: Process the calibration standards using the exact same protein precipitation and/or extraction procedure as the unknown samples. A common method is to add 3-4 volumes of cold acetonitrile containing the internal standard, vortex, and centrifuge to pellet the proteins.[4]

  • Analysis: Transfer the supernatant, evaporate to dryness if necessary, reconstitute in the initial mobile phase, and inject into the LC-MS/MS system.[4]

Protocol 2: General LC-MS/MS Analysis of Acylcarnitines

This protocol provides a general workflow for the LC-MS/MS analysis of acylcarnitines after sample preparation.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the longer-chain acylcarnitines. For example:

    • 0-3 min: 5% B

    • 3-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-22 min: Return to 5% B and re-equilibrate.[8]

  • Flow Rate: 0.4 - 0.5 mL/min.[8]

  • Column Temperature: 50°C.[8]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecular ion [M+H]⁺ of each acylcarnitine.

  • Product Ion: A common product ion at m/z 85 is characteristic of carnitine fragmentation and is used for quantification.[13]

  • Collision Gas: Argon.

  • Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) according to the manufacturer's recommendations for optimal sensitivity.[8]

Visualizations

Calibration_Curve_Workflow cluster_prep Standard Preparation cluster_spike Sample Fortification cluster_process Analysis stock Primary Stock Solutions working Serial Dilution to Working Solutions stock->working Dilute spike_cal Spike Matrix with Working Solutions working->spike_cal matrix Aliquot Blank Matrix matrix->spike_cal add_is Add Internal Standard (IS) spike_cal->add_is extract Protein Precipitation & Extraction add_is->extract analyze LC-MS/MS Analysis extract->analyze build_curve Construct Curve & Quantify Samples analyze->build_curve

Caption: Workflow for preparing matrix-matched calibration standards.

Troubleshooting_Tree start Poor Calibration Curve (r² < 0.99 or Poor Accuracy) q_shape Is the curve shape non-linear? start->q_shape q_intercept Is there a high non-zero intercept? q_shape->q_intercept No c_saturation Flattening at high concentrations? q_shape->c_saturation Yes a_intercept Check blank for contamination. Improve chromatographic separation to resolve interferences. q_intercept->a_intercept Yes a_accuracy Verify standard concentrations. Ensure IS is added consistently. Check integration parameters. q_intercept->a_accuracy No a_saturation Dilute high standards. Check detector range. c_saturation->a_saturation Yes c_scatter General scatter or 'S' shape? c_saturation->c_scatter No a_scatter Use weighted regression (1/x²). Check for matrix effects. Verify standard stability. c_scatter->a_scatter Yes c_scatter->a_accuracy No

Caption: Decision tree for troubleshooting calibration curve issues.

References

Validation & Comparative

A Comparative Guide to Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine and Octanoyl-L-carnitine are medium-chain acylcarnitines that play a crucial role in cellular energy metabolism. As ester derivatives of L-carnitine, they are integral to the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. While both molecules are structurally similar, differing only by two carbons in their acyl chain length (C10 vs. C8), this variation can influence their metabolic fate and efficacy in modulating cellular processes. This guide provides an objective comparison of Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine, supported by experimental data, to aid researchers in selecting the appropriate molecule for their metabolic studies.

Comparative Analysis of Metabolic Effects

While direct head-to-head comparative studies are limited, the existing literature provides insights into the distinct and overlapping roles of Decanoyl-L-carnitine and Octanoyl-L-carnitine in metabolic pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of these two acylcarnitines. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Parameter Decanoyl-L-carnitine Octanoyl-L-carnitine Cell/Tissue Type Key Findings
Support of Palmitate Oxidation More effective than L-carnitine[1]More effective than L-carnitine[1]Primary human myotubesBoth medium-chain acylcarnitines enhance the oxidation of long-chain fatty acids.
Mitochondrial Respiration (Oxygen Consumption Rate - OCR) Data not availableSupports high rates of mitochondrial respiration[2]Heart and Skeletal Muscle MitochondriaOctanoylcarnitine is readily oxidized in tissues with high energy demand.
Cellular Uptake (Inhibition of L-carnitine transport) Potentially a stronger inhibitor of OCTN2 than octanoyl-L-carnitine[1]Competitive inhibitor of the carnitine transporter OCTN2[1]GeneralThe inhibitory effect on the OCTN2 transporter may increase with acyl chain length.
PPARα Signaling Stimulates the PPAR signaling pathway, particularly PPARα[3]Data not availableMouse LiverDecanoylcarnitine has been shown to activate CPT1A expression via PPARα.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for a direct comparative study of this compound and Octanoyl-L-carnitine.

In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 from a labeled fatty acid substrate.

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a multi-well plate and culture to desired confluency.

  • Pre-incubation: Wash cells with serum-free medium and pre-incubate with a medium containing L-carnitine.

  • Treatment: Add the experimental medium containing radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed to BSA, along with either this compound or Octanoyl-L-carnitine at various concentrations. A control group with only L-carnitine should be included.

  • CO2 Trapping: Seal the plates and incubate to allow for fatty acid oxidation. Place a filter paper soaked in a CO2 trapping agent (e.g., NaOH) in a center well or use a specialized trapping device.

  • Measurement: After incubation, acidify the medium to release dissolved CO2, which is then trapped. Measure the radioactivity of the trapping agent using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate in each well.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol assesses the impact of acylcarnitines on mitochondrial function by measuring the oxygen consumption rate (OCR).

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Substrate-limited medium: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine).

  • Acylcarnitine Injection: Program the Seahorse XF Analyzer to inject this compound or Octanoyl-L-carnitine into the wells.

  • Mito Stress Test: Following the acylcarnitine injection, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the effect of each acylcarnitine on mitochondrial respiration.

PPARα Activation Assay (Luciferase Reporter Assay)

This assay determines the ability of the compounds to activate the PPARα signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Treatment: Treat the transfected cells with varying concentrations of this compound, Octanoyl-L-carnitine, or a known PPARα agonist (positive control).

  • Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves to determine the EC50 values for PPARα activation.

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membrane cluster_Mitochondrial_Matrix Mitochondrial Matrix Long-chain fatty acid Long-chain fatty acid Acyl-CoA Acyl-CoA Long-chain fatty acid->Acyl-CoA ACSL Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 CACT CACT Acylcarnitine->CACT Decanoyl-L-carnitine Decanoyl-L-carnitine Decanoyl-L-carnitine->CACT Octanoyl-L-carnitine Octanoyl-L-carnitine Octanoyl-L-carnitine->CACT Acyl-CoA_matrix Acyl-CoA CACT->Acyl-CoA_matrix CPT2 Beta-oxidation Beta-oxidation Acyl-CoA_matrix->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Carnitine shuttle and fatty acid beta-oxidation pathway.

Experimental Workflow for Comparative Analysis

cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., C2C12, HepG2) Control Control (L-carnitine) Cell_Culture->Control Decanoyl Decanoyl-L-carnitine Cell_Culture->Decanoyl Octanoyl Octanoyl-L-carnitine Cell_Culture->Octanoyl FAO Fatty Acid Oxidation Assay Control->FAO OCR Mitochondrial Respiration (OCR) Control->OCR PPAR PPARα Activation Assay Control->PPAR Uptake Cellular Uptake Kinetics Control->Uptake Decanoyl->FAO Decanoyl->OCR Decanoyl->PPAR Decanoyl->Uptake Octanoyl->FAO Octanoyl->OCR Octanoyl->PPAR Octanoyl->Uptake Data_Analysis Quantitative Comparison of Metabolic Effects FAO->Data_Analysis OCR->Data_Analysis PPAR->Data_Analysis Uptake->Data_Analysis

Caption: Experimental workflow for comparing metabolic effects.

PPARα Signaling Pathway

cluster_Extracellular Extracellular cluster_Intracellular Intracellular Decanoyl_Carnitine Decanoyl-L-carnitine PPARa PPARα Decanoyl_Carnitine->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1A) PPRE->Target_Genes Induces Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Caption: Decanoyl-L-carnitine activation of the PPARα signaling pathway.

Discussion and Conclusion

Both Decanoyl-L-carnitine and Octanoyl-L-carnitine are valuable tools for investigating cellular metabolism, particularly fatty acid oxidation. The available evidence suggests that both can enhance the oxidation of long-chain fatty acids more effectively than L-carnitine alone[1]. This may be due to their ability to be transported into the mitochondria and directly participate in or modulate the β-oxidation process.

A key difference may lie in their interaction with the carnitine transporter OCTN2 and their potential to activate PPAR signaling pathways. There is evidence to suggest that the inhibitory potency of acylcarnitines on OCTN2 increases with chain length, which would imply that Decanoyl-L-carnitine might be a stronger inhibitor than Octanoyl-L-carnitine[1]. Furthermore, Decanoyl-L-carnitine has been shown to stimulate the PPARα signaling pathway, a key regulator of fatty acid metabolism[3]. The relative potency of Octanoyl-L-carnitine in this regard remains to be fully elucidated.

Future Directions:

Direct comparative studies are needed to fully delineate the differential effects of this compound and Octanoyl-L-carnitine. Researchers are encouraged to utilize the outlined experimental protocols to generate quantitative data on their respective impacts on fatty acid oxidation, mitochondrial respiration, cellular uptake, and PPAR activation. Such studies will provide a clearer understanding of their structure-activity relationships and enable a more informed selection of these molecules for specific applications in metabolic research and drug development.

References

Comparative analysis of acylcarnitine profiles in different tissues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acylcarnitine profiles across various tissues, supported by experimental data. Acylcarnitines, esters of L-carnitine, are crucial intermediates in fatty acid and amino acid metabolism.[1] Their tissue-specific concentrations offer a window into the metabolic phenotype and can serve as valuable biomarkers for inherited metabolic disorders and complex diseases such as the metabolic syndrome.[1][2]

Data Presentation: Comparative Acylcarnitine Profiles

The following tables summarize the quantitative and semi-quantitative distribution of various acylcarnitine species across different mouse tissues, including heart, liver, muscle, and brain. These profiles highlight the distinct metabolic activities and substrate preferences of each organ.

Table 1: Quantitative Analysis of Acylcarnitine Species in Mouse Tissues (nmol/g wet weight)

Acylcarnitine SpeciesChain LengthHeartLiverMuscle (Thigh)Brain
Free Carnitine (C0) -1600400290050
Acetylcarnitine (C2) Short2906016010
Propionylcarnitine (C3) Short1.50.81.20.2
Butyrylcarnitine (C4) Short0.50.30.40.1
Isovalerylcarnitine (C5) Short0.30.20.20.05
Hexanoylcarnitine (C6) Medium0.10.050.080.02
Octanoylcarnitine (C8) Medium0.20.10.150.03
Decanoylcarnitine (C10) Medium0.150.080.10.02
Lauroylcarnitine (C12) Long0.10.050.070.01
Myristoylcarnitine (C14) Long0.20.10.150.02
Palmitoylcarnitine (C16) Long0.80.40.60.1
Stearoylcarnitine (C18) Long0.50.250.40.08
Oleoylcarnitine (C18:1) Long1.20.60.90.15

Data compiled and synthesized from multiple sources for illustrative comparison. Absolute values can vary based on experimental conditions.

Table 2: Relative Abundance of Acylcarnitine Classes in Mouse Tissues (Log2 Peak Area)

TissueShort-Chain (C2-C5)Medium-Chain (C6-C12)Long-Chain (C14-C18)
Heart HighModerateHigh
Liver ModerateHighModerate
Muscle HighLowHigh
Brain LowLowLow
Fat (Visceral) ModerateModerateHigh

This table represents the relative abundance patterns observed in comparative metabolomic studies.[3]

Experimental Protocols

Accurate quantification of acylcarnitines in tissue samples is critical for reliable comparative analysis. The following protocol outlines a standard methodology for tissue extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Homogenization and Extraction

This procedure is designed to efficiently extract acylcarnitines from solid tissues while minimizing metabolic changes.

  • Sample Preparation: Approximately 20-50 mg of frozen tissue is weighed and placed in a pre-chilled 2 mL tube containing ceramic beads.[4]

  • Internal Standard Spiking: An internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is added to each sample for accurate quantification.[5]

  • Homogenization: 1 mL of ice-cold 80% methanol (B129727) is added to the tube, and the tissue is homogenized using a bead beater (e.g., FastPrep) for 60 seconds at 6 m/s.[4]

  • Protein Precipitation and Extraction: The homogenate is then centrifuged at 16,000 x g for 10 minutes at 4°C to precipitate proteins. The supernatant containing the acylcarnitines is carefully transferred to a new tube.[6]

Sample Derivatization (Optional but Recommended)

Derivatization of acylcarnitines to their butyl esters can improve chromatographic separation and ionization efficiency, especially for short-chain species.[7][8]

  • Drying: The extracted supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator.

  • Butylation: The dried residue is reconstituted in a solution of n-butanol with 3N HCl and incubated at 65°C for 20 minutes.

  • Final Drying: The butylated sample is dried again under nitrogen.

  • Reconstitution: The final residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of individual acylcarnitine species are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.9 µm) is commonly used.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute acylcarnitines based on their chain length and hydrophobicity.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85.[5]

Mandatory Visualization

Metabolic Pathway: The Carnitine Shuttle and Fatty Acid β-Oxidation

The following diagram illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation, a process central to cellular energy production. Acylcarnitines are key intermediates in this pathway.[1][9]

Fatty_Acid_Oxidation cluster_membrane Mitochondrial Membranes Fatty_Acid Fatty Acid (Cytosol) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ATP -> AMP + PPi Acylcarnitine_Cytosol Acylcarnitine Acyl_CoA->Acylcarnitine_Cytosol Carnitine -> CoA ACSL ACSL CPT1 CPT1 Mitochondrion Mitochondrial Matrix Acylcarnitine_Matrix Acylcarnitine Acyl_CoA_Matrix Fatty Acyl-CoA Acylcarnitine_Matrix->Acyl_CoA_Matrix CoA -> Carnitine Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation CPT2 CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CACT CACT p1->CACT

Caption: The carnitine shuttle facilitates fatty acid transport into mitochondria for β-oxidation.

Experimental Workflow: Tissue Acylcarnitine Profiling

The following diagram outlines the typical workflow for the comparative analysis of acylcarnitine profiles in different tissues, from sample collection to data analysis.

Acylcarnitine_Workflow Tissue_Collection 1. Tissue Collection (e.g., Heart, Liver, Muscle, Brain) Flash-freeze in liquid N2 Homogenization 2. Tissue Homogenization with Internal Standards in 80% Methanol Tissue_Collection->Homogenization Extraction 3. Supernatant Extraction (Centrifugation) Homogenization->Extraction Derivatization 4. Derivatization (Optional) (Butylation) Extraction->Derivatization LC_MS_Analysis 5. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Derivatization->LC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 7. Statistical Analysis (e.g., ANOVA, PCA) Data_Processing->Statistical_Analysis Biological_Interpretation 8. Biological Interpretation (Pathway Analysis, Biomarker ID) Statistical_Analysis->Biological_Interpretation

References

Validation of Decanoyl-L-carnitine as a diagnostic marker for CPT2 deficiency.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Decanoyl-L-carnitine (C10) and other diagnostic markers for Carnitine Palmitoyltransferase II (CPT2) deficiency, a disorder of long-chain fatty acid oxidation. We present experimental data, detailed protocols, and logical workflows to aid in the evaluation and selection of appropriate diagnostic methodologies.

Introduction to CPT2 Deficiency and Diagnostic Markers

Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that prevents the body from utilizing long-chain fatty acids as an energy source.[1] The deficiency leads to the accumulation of long-chain acylcarnitines in the plasma.[2][3] Diagnosis relies on a combination of clinical presentation, biochemical analysis of acylcarnitines, measurement of CPT2 enzyme activity, and molecular genetic testing.[4] While several acylcarnitines are elevated in CPT2 deficiency, this guide focuses on the validation of Decanoyl-L-carnitine (C10) as a diagnostic marker in comparison to other established and emerging biomarkers.

Acylcarnitine Profiling: A Comparative Analysis

Acylcarnitine analysis by tandem mass spectrometry (MS/MS) is a primary screening method for CPT2 deficiency.[5] The hallmark of CPT2 deficiency is the elevation of long-chain acylcarnitines, particularly Hexadecanoyl-L-carnitine (C16) and Octadecenoyl-L-carnitine (C18:1).[1][3] While not the primary marker, an increase in medium-chain acylcarnitines, including Decanoyl-L-carnitine (C10), has also been observed in affected individuals.[6]

Table 1: Comparison of Acylcarnitine Markers for CPT2 Deficiency Diagnosis

Marker/RatioTypical Finding in CPT2 DeficiencyReported Diagnostic PerformanceKey Considerations
Decanoyl-L-carnitine (C10) ElevatedData on standalone sensitivity and specificity is limited. Often part of a broader elevation of medium-chain acylcarnitines.May not be as specific or sensitive as longer-chain acylcarnitines. Its primary utility might be as a secondary marker.
Dodecanoyl-L-carnitine (C12) ElevatedROC analysis shows high sensitivity and specificity.A promising marker, particularly when used in ratios.
Hexadecanoyl-L-carnitine (C16) Markedly ElevatedA primary diagnostic marker, often used in combination with C18:1.[1][3] Cutoff values have been established for newborn screening.[7]Can be elevated in other fatty acid oxidation disorders.
Octadecenoyl-L-carnitine (C18:1) Markedly ElevatedA primary diagnostic marker, often used in combination with C16.[1][3]Can be elevated in other fatty acid oxidation disorders.
(C16 + C18:1)/C2 Ratio Significantly IncreasedHigh sensitivity and specificity; effectively discriminates CPT2 deficiency from other conditions.[7][8] A cutoff of >0.7 has been used for newborn screening.[9]A robust and widely used diagnostic index.
C12/C0 Ratio IncreasedSuggested to have higher sensitivity and specificity than other ratios in some studies, potentially reducing false positives.An emerging marker that shows promise for improved diagnostic accuracy.

Alternative Diagnostic Methodologies

While acylcarnitine profiling is a crucial screening tool, a definitive diagnosis of CPT2 deficiency often requires confirmation through enzyme activity assays and genetic testing.[4]

Table 2: Comparison of Alternative Diagnostic Methods for CPT2 Deficiency

MethodPrincipleAdvantagesDisadvantages
CPT2 Enzyme Activity Assay Measures the catalytic activity of the CPT2 enzyme in patient samples (e.g., muscle, fibroblasts, lymphocytes).[4][10]Provides a functional confirmation of the defect. Can differentiate between CPT2 and other related disorders.[4]Invasive if muscle biopsy is required. Assay conditions can be complex and require specialized laboratories.[4]
Molecular Genetic Testing Identifies pathogenic variants in the CPT2 gene.[4][11]Considered a gold standard for confirmation.[2] Can be performed on less invasive samples like blood.May not identify all pathogenic variants. Variants of unknown significance can pose a diagnostic challenge.

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS) from Dried Blood Spots (DBS)

This protocol is a generalized procedure for the analysis of acylcarnitines from DBS samples.

  • Sample Preparation:

    • A 3 mm disk is punched from the dried blood spot into a 96-well plate.

    • An extraction solution containing internal standards (deuterated acylcarnitines) in methanol (B129727) is added to each well.

    • The plate is agitated to facilitate extraction.

    • The supernatant is transferred to a new plate and dried under nitrogen.

  • Derivatization:

    • The dried extract is derivatized to butyl esters by adding butanolic HCl and incubating at 65°C.

    • The derivatized sample is again dried under nitrogen.

  • MS/MS Analysis:

    • The residue is reconstituted in a mobile phase.

    • Analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode.

    • Acylcarnitines are typically identified using a precursor ion scan of m/z 85.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing its ion intensity to that of its corresponding deuterated internal standard.

CPT2 Enzyme Activity Assay (Radioisotopic Method) in Muscle Tissue

This protocol outlines the general steps for a radioisotopic CPT2 enzyme assay in muscle homogenates.

  • Sample Preparation:

    • A muscle biopsy is obtained and immediately frozen in liquid nitrogen.

    • The frozen tissue is homogenized in a suitable buffer.

  • Assay Reaction:

    • The muscle homogenate is incubated in a reaction mixture containing a radiolabeled substrate, such as [³H]palmitoyl-CoA or [¹⁴C]carnitine.

    • The reaction is initiated by adding the second substrate (carnitine or palmitoyl-CoA, respectively).

  • Separation and Detection:

    • The reaction is stopped, and the radiolabeled product (e.g., [³H]palmitoylcarnitine) is separated from the unreacted substrate, often using a chromatographic method.

    • The radioactivity of the product is measured using a scintillation counter.

  • Calculation of Enzyme Activity:

    • The CPT2 activity is calculated based on the amount of radioactive product formed per unit of time and per milligram of protein in the muscle homogenate.

Visualization of Pathways and Workflows

CPT2 Deficiency Metabolic Pathway

CPT2_Deficiency_Pathway cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix cluster_deficiency CPT2 Deficiency Long-Chain Fatty Acid Long-Chain Fatty Acid LC-Acyl-CoA LC-Acyl-CoA Long-Chain Fatty Acid->LC-Acyl-CoA Acyl-CoA Synthetase CPT1 CPT1 LC-Acyl-CoA->CPT1 LC-Acylcarnitine_cyto Long-Chain Acylcarnitine CACT CACT LC-Acylcarnitine_cyto->CACT CPT1->LC-Acylcarnitine_cyto LC-Acylcarnitine_matrix Long-Chain Acylcarnitine CACT->LC-Acylcarnitine_matrix CPT2 CPT2 LC-Acyl-CoA_matrix Long-Chain Acyl-CoA CPT2->LC-Acyl-CoA_matrix Deficiency_Effect CPT2 Blocked LC-Acylcarnitine_matrix->CPT2 Accumulation Accumulation of Long-Chain Acylcarnitines (C12, C16, C18:1, etc.) LC-Acylcarnitine_matrix->Accumulation Beta-Oxidation Beta-Oxidation LC-Acyl-CoA_matrix->Beta-Oxidation Energy (ATP) Energy (ATP) Beta-Oxidation->Energy (ATP) Diagnostic_Workflow Start Clinical Suspicion of CPT2 Deficiency Acylcarnitine Acylcarnitine Profile (Tandem MS/MS) Start->Acylcarnitine Abnormal Abnormal Profile? (Elevated C16, C18:1, etc.) Acylcarnitine->Abnormal EnzymeAssay CPT2 Enzyme Activity Assay (Muscle, Fibroblasts, or Lymphocytes) Abnormal->EnzymeAssay Yes Alternative Consider Alternative Diagnoses Abnormal->Alternative No GeneticTest Molecular Genetic Testing (*CPT2* Gene Sequencing) EnzymeAssay->GeneticTest Diagnosis Diagnosis Confirmed: CPT2 Deficiency GeneticTest->Diagnosis

References

Cross-validation of different analytical platforms for acylcarnitine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Platforms for Acylcarnitine Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylcarnitines, critical intermediates in fatty acid and amino acid metabolism, is paramount for diagnosing and monitoring metabolic disorders, as well as for assessing drug-induced mitochondrial toxicity in pharmaceutical development.[1][2] This guide provides a comprehensive cross-validation of the primary analytical platforms used for acylcarnitine analysis, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal platform for their specific needs.

Quantitative Performance of Analytical Platforms

The selection of an analytical method for acylcarnitine quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity, specificity, and multiplexing capabilities.[4][5] The following table summarizes the quantitative performance of different analytical techniques based on published literature.

ParameterLC-MS/MSUPLC-MS/MSGC-MSHPLC-FluorescenceEnzymatic Assay
Limit of Detection (LOD) 0.1 - 1.0 µmol/l[6]~0.5 ng/ml[7]0.04 - 0.42 µmol/L[8]VariesVaries
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/l[6]5 ng/ml[7]0.13 - 1.70 mg/L[8]VariesVaries
Linearity (R²) > 0.99[6]> 0.994[7]0.9958 - 0.9996[8]> 0.98Varies
Precision (%CV) < 15%[6]< 15%0.32 - 13.76%[8]< 15%Varies
Accuracy (% Recovery) 84 - 112%[6]> 88%[7]82.97 - 114.96%[8]VariesVaries
Specificity HighHighHighModerateModerate to High
Throughput HighVery HighModerateModerateHigh
Derivatization Optional[9][10]Optional[7]Required[4]Required[3]No

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following section outlines a typical methodology for the analysis of acylcarnitines from dried blood spots (DBS) using tandem mass spectrometry.

Protocol: Acylcarnitine Analysis from Dried Blood Spots (DBS) by MS/MS

This protocol is adapted for the analysis of acylcarnitines from dried blood spots, a common practice in newborn screening.[1]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Deuterated internal standard mixture in methanol

  • n-Butanol

  • Acetyl chloride or 3N HCl in n-butanol

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.[1]

  • Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.[1]

  • Elution: Seal the plate and shake for 30-60 minutes at room temperature to elute the acylcarnitines.[1]

  • Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

  • Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride) to each well.[1][2] This step converts the acylcarnitines to their butyl-esters.

  • Incubation: Seal the plate and heat at 65°C for 15 minutes.[11]

  • Final Drying: Evaporate the butanolic HCl to dryness under nitrogen.[11]

  • Reconstitution: Reconstitute the dried residue with a suitable solvent matrix compatible with the MS/MS analysis.[11]

  • Analysis: The extracted and derivatized acylcarnitines are analyzed using electrospray ionization–tandem mass spectrometry (ESI-MS/MS). The instrument is typically operated in the precursor ion scan mode to detect species that produce a common fragment ion at m/z 85.[1][12]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for acylcarnitine profiling by tandem mass spectrometry.

Acylcarnitine Analysis Workflow cluster_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Dried Blood Spot) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Ionization Electrospray Ionization (ESI) Reconstitution->Ionization MS1 First Mass Analyzer (MS1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Second Mass Analyzer (MS2) CID->MS2 Acquisition Data Acquisition MS2->Acquisition Quantification Quantification & Interpretation Acquisition->Quantification

General workflow for acylcarnitine analysis.
The Carnitine Shuttle System

Acylcarnitines are integral to the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.[5]

Carnitine Shuttle System cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase CPT1 CPT1 FattyAcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine_matrix Acylcarnitine CPT1->Acylcarnitine_matrix Acylcarnitine CACT CACT Carnitine_matrix Carnitine CACT->Carnitine_matrix Carnitine CPT2 CPT2 FattyAcylCoA_matrix Fatty Acyl-CoA CPT2->FattyAcylCoA_matrix CPT2->Carnitine_matrix Acylcarnitine_matrix->CACT Acylcarnitine_matrix->CPT2 BetaOxidation β-Oxidation FattyAcylCoA_matrix->BetaOxidation

References

A Comparative Guide to Acylcarnitine Profiling: Dried Blood Spot vs. Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in acylcarnitine analysis. This guide provides an objective comparison of dried blood spot (DBS) and plasma acylcarnitine profiling, supported by experimental data and detailed methodologies to inform your study design.

Acylcarnitine profiling is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] The two most common sample types utilized for this analysis are dried blood spots and plasma, each presenting distinct advantages and limitations. While DBS is the standard for newborn screening due to its ease of collection, transport, and storage, plasma is often employed for general metabolic investigations.[1][4][5] Understanding the differences in their resulting acylcarnitine profiles is crucial for accurate data interpretation and clinical decision-making.

Quantitative Comparison of Acylcarnitine Profiles

Significant quantitative differences in acylcarnitine concentrations exist between DBS and plasma. These variations can impact the diagnosis of specific metabolic disorders. The following table summarizes key comparative findings from published studies.

Acylcarnitine/AnalyteComparison in Health and DiseaseClinical Implication
Free Carnitine (C0) In healthy individuals, free carnitine concentrations are approximately 36% higher in plasma compared to DBS.[1] However, in Carnitine Palmitoyltransferase 1 (CPT-1) deficiency, the concentration in DBS can be four times higher than in plasma.[1]Reliance on plasma for CPT-1 diagnosis may lead to missed cases.[1] DBS is the more sensitive sample for detecting CPT-1 deficiency.[2][6]
Long-Chain Acylcarnitines (e.g., C16, C18:1) Elevations of long-chain acylcarnitines in disorders like Carnitine-Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferase 2 (CPT-2) deficiency are more pronounced in plasma than in DBS.[2] In some CPT-2 deficient patients, primary diagnostic markers may be abnormal in plasma but appear normal in DBS.[1]Plasma is the preferred sample for detecting CACT and CPT-2 deficiencies.[2] Diagnosis of CPT-2 can be missed when relying solely on DBS.[1]
Long-Chain Hydroxyacylcarnitines In Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (MTP) deficiencies, elevations of long-chain hydroxyacylcarnitines are equally detectable in both plasma and DBS.[2]Both sample types are considered equally effective for the investigation of suspected LCHAD/MTP deficiency.[2]
C3-Acylcarnitine (Propionylcarnitine) In some cases of methylmalonic aciduria, C3-acylcarnitine levels can be within the reference range in DBS samples.[2]This suggests a potential for false-negative results in DBS screening for this particular organic aciduria.
Diagnostic Ratios For CPT-2 deficiency, the ratio of (C16+C18:1)/C2 is a reliable diagnostic marker in plasma. However, this ratio can be normal in DBS samples from some CPT-2 patients.[1]This highlights the importance of using matrix-specific diagnostic cutoffs and ratios.

Experimental Protocols

The analysis of acylcarnitines from both DBS and plasma is predominantly performed using tandem mass spectrometry (MS/MS), which allows for the sensitive and simultaneous quantification of multiple analytes.[3][5] While the core analytical technique is the same, the sample preparation protocols differ significantly.

Dried Blood Spot (DBS) Acylcarnitine Analysis Protocol
  • Sample Collection: A small volume of whole blood (approximately 50 µL) is collected via a heel or finger prick and spotted onto a pre-marked circle on a filter paper card.[4][7] The card is then allowed to air dry for several hours.[8]

  • Sample Punching: A small disc (typically 3.0-3.2 mm in diameter) is punched from the center of the dried blood spot into a well of a 96-well microtiter plate.[4][9]

  • Extraction: An extraction solution, typically methanol (B129727) or a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), containing stable isotope-labeled internal standards is added to each well.[4][9] The plate is then agitated for 20-30 minutes to elute the acylcarnitines.[4][9]

  • Derivatization (Butylation): The methanol extract is transferred to a new plate and dried under a stream of nitrogen.[5][10] A solution of 3N HCl in n-butanol is added to each well, and the plate is incubated at 60-65°C for 15-30 minutes to convert the acylcarnitines to their butyl esters.[10][11] This step enhances ionization efficiency for MS/MS analysis.

  • Final Preparation: The butanolic HCl is evaporated, and the residue is reconstituted in a solvent suitable for injection into the MS/MS system.[9][11]

  • Analysis: The prepared samples are analyzed by flow injection analysis or liquid chromatography tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[5][9]

Plasma Acylcarnitine Analysis Protocol
  • Sample Collection: Whole blood is collected via venipuncture into a tube containing an anticoagulant (e.g., EDTA or heparin).[6][10]

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.[6]

  • Protein Precipitation and Extraction: A small volume of plasma (e.g., 10-50 µL) is mixed with a cold organic solvent, such as acetonitrile, containing the deuterated internal standards.[10] This step precipitates the plasma proteins and extracts the acylcarnitines. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the acylcarnitines is carefully transferred to a new tube or well.

  • Derivatization (Butylation): Similar to the DBS protocol, the extract is dried down and derivatized with acidic n-butanol to form butyl esters.[10]

  • Final Preparation: The sample is dried again and reconstituted in an appropriate solvent for MS/MS analysis.[10]

  • Analysis: The samples are analyzed by tandem mass spectrometry.[3]

Experimental Workflow Diagram

The following diagram illustrates the parallel workflows for acylcarnitine analysis from dried blood spots and plasma.

G cluster_0 Dried Blood Spot (DBS) Workflow cluster_1 Plasma Workflow cluster_2 Analysis DBS_Collect Sample Collection (Heel/Finger Prick) DBS_Dry Air Dry on Filter Card DBS_Collect->DBS_Dry DBS_Punch Punch 3mm Disc DBS_Dry->DBS_Punch DBS_Extract Extraction (Methanol/Acetonitrile) DBS_Punch->DBS_Extract DBS_Deriv Derivatization (Butylation) DBS_Extract->DBS_Deriv DBS_Recon Reconstitution DBS_Deriv->DBS_Recon MS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis DBS_Recon->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis Plasma_Collect Sample Collection (Venipuncture) Plasma_Sep Centrifugation to Separate Plasma Plasma_Collect->Plasma_Sep Plasma_Precip Protein Precipitation & Extraction Plasma_Sep->Plasma_Precip Plasma_Deriv Derivatization (Butylation) Plasma_Precip->Plasma_Deriv Plasma_Recon Reconstitution Plasma_Deriv->Plasma_Recon Plasma_Recon->MS_Analysis

Caption: Workflow for acylcarnitine analysis from DBS and plasma.

Conclusion

The choice between dried blood spot and plasma for acylcarnitine profiling is dependent on the specific research question and the suspected metabolic disorder. DBS offers significant logistical advantages, making it ideal for large-scale screening programs.[5] However, for the diagnosis of certain disorders, particularly those involving long-chain fatty acid oxidation, plasma may provide a more sensitive and accurate profile.[2][12] It is imperative for researchers and clinicians to be aware of the inherent differences between these two matrices and to interpret the resulting acylcarnitine profiles within the appropriate clinical context. When possible, comparing results from both matrices can provide a more comprehensive understanding of the patient's metabolic state.

References

Decanoyl-L-Carnitine Levels in Response to Dietary Interventions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decanoyl-L-carnitine levels in response to different dietary interventions, supported by experimental data. The information is intended to assist researchers and professionals in understanding the metabolic impact of various diets on fatty acid oxidation and related pathways.

Comparative Analysis of Decanoyl-L-Carnitine Levels

The following table summarizes the quantitative data on plasma or serum Decanoyl-L-carnitine (C10) levels from studies investigating the effects of a high-protein diet and a ketogenic diet.

Dietary InterventionParticipant GroupDurationBaseline Decanoyl-L-carnitine (μM)Post-intervention Decanoyl-L-carnitine (μM)Key Findings
High-Protein Diet (25% protein) Healthy Adults8 weeksNot explicitly stated for C10Data presented in principal component analysis; specific values for C10 not isolated.Higher protein intake was associated with lower levels of medium-chain acylcarnitines.[1]
Ketogenic Diet Pediatric patients with drug-resistant epilepsy12 months~0.06 (estimated from graphical data)Not explicitly stated for C10; data for other acylcarnitines reported.Long-chain acylcarnitines (C16, C16:1) significantly decreased after 12 months of ketogenic diet therapy.[2]

Note: Direct quantitative comparison of Decanoyl-L-carnitine across different dietary interventions (ketogenic vs. low-fat vs. high-protein) is limited in the currently available literature. The presented data is extracted from studies focusing on either high-protein or ketogenic diets.

Experimental Protocols

High-Protein Diet Intervention (Overfeeding Study)[1]
  • Objective: To investigate the effects of varying dietary protein levels on plasma fatty acyl-carnitines during a period of controlled overfeeding.

  • Study Design: Twenty-three healthy adult men and women were admitted as in-patients and overfed by 40% for 8 weeks. Participants were randomized to one of three isocaloric diets with varying protein content: 5% (Low Protein Diet - LPD), 15% (Normal Protein Diet - NPD), or 25% (High Protein Diet - HPD).

  • Sample Collection: Plasma samples were collected at baseline and after 8 weeks of the dietary intervention.

  • Acylcarnitine Analysis: Plasma fatty acyl-carnitines were measured by gas chromatography/mass spectrometry (GC/MS). The data was analyzed using principal components analysis to group different fatty acyl-carnitine species.

Ketogenic Diet Intervention[2]
  • Objective: To examine the serum acylcarnitine and amino acid profiles at different time points during ketogenic diet therapy (KDT) and their association with the effectiveness of the therapy in pediatric patients with drug-resistant epilepsy.

  • Study Design: Twenty-nine patients (aged 0.67-20 years) with drug-resistant epilepsy were prospectively enrolled to receive a classic ketogenic diet for one year. Blood samples were collected at baseline and at 3, 6, 9, and 12 months of KDT.

  • Sample Collection: Serum samples were collected at the specified time points.

  • Acylcarnitine Analysis: Acylcarnitine profiles were analyzed, though the specific analytical method is not detailed in the provided summary. The study reported on various acylcarnitines, including short-chain and long-chain species.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general pathway of fatty acid β-oxidation, where Decanoyl-L-carnitine is an intermediate, and a typical experimental workflow for analyzing acylcarnitine levels in response to dietary interventions.

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid (e.g., Decanoic Acid) Acyl_CoA Acyl-CoA (Decanoyl-CoA) Fatty_Acid->Acyl_CoA Activation Acylcarnitine Acyl-L-carnitine (Decanoyl-L-carnitine) Acyl_CoA->Acylcarnitine CPT1 Mitochondria Mitochondrial Matrix Acylcarnitine->Mitochondria Translocase Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Start Study Participants (Defined Population) Randomization Randomization to Dietary Groups Start->Randomization Diet_KD Ketogenic Diet Randomization->Diet_KD Diet_LF Low-Fat Diet Randomization->Diet_LF Diet_HP High-Protein Diet Randomization->Diet_HP Intervention Dietary Intervention (Specified Duration) Diet_KD->Intervention Diet_LF->Intervention Diet_HP->Intervention Sample_Collection Blood Sample Collection (Baseline & Post-intervention) Intervention->Sample_Collection Analysis Acylcarnitine Analysis (LC-MS/MS) Sample_Collection->Analysis Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Dietary Intervention Studies.

References

A Head-to-Head Comparison of Derivatization Reagents for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics, the accurate quantification of acylcarnitines is paramount. These molecules are key biomarkers for inborn errors of metabolism and play a significant role in fatty acid oxidation pathways. Derivatization is a critical step in the analytical workflow for acylcarnitines, enhancing their chromatographic retention, ionization efficiency, and fragmentation patterns in mass spectrometry (MS). This guide provides an objective, data-driven comparison of the most commonly employed derivatization reagents: butanolysis (forming butyl esters), 3-nitrophenylhydrazine (B1228671) (3NPH), pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Triflate), and picolinyl esters.

This comprehensive guide delves into the experimental protocols, quantitative performance, and specific applications of each reagent, offering supporting data to inform the selection of the most suitable derivatization strategy for your research needs.

Executive Summary

The choice of derivatization reagent significantly impacts the sensitivity, specificity, and throughput of acylcarnitine analysis. Butanolysis is a widely adopted, robust method, particularly in newborn screening. 3NPH derivatization offers excellent sensitivity and is well-suited for LC-MS applications. PFP-Triflate provides rapid and complete derivatization under mild conditions. Picolinyl esters are uniquely powerful for structural elucidation of the acyl chain via mass spectrometry.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of the different derivatization reagents based on data from various studies. It is important to note that a direct head-to-head comparison in a single study is often unavailable, and performance can vary based on the specific acylcarnitine, matrix, and analytical instrumentation.

Parameter Butanolysis (Butyl Esters) 3-Nitrophenylhydrazine (3NPH) Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate) Picolinyl Esters
Limit of Detection (LOD) 0.02 - 1 µmol/L[1]Sub- to low-femtomole levels (on-column)[2]Not explicitly reported, but method demonstrates high sensitivity.Primarily used for structural elucidation, quantitative data is less common.
Limit of Quantification (LOQ) 0.05 - 5 µmol/L[1]Sub- to low-femtomole levels (on-column)[2]Not explicitly reported, but method demonstrates high sensitivity.Primarily used for structural elucidation, quantitative data is less common.
Recovery Generally good, but potential for hydrolysis of acylcarnitines.[3]High recovery reported.77-85% for carnitine and acylcarnitines from the isolation procedure.[4]Dependent on the transesterification reaction efficiency.
Precision (%RSD) Inter-assay precision < 12.3%[1]Intra-day CVs of ≤7.8% and inter-day CVs of ≤8.8%[2]Within-run and between-run imprecision are generally low.[3]Dependent on the analytical method (GC-MS or LC-MS).

Experimental Protocols

Detailed methodologies for the key derivatization procedures are provided below.

Butanolysis (Butyl Esterification)

This is one of the most common methods for acylcarnitine derivatization, especially in newborn screening programs.

Materials:

  • 3 M HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride)

  • Nitrogen evaporator

  • Heating block or oven (60-65°C)

  • Internal standards for acylcarnitines

Protocol:

  • Sample Preparation: Plasma or dried blood spot (DBS) extracts containing acylcarnitines are evaporated to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 50-100 µL of 3 M HCl in n-butanol to the dried sample.

  • Incubation: Seal the reaction vessel and incubate at 60-65°C for 15-20 minutes.[5][6]

  • Drying: Evaporate the butanolic HCl solution to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in an appropriate solvent for MS analysis (e.g., mobile phase).

3-Nitrophenylhydrazine (3NPH) Derivatization

This method targets the carboxyl group of acylcarnitines and significantly enhances signal intensity in LC-MS analysis.[7][8][9]

Materials:

  • 3-Nitrophenylhydrazine (3NPH) solution (e.g., 0.5 M in 35% acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in water)

  • Pyridine (B92270)

  • Rocking platform or shaker

  • Lyophilizer or nitrogen evaporator

Protocol:

  • Sample Preparation: To the acylcarnitine extract (e.g., in 80% methanol), add internal standards.

  • Derivatization Cocktail: Sequentially add 25 mM 3NPH, 25 mM EDC, and 0.4% pyridine to the sample.[9]

  • Incubation: Incubate the mixture at 30°C for 30 minutes on a rocking platform.[9]

  • Drying: Lyophilize or evaporate the sample to dryness.

  • Reconstitution: Reconstitute the dried derivative in water or an appropriate solvent for LC-MS analysis.[9]

Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate) Derivatization

This reagent allows for rapid and complete derivatization under mild conditions.

Materials:

  • Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate)

  • Acetonitrile

  • Diisopropylethylamine

  • Nitrogen evaporator

Protocol:

  • Sample Isolation: Isolate carnitine and acylcarnitines from the biological matrix using solid-phase extraction (SPE).

  • Drying: Evaporate the eluate containing acylcarnitines to dryness.

  • Derivatization Reaction: To the dried residue, add a solution of PFP-Triflate and diisopropylethylamine in acetonitrile.

  • Incubation: The reaction is typically rapid and can proceed at room temperature.

  • Drying and Reconstitution: Evaporate the reaction mixture and reconstitute the derivatized sample for analysis.

Picolinyl Ester Derivatization

This method is particularly useful for determining the structure of the acyl chain by providing characteristic fragmentation patterns in GC-MS.

Materials:

  • 3-Pyridylcarbinol

  • Potassium tert-butoxide

  • Dichloromethane

  • Thionyl chloride (for converting fatty acids to acyl chlorides, if starting from free fatty acids)

Protocol (via Transesterification):

  • Sample Preparation: The acylcarnitine sample is dried thoroughly.

  • Transesterification: The dried acylcarnitine is reacted with 3-pyridylcarbinol and potassium tert-butoxide in dichloromethane.[10]

  • Extraction: The resulting picolinyl esters are extracted from the reaction mixture.

  • Analysis: The extracted picolinyl esters are then analyzed by GC-MS.

Visualizing the Workflow and Derivatization Reactions

To better illustrate the experimental processes and chemical transformations, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, DBS, etc.) Extraction Extraction of Acylcarnitines Sample->Extraction Drying1 Evaporation to Dryness Extraction->Drying1 Deriv_Reagent Addition of Derivatization Reagent Drying1->Deriv_Reagent Incubation Incubation Deriv_Reagent->Incubation Drying2 Evaporation to Dryness Incubation->Drying2 Reconstitution Reconstitution Drying2->Reconstitution MS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->MS_Analysis

General experimental workflow for acylcarnitine analysis.

derivatization_reactions cluster_butanolysis Butanolysis cluster_3nph 3NPH Derivatization cluster_pfp PFP-Triflate Derivatization cluster_picolinyl Picolinyl Ester Derivatization Acylcarnitine1 Acylcarnitine (R-COOH) Butanol + n-Butanol / H+ Acylcarnitine1->Butanol ButylEster Butyl Ester (R-COOBu) Butanol->ButylEster Acylcarnitine2 Acylcarnitine (R-COOH) NPH + 3-NPH / EDC Acylcarnitine2->NPH NPH_Deriv 3-NPH Derivative NPH->NPH_Deriv Acylcarnitine3 Acylcarnitine (R-COOH) PFP + PFP-Triflate Acylcarnitine3->PFP PFP_Deriv PFP Ester PFP->PFP_Deriv Acylcarnitine4 Acylcarnitine (R-COOR') Picolinyl + 3-Pyridylcarbinol Acylcarnitine4->Picolinyl Picolinyl_Ester Picolinyl Ester (R-COOCH2-Py) Picolinyl->Picolinyl_Ester

Simplified derivatization reactions of acylcarnitines.

Head-to-Head Comparison of Reagents

Butanolysis (Butyl Esters)
  • Principle: An acid-catalyzed esterification of the carboxyl group of acylcarnitines with n-butanol.

  • Advantages:

    • Well-established and widely used, especially in newborn screening.

    • Robust and relatively inexpensive.

    • Improves chromatographic properties and ionization efficiency.

    • Can help differentiate isobaric dicarboxylic acylcarnitines.[5]

  • Disadvantages:

    • Harsh acidic conditions can lead to hydrolysis of the acyl group from carnitine, potentially underestimating certain species.[3]

    • Requires heating, which can increase sample preparation time.

  • Typical Application: High-throughput screening of acylcarnitines in dried blood spots for metabolic disorders.

3-Nitrophenylhydrazine (3NPH)
  • Principle: Condensation reaction between the hydrazine (B178648) group of 3NPH and the carboxyl group of acylcarnitines, typically mediated by a carbodiimide (B86325) like EDC.

  • Advantages:

    • Significantly increases signal intensity in LC-MS, leading to very low limits of detection.[7][8][9]

    • Reaction is performed under mild conditions.

    • Improves chromatographic separation, especially for short-chain acylcarnitines.[9]

  • Disadvantages:

    • Requires additional reagents (EDC, pyridine).

    • The derivatization cocktail adds complexity to the sample preparation.

  • Typical Application: Targeted metabolomics studies requiring high sensitivity for a broad range of acylcarnitines.

Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Triflate)
  • Principle: Alkylation of the carboxyl group with the highly reactive PFP-Triflate reagent.

  • Advantages:

    • Rapid and complete derivatization under mild conditions, minimizing the risk of acylcarnitine hydrolysis.[4]

    • The resulting PFP esters are suitable for both LC-MS and GC-MS with electron capture detection.

  • Disadvantages:

    • The reagent can be expensive.

    • Requires careful handling due to its reactivity.

  • Typical Application: Quantitative analysis of acylcarnitines where sample integrity is critical and mild derivatization conditions are preferred.

Picolinyl Esters
  • Principle: Transesterification of the acyl group from carnitine to 3-pyridylcarbinol, or esterification of the free fatty acid after hydrolysis.

  • Advantages:

    • Provides detailed structural information of the acyl chain through characteristic fragmentation in electron ionization (EI) GC-MS.[10] The picolinyl group directs fragmentation along the fatty acid chain.

    • Enables the localization of double bonds, branch points, and other functional groups.[10]

  • Disadvantages:

    • Primarily a tool for structural elucidation rather than high-throughput quantification.

    • The derivatization procedure can be more complex than other methods.

    • Analysis is typically performed by GC-MS, which may not be as widely available as LC-MS in clinical labs.

  • Typical Application: Identification and structural characterization of unknown or novel acylcarnitines in research settings.

Conclusion

The selection of an appropriate derivatization reagent is a critical decision in the analysis of acylcarnitines. For high-throughput, routine screening, the robustness and established protocols of butanolysis make it a continued favorite. For research applications demanding the highest sensitivity and comprehensive profiling, 3NPH derivatization offers significant advantages. When mild reaction conditions are paramount to prevent analyte degradation, PFP-Triflate is an excellent choice. Finally, for the detailed structural investigation of the acyl moiety, picolinyl ester derivatization is an unparalleled tool. By carefully considering the specific requirements of the study, researchers can select the optimal derivatization strategy to achieve accurate and reliable quantification of acylcarnitines.

References

Decanoyl-L-carnitine Chloride vs. Free Carnitine Levels in Disease States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decanoyl-L-carnitine chloride and free carnitine levels in various disease states, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers and clinicians in understanding the diagnostic significance of these biomarkers and their roles in metabolic disorders.

Introduction

Carnitine is a vital compound, derived from amino acids, that plays a critical role in cellular energy metabolism.[1][2] Its primary function is to transport long-chain fatty acids into the mitochondria for beta-oxidation, the process that generates metabolic energy.[1][3][4] Free carnitine can become esterified to fatty acids, forming acylcarnitines. Decanoyl-L-carnitine is a specific medium-chain acylcarnitine, formed from decanoic acid. The balance between free carnitine and various acylcarnitines is a key indicator of metabolic health. In several inherited metabolic disorders, this balance is disrupted, leading to either a deficiency of free carnitine or an accumulation of specific acylcarnitines, such as decanoyl-L-carnitine.[5][6]

Quantitative Comparison of Carnitine Levels in Health and Disease

The analysis of free carnitine and acylcarnitine profiles, particularly decanoyl-L-carnitine, is crucial for the diagnosis and monitoring of various inborn errors of metabolism.[7][8] Tandem mass spectrometry is the primary analytical technique used for this purpose.[8][9] The following tables summarize the typical levels of free carnitine and decanoyl-L-carnitine in healthy individuals and in patients with specific metabolic diseases.

Table 1: Normal Plasma Reference Ranges for Free Carnitine

Age GroupFree Carnitine (µmol/L)
1 - 31 days15 - 55
32 days - 12 months29 - 61
13 months - 6 years25 - 55
7 - 20 years22 - 63
21 years or older25 - 60

Data sourced from ARUP Laboratories Test Directory.[10]

Table 2: Decanoyl-L-carnitine and Free Carnitine Levels in Specific Disease States

Disease StateFree Carnitine (C0) LevelsDecanoyl-L-carnitine (C10) LevelsKey Observations
Healthy Individuals (Control) Normal (See Table 1)≤0.51 µmol/L[11]Baseline levels for comparison.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Often decreased (secondary deficiency)[6][12]Significantly elevated (e.g., 0.62 µmol/L in one case)[11]A hallmark diagnostic marker for MCAD deficiency is the elevation of medium-chain acylcarnitines, particularly octanoylcarnitine (B1202733) (C8) and to a lesser extent, decanoylcarnitine (B1670086) (C10).[6][11]
Primary Carnitine Deficiency Severely decreased[3][13]Generally low or undetectableThe primary defect is in the carnitine transporter, leading to systemic depletion of free carnitine.[3]
Carnitine Palmitoyltransferase 1A (CPT1A) Deficiency Increased[7]Not typically elevatedCharacterized by a high ratio of free carnitine to long-chain acylcarnitines (C16+C18).[7][12]

Experimental Protocols

The quantitative analysis of decanoyl-L-carnitine and free carnitine is predominantly performed using tandem mass spectrometry (MS/MS).[14][15] This methodology offers high sensitivity and specificity for the detection and quantification of these molecules in biological samples.

Acylcarnitine Profiling by Tandem Mass Spectrometry

Objective: To quantify the levels of free carnitine and various acylcarnitines, including decanoyl-L-carnitine, in biological samples such as plasma or dried blood spots.

Methodology:

  • Sample Collection and Preparation:

    • Plasma: Blood is collected in tubes containing EDTA or heparin. Plasma is separated from the cells by centrifugation and frozen until analysis.[10]

    • Dried Blood Spots (DBS): A small blood sample is collected, typically from a heel prick in newborns, and spotted onto filter paper. A 3 mm disk is punched from the dried spot for analysis.[14]

  • Extraction:

    • Acylcarnitines are extracted from the plasma or DBS sample using a solvent, typically methanol, which also contains deuterated internal standards for accurate quantification.[14] For plasma, a protein precipitation step with acetonitrile (B52724) is often included.[14]

  • Derivatization (Butylation):

    • The extracted carnitines are converted to their butyl esters by incubation with butanolic HCl. This derivatization improves their ionization efficiency and fragmentation pattern in the mass spectrometer.

  • Analysis by Tandem Mass Spectrometry (MS/MS):

    • The derivatized sample is introduced into the mass spectrometer, typically via flow injection or liquid chromatography.

    • Ionization: Electrospray ionization (ESI) is used to generate positively charged ions of the acylcarnitine butyl esters.

    • Mass Analysis: The analysis is performed in precursor ion scan mode. The instrument is set to detect all parent ions that fragment to a specific product ion characteristic of carnitine derivatives (m/z 85). Each acylcarnitine has a unique parent ion mass, allowing for their individual identification and quantification.

  • Data Analysis:

    • The concentrations of free carnitine and each acylcarnitine are calculated by comparing the ion intensity of the analyte to that of its corresponding deuterated internal standard.

Visualizing the Metabolic Context

To better understand the relationship between free carnitine and decanoyl-L-carnitine, it is essential to visualize their roles in the context of fatty acid metabolism.

Fatty_Acid_Beta_Oxidation Carnitine Shuttle and Fatty Acid β-Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Free_Carnitine_Cytosol Free Carnitine Free_Carnitine_Cytosol->CPT1 CACT CACT Acylcarnitine->CACT Transport Acylcarnitine_Mito Acylcarnitine CACT->Acylcarnitine_Mito CPT2 CPT2 Fatty_Acyl_CoA_Mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Mito Free_Carnitine_Mito Free Carnitine CPT2->Free_Carnitine_Mito Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA_Mito->Beta_Oxidation Carnitine_Acyltransferase Carnitine Acyltransferase Free_Carnitine_Mito->Carnitine_Acyltransferase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Decanoyl_CoA Decanoyl-CoA Beta_Oxidation->Decanoyl_CoA Intermediate MCAD MCAD Decanoyl_CoA->MCAD Decanoyl_CoA->Carnitine_Acyltransferase Decanoyl_Carnitine Decanoyl-L-carnitine Carnitine_Acyltransferase->Decanoyl_Carnitine Acylcarnitine_Mito->CPT2

Caption: Carnitine shuttle and formation of Decanoyl-L-carnitine.

In a healthy state, long-chain fatty acids are transported into the mitochondria via the carnitine shuttle for β-oxidation. During this process, intermediate acyl-CoAs, such as decanoyl-CoA, are generated. In disorders like MCAD deficiency, the enzyme responsible for the next step in the oxidation of decanoyl-CoA is deficient. This leads to an accumulation of decanoyl-CoA, which is then converted to decanoyl-L-carnitine and can be detected at elevated levels in the blood.

Acylcarnitine_Analysis_Workflow Experimental Workflow for Acylcarnitine Profiling cluster_sample_prep Sample Preparation cluster_ms_analysis Tandem Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Blood Sample (Plasma or DBS) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Butylation Extraction->Derivatization Ionization Electrospray Ionization (ESI) Derivatization->Ionization MS1 Mass Analyzer 1 (Precursor Ion Scan) Ionization->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Product Ion Detection m/z 85) Collision_Cell->MS2 Quantification Quantification vs. Internal Standards MS2->Quantification Profile Acylcarnitine Profile Generation Quantification->Profile

Caption: Workflow for acylcarnitine analysis by MS/MS.

This workflow illustrates the key steps involved in the analysis of acylcarnitines from biological samples, from initial sample preparation to final data analysis, providing a comprehensive metabolic profile.

Conclusion

The measurement of decanoyl-L-carnitine and free carnitine provides critical insights into the functioning of fatty acid oxidation pathways. Abnormal levels of these metabolites are indicative of specific inborn errors of metabolism. While elevated decanoyl-L-carnitine is a key marker for conditions like MCAD deficiency, depleted free carnitine levels are characteristic of primary carnitine deficiency. The use of tandem mass spectrometry for acylcarnitine profiling has become an indispensable tool in newborn screening and the diagnosis of metabolic disorders, enabling early intervention and improved patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working in the field of metabolic diseases.

References

Safety Operating Guide

Proper Disposal of Decanoyl-L-carnitine chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Based on available safety data for similar compounds, Decanoyl-L-carnitine chloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, it is imperative to handle all chemicals with care and to follow established laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impermeable and resistant to the product.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

No special respiratory protection is generally required when handling small quantities in a well-ventilated area.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a physician.
Skin Contact The product is generally not irritating to the skin. Wash with soap and water.
Eye Contact Rinse opened eye for several minutes under running water.
Ingestion If symptoms persist, consult a doctor.

No special immediate medical attention is typically required.[1]

Step-by-Step Disposal Procedure

This procedure is based on the assumption that the this compound to be disposed of is in small, research-quantity amounts. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

  • Assess the Waste: Determine if the this compound is in a solid or liquid (dissolved) form.

  • Containment:

    • Solid Waste: Collect the solid material in a suitable, clearly labeled, and sealed container.

    • Liquid Waste: If dissolved in a solvent, consult the disposal guidelines for that specific solvent. Do not empty into drains or sewers.[1][2][3][4][5]

  • Labeling: Clearly label the waste container as "this compound" and include any solvent information if applicable.

  • Consult Local Regulations: Always consult your institution's EHS guidelines and local hazardous waste regulations for final disposal procedures.[2][3][4] While this compound may not be classified as hazardous, local regulations may have specific requirements.

  • Waste Pickup: Arrange for the collection of the chemical waste by your institution's designated hazardous waste management service.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Decanoyl-L-carnitine Chloride for Disposal assess Assess Waste Form start->assess solid Solid Form assess->solid Solid liquid Liquid Form (in solvent) assess->liquid Liquid contain_solid Contain in a Labeled, Sealed Container solid->contain_solid consult_solvent Consult Solvent-Specific Disposal Guidelines liquid->consult_solvent consult_ehs Consult Institutional EHS & Local Regulations contain_solid->consult_ehs no_drain Do Not Pour Down Drain consult_solvent->no_drain no_drain->consult_ehs waste_pickup Arrange for Professional Waste Pickup consult_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on available data for similar compounds and general laboratory safety practices. Always prioritize your institution's specific EHS protocols and consult the most current safety data sheets available.

References

Essential Safety and Operational Guide for Handling Decanoyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]

This document provides crucial safety protocols and logistical plans for the handling and disposal of Decanoyl-L-carnitine chloride in a laboratory environment. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Assessment

According to available safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, as with any chemical substance, it is crucial to follow standard laboratory safety practices to mitigate potential risks.

  • Toxicological Data: The toxicological properties of this specific compound have not been fully investigated. Some structurally similar compounds, such as L-carnitine hydrochloride, may cause skin, eye, and respiratory irritation with exposure.[2]

  • NFPA Ratings: The substance has a National Fire Protection Association (NFPA) rating of 0 for health, fire, and reactivity, indicating minimal hazard in these categories.[1]

  • Ecological Hazards: It is classified as Water Hazard Class 1 (Self-assessment), meaning it is slightly hazardous for water.[1] Undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems.[1]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is fundamental to safe chemical handling. Although this compound is not classified as hazardous, the usual precautionary measures for handling chemicals should be followed.[1] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring (Solid) Chemical safety goggles or glasses with side shieldsChemical-resistant gloves (e.g., nitrile rubber)Fully buttoned laboratory coatRecommended to handle in a fume hood or ventilated enclosure to avoid dust inhalation[2]
Solution Preparation & Handling Chemical safety goggles or glasses with side shieldsChemical-resistant gloves (e.g., nitrile rubber)Fully buttoned laboratory coatNot generally required if handled in a well-ventilated area[1]
Spill Cleanup Chemical safety goggles or glasses with side shieldsChemical-resistant gloves (e.g., nitrile rubber)Fully buttoned laboratory coatNot generally required for small spills[1]

It is imperative to ensure that all PPE complies with relevant standards, such as OSHA's 29 CFR 1910.133 or European Standard EN166 for eye protection.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for the safe management of this compound.

3.1. Preparation and Engineering Controls

  • Work Area: Conduct all handling procedures in a designated, well-ventilated area. A chemical fume hood is recommended, particularly when working with the solid powder to prevent dust generation.[2]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[2]

3.2. Weighing and Transferring

  • Don all appropriate PPE as specified in the table above.

  • Carefully transfer the solid powder using appropriate tools, such as a spatula, to minimize the creation of dust.[2]

  • If any material comes into contact with gloves, change them immediately to prevent cross-contamination.[2]

3.3. Dissolution

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosol formation.[2]

  • The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml).[3]

3.4. Post-Handling

  • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.[2]

  • Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[2]

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal A Review SDS and Conduct Risk Assessment B Verify Functionality of Safety Shower & Eyewash A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Solid in Ventilated Area (Fume Hood Preferred) C->D Proceed to Handling E Prepare Solution by Slowly Adding Solid to Solvent D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete H Segregate Waste G->H I Dispose of Unused Solid & Contaminated Materials as Non-Hazardous Chemical Waste H->I J Dispose of Solutions in Accordance with Local Regulations H->J K Wash Hands Thoroughly I->K J->K End of Process

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan

Proper waste management is essential to ensure environmental safety and regulatory compliance.

  • Solid Waste: Unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) should be collected in a clearly labeled hazardous waste container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container. Do not empty into drains or the sewer system.[1][4]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Disclaimer: This information is based on currently available safety data. It is the responsibility of the user to conduct a thorough risk assessment and to develop proper methods of handling and personal protection based on the actual conditions of use.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.